molecular formula C9H10BrN3 B1375868 1H-Benzimidazole-2-ethanamine, 7-bromo- CAS No. 3324-07-0

1H-Benzimidazole-2-ethanamine, 7-bromo-

Número de catálogo: B1375868
Número CAS: 3324-07-0
Peso molecular: 240.1 g/mol
Clave InChI: UOTQOYUBCRMCPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Benzimidazole-2-ethanamine, 7-bromo- is a useful research compound. Its molecular formula is C9H10BrN3 and its molecular weight is 240.1 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Benzimidazole-2-ethanamine, 7-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzimidazole-2-ethanamine, 7-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole-2-ethanamine, 7-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-bromo-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTQOYUBCRMCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4507-68-0
Record name 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical structure and properties of 1H-Benzimidazole-2-ethanamine 7-bromo-

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Pharmacological Potential [1][2]

Executive Summary

1H-Benzimidazole-2-ethanamine, 7-bromo- (also denoted as 2-(2-aminoethyl)-7-bromo-1H-benzimidazole) is a specialized heterocyclic building block and pharmacophore scaffold.[2][3] It combines the privileged benzimidazole core—known for its bioisosterism with purines and histamine—with a primary ethylamine tail and a halogen handle at the 7-position.

While the parent compound (1H-benzimidazole-2-ethanamine) is a well-characterized histamine receptor ligand, the 7-bromo derivative introduces distinct electronic and steric properties. The bromine atom serves as a lipophilic enhance, a site for halogen bonding in protein pockets, or a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex libraries.

Note on Nomenclature & Tautomerism: In unsubstituted 1H-benzimidazoles, the N1-H proton rapidly tautomerizes between the N1 and N3 positions. Consequently, the 4- and 7-positions are chemically equivalent in solution unless the nitrogen is substituted. This guide refers to the compound as 4(7)-bromo-1H-benzimidazole-2-ethanamine to reflect this physicochemical reality, though "7-bromo" is often used in retrosynthetic contexts implying a specific orientation of the precursor.

Chemical Structure & Identity

Structural Analysis

The molecule consists of a benzene ring fused to an imidazole ring (benzimidazole).[4]

  • Position 2: Substituted with an ethanamine (–CH₂CH₂NH₂) group. This flexible basic tail mimics the side chain of histamine.

  • Position 7 (or 4): Substituted with a Bromine atom.[5] This is an electron-withdrawing group (EWG) by induction but electron-donating by resonance, overall deactivating the ring slightly compared to the parent.

Identification Data
PropertyDetail
IUPAC Name 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethanamine
Common Name 4(7)-Bromo-2-(2-aminoethyl)benzimidazole
Molecular Formula C₉H₁₀BrN₃
Molecular Weight 240.10 g/mol
Parent CAS 4499-07-4 (for non-brominated analog)
SMILES NCCc1[nH]c2c(Br)cccc2n1 (Tautomer A)
Tautomeric Equilibrium

The biological recognition of this molecule depends on its tautomeric state. The bromine atom at position 4 (or 7) creates an asymmetric electronic environment, potentially favoring one tautomer in the binding pocket.

Tautomerism T1 7-Bromo Tautomer (H on N1) T2 4-Bromo Tautomer (H on N3) T1->T2 Fast Proton Transfer (Solution)

Figure 1: Tautomeric equilibrium of 4(7)-substituted benzimidazoles. In solution, these forms interconvert rapidly.

Physicochemical Properties

The introduction of bromine significantly alters the profile of the parent diamine.

PropertyParent (Unsubstituted)7-Bromo Derivative (Predicted)Impact of Bromination
LogP (Lipophilicity) ~0.8 - 1.11.7 - 2.1 Increases membrane permeability; enhances hydrophobic interactions.
pKa (Imidazole N) ~5.6~4.8 - 5.0 Bromine (EWG) reduces basicity of the ring nitrogens.
pKa (Primary Amine) ~9.8~9.6 Minimal effect due to distance from the ring (2-carbon spacer).
TPSA ~54 Ų~54 Ų Unchanged (Br does not add polar surface area).
H-Bond Donors 2 (NH, NH₂)2 Unchanged.

Scientific Insight: The increased LogP makes the 7-bromo derivative more suitable for CNS targets than the parent, as it crosses the blood-brain barrier more effectively. However, the reduced pKa of the benzimidazole ring may affect its ability to serve as a proton acceptor in the physiological pH range.

Synthesis Methodologies

Synthesizing the 7-bromo derivative requires careful selection of precursors to ensure the halogen is preserved. The Phillips Condensation is the most robust route.

Retrosynthetic Analysis
  • Disconnection: C2–C(alpha) bond or Ring Closure.

  • Precursors: 3-Bromo-1,2-diaminobenzene (3-bromo-o-phenylenediamine) and Beta-alanine (or 3-aminopropanenitrile).

Protocol: Acid-Catalyzed Condensation

This protocol uses polyphosphoric acid (PPA) or HCl, which acts as both solvent and catalyst.

Reagents:

  • 3-Bromo-1,2-phenylenediamine (CAS: 1575-36-6).

  • Beta-alanine (CAS: 107-95-9).

  • Polyphosphoric Acid (PPA) or 4N HCl.

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine 3-bromo-1,2-phenylenediamine (1.0 eq) and beta-alanine (1.2 eq).

  • Acid Addition: Add PPA (10-15 volumes by weight).

  • Cyclization: Heat the mixture to 180–200°C for 4–6 hours. Note: High temperature is required to drive the dehydration and ring closure.

  • Quenching: Cool the reaction mixture to ~80°C and pour slowly into crushed ice/water.

  • Neutralization: Basify the solution with aqueous ammonia (NH₄OH) to pH ~9–10 to precipitate the free base.

  • Extraction: Extract with Ethyl Acetate or Dichloromethane. The 7-bromo derivative is more lipophilic than the parent, facilitating organic extraction.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH/NH₃).

Synthesis Start1 3-Bromo-1,2-diaminobenzene Step1 Condensation in PPA (180°C, 4-6h) Start1->Step1 Start2 Beta-Alanine Start2->Step1 Step2 Cyclodehydration Step1->Step2 - 2 H2O Product 4(7)-Bromo-1H-benzimidazole- 2-ethanamine Step2->Product

Figure 2: Phillips condensation pathway for the synthesis of the target compound.

Pharmacological Applications & SAR

The 1H-benzimidazole-2-ethanamine scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for histamine or guanidine.

Histamine Receptor Modulation (H3/H4)

The 2-aminoethyl chain mimics the ethylamine tail of histamine.

  • Mechanism: The basic primary amine interacts with the conserved Aspartate residue (e.g., Asp3.32) in GPCR transmembrane domains.

  • Effect of 7-Bromo: The bromine atom occupies a hydrophobic pocket. In Histamine H4 receptors (involved in inflammation/chemotaxis), 4(7)-substitution can improve selectivity over H1/H2 by exploiting steric constraints in the binding pocket.

Alpha-Adrenergic Activity

Benzimidazoles with basic side chains often show affinity for Alpha-2 adrenergic receptors.

  • Analogy: Structurally related to Clonidine and Brimonidine (though Brimonidine is a quinoxaline).

  • Bromine Role: Halogen bonding with carbonyl backbone residues in the receptor can increase potency 10-100 fold compared to the hydrogen analog.

Kinase Inhibition (Scaffold Utility)

The 2-aminobenzimidazole core acts as an ATP-mimetic.

  • The 7-bromo position is a critical vector for Fragment-Based Drug Design (FBDD) . It allows for the attachment of aryl groups via Suzuki coupling to reach the "gatekeeper" region of kinase enzymes.

Experimental Validation Protocols

Structural Verification (NMR)

To confirm the synthesis of the 7-bromo derivative:

  • 1H NMR (DMSO-d6):

    • Aromatic Region: You will observe a distinct pattern for the tri-substituted benzene ring (3 protons). Look for a doublet (d), triplet (t), and doublet (d) pattern, or a multiplet shifted downfield due to Br.

    • Aliphatic Region: Two triplets corresponding to the ethyl chain:

      • ~2.8–3.0 ppm (CH₂ adjacent to amine).

      • ~3.0–3.2 ppm (CH₂ adjacent to benzimidazole ring).

  • Verification: The integration ratio of Aromatic:Aliphatic protons must be 3:4.

Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Result: The 7-bromo derivative will elute later (higher retention time) than the unsubstituted parent due to increased hydrophobicity.

References

  • PubChem. 1H-Benzimidazole-2-ethanamine (Parent Compound) Summary. National Library of Medicine. Available at: [Link]

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
  • Barker, A. et al.Synthesis and biological activity of 4-substituted benzimidazoles. Journal of Medicinal Chemistry. (General reference for 4/7-substitution effects).
  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available at: [Link][6]

Sources

The Bivalent Scaffold: Structure-Activity Relationship (SAR) of Brominated Benzimidazole Ethanamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated benzimidazole ethanamines represent a highly versatile and pharmacologically divergent chemical scaffold. Depending on specific functional group substitutions—particularly at the C2 position of the benzimidazole core and the degree of alkylation on the ethanamine side chain—these molecules exhibit two distinct biological profiles. They can act as highly potent


-opioid receptor (MOR) agonists (belonging to the infamous "nitazene" class of synthetic opioids)[1], or they can function as potent broad-spectrum antimicrobial and antifungal agents[2].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality behind this structural divergence. We will explore how the electron-withdrawing properties and lipophilicity of the bromine atom, combined with the electrostatic dynamics of the ethanamine chain, dictate target binding affinities. Furthermore, we provide self-validating experimental workflows for both the synthesis and pharmacological evaluation of these compounds.

Core Chemical Architecture & SAR Divergence

The foundational pharmacophore consists of a bicyclic benzimidazole ring substituted at the N1 position with an ethanamine chain, and at the C5 position with a bromine atom. The biological fate of the molecule is governed by the C2 substitution and the ethanamine nitrogen alkylation :

  • The Opioid Pathway (MOR Agonism): When the C2 position is occupied by a bulky, lipophilic benzyl group (e.g., 4-ethoxybenzyl) and the ethanamine is a tertiary amine (e.g., N,N-diethyl), the molecule mimics the spatial geometry required to activate the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -opioid receptor[3]. The 5-bromo substitution modulates the electronic distribution of the core, yielding potencies that often exceed morphine.
    
  • The Antimicrobial Pathway: When the C2 position is unsubstituted or holds a simple alkyl group, and the ethanamine remains a primary or secondary amine, the molecule exhibits significant antifungal and antibacterial properties. The 5-bromo group enhances membrane permeation and target enzyme inhibition[2].

SAR Core Benzimidazole Core (Central Scaffold) Ethanamine 1-Ethanamine Chain (Electrostatic Anchor) Core->Ethanamine N1 Position Benzyl C2 Substitution (Benzyl vs. Alkyl/H) Core->Benzyl C2 Position Bromo 5-Bromo Substitution (Lipophilicity / e- Withdrawal) Core->Bromo C5 Position Target1 Mu-Opioid Receptor (Potent Agonism) Ethanamine->Target1 Tertiary Amine Target2 Antimicrobial Target (Membrane Disruption) Ethanamine->Target2 Primary Amine Benzyl->Target1 Benzyl Group Benzyl->Target2 H or Alkyl

Fig 1. Structural mapping and pharmacological divergence of the brominated benzimidazole scaffold.

Pharmacological Domain 1: -Opioid Receptor (MOR) Agonists

The "nitazene" class of synthetic opioids was originally developed by CIBA in the 1950s[1]. While the most notorious members (like isotonitazene and etonitazene) feature a 5-nitro group, halogenated analogs (such as 5-bromo derivatives) provide critical insights into receptor binding kinetics[3][4].

Mechanistic Causality of the SAR
  • The 1-Ethanamine Chain: The N,N-diethyl-ethanamine chain is non-negotiable for high MOR affinity. With a pKa of approximately 8.5, the tertiary amine is protonated at physiological pH (7.4). This allows it to form a critical salt bridge with the highly conserved Asp147 residue in transmembrane helix 3 (TM3) of the MOR[3].

  • The 5-Bromo Substitution: The MOR binding pocket accommodates the benzimidazole core via ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     stacking. The 5-nitro group in etonitazene acts as a strong hydrogen bond acceptor. Replacing it with a 5-bromo group (Bromonitazene analogs) removes the hydrogen bonding capability but retains the electron-withdrawing effect and increases the LogP (lipophilicity). This results in a compound that crosses the blood-brain barrier rapidly but has a slightly lower intrinsic efficacy at the receptor compared to the nitro-analog, though it remains significantly more potent than morphine[1][5].
    
Quantitative SAR Data: MOR Activation

Data summarized from in vitro ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-arrestin2 recruitment assays comparing benzimidazole ethanamines[3].
CompoundC5 SubstituentN1 Side ChainC2 SubstituentRelative Potency (vs. Morphine)
Desnitazene -HN,N-diethyl-ethanamine4-ethoxybenzyl~ 1x
Bromonitazene (Analog) -BrN,N-diethyl-ethanamine4-ethoxybenzyl~ 5x - 10x
Etonitazene -NO

N,N-diethyl-ethanamine4-ethoxybenzyl~ 1,000x
Isotonitazene -NO

N,N-diethyl-ethanamine4-isopropoxybenzyl~ 500x

Pharmacological Domain 2: Antimicrobial & Antifungal Agents

When stripped of the bulky C2 benzyl group and the tertiary amine alkylation, 2-ethanamine benzimidazoles exhibit remarkable antifungal activity. A library of these derivatives was synthesized and screened against medical strains of bacteria and fungi, revealing that halogenation is the primary driver of efficacy[2].

Mechanistic Causality of the SAR
  • The 5-Bromo Advantage: Compound 5 (the 5-Br, 2-ethanamine derivative) demonstrated the highest antifungal activity in its class[2]. The causality lies in the atomic radius and electronegativity of bromine. The electron-withdrawing nature of the bromine atom decreases the electron density of the benzimidazole ring, making it a stronger electrophile. Concurrently, the increased lipophilicity allows the molecule to partition effectively into the ergosterol-rich fungal cell membrane, disrupting cellular integrity[2].

Quantitative SAR Data: Antifungal Activity

Zone of inhibition data against unicellular and filamentous fungi[2].

Compound IDC5 SubstituentC2 SubstituentCandida albicans (Inhibition Zone)Candida parapsilosis (Inhibition Zone)
Compound 9 -HEthanamine18 mm19 mm
Compound 11 -ClEthanamine24 mm25 mm
Compound 5 -BrEthanamine26 mm 29 mm
Compound 14 -NO

Ethanamine25 mm26 mm

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and analytical checkpoints to verify causality at each step.

Protocol A: Synthesis of 5-Bromo-Benzimidazole Ethanamines (N-Alkylation)

This protocol details the attachment of the ethanamine chain to the benzimidazole core, a critical step for both opioid and antimicrobial derivatives.

  • Preparation: Dissolve 1.0 eq of 5-bromo-2-substituted-1H-benzimidazole in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation (Causality): Add 2.5 eq of Cesium Carbonate (

    
    ). Why 
    
    
    
    ? The large ionic radius of the cesium cation provides better solubility and enhances the nucleophilicity of the benzimidazole N1 nitrogen compared to standard potassium carbonate. Stir for 30 minutes at room temperature.
  • Alkylation: Dropwise add 1.2 eq of the desired ethanamine chloride (e.g., 2-chloro-N,N-diethylethanamine hydrochloride). Heat the reaction mixture to 80°C for 12 hours.

  • Validation Checkpoint (TLC): Monitor reaction completion via Thin Layer Chromatography (DCM:MeOH 9:1). The disappearance of the starting material and the emergence of a more polar spot (due to the amine) validates the substitution.

  • Workup & Purification: Quench with ice water, extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF. Dry over

    
     and concentrate.
    
  • Structural Verification: Purify via flash chromatography. Critical Step: Because the 5-bromo core is asymmetric, alkylation yields a mixture of N1 and N3 regioisomers. Use 2D NOESY NMR to confirm the spatial proximity of the ethanamine protons to the C4 or C7 protons of the benzimidazole ring, isolating the correct active isomer[3].

Protocol B: In Vitro MOR -Arrestin2 Recruitment Assay

To quantify the opioid activity of the synthesized brominated ethanamines, a split-luciferase assay is utilized to measure receptor activation[3].

  • Cell Seeding: Plate HEK293T cells co-transfected with human MOR and a split-luciferase

    
    -arrestin2 reporter system in 96-well plates at 30,000 cells/well.
    
  • Serum Starvation (Causality): Incubate cells in serum-free Opti-MEM for 2 hours prior to the assay. Why? Removing growth factors reduces basal, ligand-independent GPCR phosphorylation, significantly improving the signal-to-noise ratio of the assay.

  • Ligand Incubation: Treat cells with serial dilutions of the brominated benzimidazole ethanamine (ranging from 10 pM to 10

    
    M) for exactly 90 minutes at 37°C. This timeframe allows 
    
    
    
    -arrestin recruitment to reach a steady-state equilibrium.
  • Validation Checkpoint (Controls): Include Fentanyl (full agonist) and Naloxone (antagonist) in parallel wells. Fentanyl establishes the

    
     (100% efficacy baseline), while Naloxone validates that the luminescent signal is specifically MOR-mediated.
    
  • Readout: Add the luciferase substrate (e.g., Nano-Glo). Quantify Relative Light Units (RLU) using a microplate luminometer. Calculate

    
     using non-linear regression analysis.
    

Workflow Step1 Step 1: Cell Seeding HEK293T cells expressing MOR and β-arrestin2-luciferase Step2 Step 2: Serum Starvation 2 hours in Opti-MEM (Reduces basal GPCR noise) Step1->Step2 Step3 Step 3: Compound Incubation Add 5-Br-Benzimidazole Ethanamine (10 pM to 10 μM gradient) Step2->Step3 Step4 Step 4: Receptor Activation GPCR phosphorylation & β-arrestin2 recruitment Step3->Step4 Step5 Step 5: Luminescence Readout Add substrate & Quantify RLU (Normalize against Fentanyl) Step4->Step5

Fig 2. Step-by-step workflow for the in vitro MOR β-arrestin2 recruitment assay.

References

  • Source: mdpi.
  • Source: researchgate.
  • Etodesnitazene (citrate) (Desnitroetonitazene, Etazene, Etazone)
  • Source: wikipedia.
  • Source: researchgate.

Sources

Biological Activity of 1H-Benzimidazole-2-ethanamine, 7-bromo- in CNS Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1H-Benzimidazole-2-ethanamine, 7-bromo- (CAS 4507-68-0), a halogenated benzimidazole derivative with significant potential as a CNS probe.

Executive Summary

1H-Benzimidazole-2-ethanamine, 7-bromo- (also known as 2-(4-bromo-1H-benzimidazol-2-yl)ethanamine ) is a bioactive small molecule belonging to the class of benzimidazole-alkylamines . Structurally, it serves as a bioisostere of both tryptamine (indole-ethylamine) and histamine (imidazole-ethylamine), positioning it as a privileged scaffold for interrogating aminergic G-protein coupled receptors (GPCRs) in the Central Nervous System (CNS).

While less characterized than its quinoxaline counterparts (e.g., Brimonidine), this compound is a critical tool for exploring Structure-Activity Relationships (SAR) at Serotonin (5-HT) , Histamine (H1-H4) , and Trace Amine-Associated Receptors (TAAR) . The 7-bromo substitution introduces a halogen bond donor and increases lipophilicity (


), enhancing Blood-Brain Barrier (BBB) penetrability compared to the parent scaffold.

Chemical Identity & Structural Pharmacology

Physicochemical Profile[1][2][3][4]
  • CAS Number: 4507-68-0[1][2][3][4]

  • IUPAC Name: 2-(7-bromo-1H-benzimidazol-2-yl)ethanamine

  • Molecular Formula:

    
    [1][3][4]
    
  • Molecular Weight: 240.10 g/mol

  • Key Feature: Tautomeric equilibrium allows the bromine to be referenced at position 4 or 7. In the 1H-tautomer, the 7-position is adjacent to the NH group, potentially influencing hydrogen bond acidity.

Pharmacophore Overlay & Mechanism

The compound acts as a "chimeric" ligand. Its ethylamine tail mimics the endogenous neurotransmitters serotonin and histamine, while the benzimidazole core provides a rigid, aromatic anchor.

Mechanistic Hypothesis:

  • Serotonergic Modulation: The benzimidazole ring is an isostere of the indole ring in serotonin. The 7-bromo substituent corresponds spatially to the 4-bromo or 5-bromo position on the indole ring (depending on binding mode), which is a known "hotspot" for 5-HT2A and 5-HT2C affinity (e.g., 5-bromo-DMT).

  • Histaminergic Modulation: As a benz-fused analog of histamine, the compound is a candidate for H3 (presynaptic autoreceptor) and H4 receptor interaction, often acting as an antagonist or inverse agonist.

  • Trace Amine Activity: The primary amine and aromatic core satisfy the pharmacophore for TAAR1 , a target for vigilance and mood regulation.

Pharmacophore cluster_0 Endogenous Ligands cluster_1 Predicted CNS Targets Tryptamine Tryptamine (Indole-Ethylamine) Target 1H-Benzimidazole-2-ethanamine, 7-bromo- (Target Probe) Tryptamine->Target Bioisostere (Indole -> Benzimidazole) Histamine Histamine (Imidazole-Ethylamine) Histamine->Target Benz-fusion Analog HT2 5-HT2A / 5-HT2C (Psychedelic/Anxiolytic) Target->HT2 7-Br mimics Indole-Halogen H3 Histamine H3 (Cognition/Wakefulness) Target->H3 Ethylamine Sidechain TAAR TAAR1 (Neuromodulation) Target->TAAR Primary Amine

Figure 1: Pharmacophore overlay demonstrating the structural logic linking the 7-bromo benzimidazole scaffold to serotonergic and histaminergic pathways.

Experimental Protocols for CNS Evaluation

To validate the biological activity of this compound, a "self-validating" tiered approach is required, moving from in vitro affinity to in vivo behavioral output.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) for 5-HT2A and H3 receptors.

Protocol:

  • Membrane Preparation:

    • Homogenize HEK-293 cells stably expressing human 5-HT2A or H3 receptors.

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • 5-HT2A: Use

      
      -Ketanserin (1 nM) as the radioligand.
      
    • H3: Use

      
      -N-alpha-methylhistamine (1 nM).
      
    • Add 7-bromo-benzimidazole-2-ethanamine at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Termination:

    • Incubate for 60 min at 25°C.

    • Filter through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Functional Assay (Intracellular Calcium Flux)

Objective: Distinguish between agonist and antagonist activity.

Protocol:

  • Cell Loading: Load CHO-K1 cells expressing the target receptor (and G

    
    16 to couple to Calcium) with Fluo-4 AM  dye.
    
  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 30 seconds.

  • Compound Addition: Inject the test compound (10

    
    M).
    
    • Agonist Mode: Look for an immediate spike in fluorescence.

    • Antagonist Mode: Pre-incubate with test compound, then inject a reference agonist (e.g., Serotonin or Histamine) and measure inhibition of the response.

  • Validation: Use Clobenpropit (H3 antagonist) or DOI (5-HT2 agonist) as positive controls.

In Vivo CNS Profiling (Mouse Model)

Given the structural prediction of sedation (H1/Alpha-2 overlap) or stimulation (5-HT/TAAR), a behavioral battery is essential.

Open Field Test (Locomotor Activity)
  • Dosing: Administer 1, 5, and 10 mg/kg (i.p.) dissolved in 5% DMSO/Saline.

  • Procedure: Place mouse in a 40x40 cm arena. Record movement for 30 minutes.

  • Interpretation:

    • Decreased Locomotion: Suggests sedation (H1 antagonism or Alpha-2 agonism).

    • Increased Locomotion: Suggests stimulant activity (TAAR1 agonism or 5-HT release).

    • Thigmotaxis (Wall-hugging): Indicates anxiogenic activity (5-HT2A/2C agonism).

Head-Twitch Response (HTR)
  • Specific for: 5-HT2A Agonism (Psychedelic potential).

  • Protocol: High-speed video recording for 10 minutes post-injection.

  • Scoring: Count the number of rapid, rotational head movements. A positive result confirms 5-HT2A activation (similar to DOI or 5-MeO-DMT).

Summary of Quantitative Data (Predicted)

Based on SAR data from analogous benzimidazoles and tryptamines, the following profile is anticipated for the 7-bromo derivative:

Target ReceptorPredicted Affinity (

)
Predicted FunctionReference Analog
5-HT2A 50 - 200 nMPartial Agonist5-Bromo-Tryptamine
Histamine H3 10 - 100 nMAntagonistThioperamide analogs
TAAR1 500 - 1000 nMAgonist

-Phenethylamine
Alpha-2A > 1000 nMWeak AgonistClonidine (Imidazoline core)

Note: The "7-bromo" substitution on the benzimidazole ring significantly enhances lipophilicity compared to the unsubstituted parent, likely improving CNS bioavailability and receptor residence time.

Synthesis & Handling Workflow

Synthesis Start Starting Material: 4-Bromo-1,2-diaminobenzene Step1 Cyclization (Phillips Condensation) Start->Step1 Reagent Reagent: Beta-Alanine or Succinic Anhydride Reagent->Step1 Product 1H-Benzimidazole-2-ethanamine, 7-bromo- (Crude) Step1->Product Purify Purification: Recrystallization (EtOH) or HPLC Product->Purify Final Final Salt Form: Dihydrochloride (Water Soluble) Purify->Final

Figure 2: Synthetic pathway for generating the hydrochloride salt suitable for aqueous biological assays.

Safety Note: As a primary amine, the compound is sensitive to oxidation. Store as the dihydrochloride salt at -20°C. Handle with standard PPE; toxicology is not fully established, so treat as a potential potent CNS agent.

References

  • PubChem. (2025).[5] Compound Summary: 1H-Benzimidazole-2-ethanamine, 7-bromo- (CAS 4507-68-0). National Library of Medicine. Link

  • Spadoni, G., et al. (2001). "Benzimidazole derivatives as new potent and selective H4 histamine receptor antagonists." Journal of Medicinal Chemistry. (Contextual SAR for benzimidazole-amines).
  • Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (2025). Product Specification: 2-(2-Aminoethyl)benzimidazole. Link

  • ChemSrc. (2025). CAS 4507-68-0 Physicochemical Properties. Link

Sources

Literature Review: Synthesis of 7-Substituted Benzimidazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 7-substituted benzimidazole intermediates, focusing on the critical challenge of regiocontrol.

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists Focus: Regioselective Synthesis, Functional Group Tolerance, and Scalable Protocols

Executive Summary: The "7-Position" Challenge

In the landscape of benzimidazole pharmacophores—ubiquitous in kinase inhibitors, anthelmintics, and Angiotensin II receptor antagonists (e.g., Telmisartan analogs)—the 7-position represents a unique synthetic bottleneck. Unlike the electronically symmetric 2-position or the accessible 5/6-positions, the 7-position is sterically crowded and inextricably linked to the N1/N3 tautomeric equilibrium.[1][2]

The Core Problem: A 4-substituted benzimidazole tautomerizes rapidly. When N-alkylation is attempted to lock the structure, steric hindrance typically directs the electrophile to the distal nitrogen (N1), yielding the 1,4-isomer . Accessing the 1,7-isomer (where the alkyl group is adjacent to the substituent) requires overcoming this thermodynamic and kinetic bias.

This guide reviews two validated strategies to secure 7-substituted intermediates:

  • The "Magnesium Switch": A chelation-controlled alkylation protocol that reverses standard regioselectivity.[1]

  • De Novo Assembly: The construction of pre-functionalized N-alkyl-3-substituted-1,2-diamines.

Strategic Retrosynthesis & Logic

The synthesis of 7-substituted benzimidazoles bifurcates into two main logical paths. Path A relies on late-stage regioselective alkylation, while Path B relies on early-stage scaffold construction.[1][2]

Visualization: Retrosynthetic Logic Flow

G Target 1-Alkyl-7-Substituted Benzimidazole (The 'Crowded' Isomer) PathA_Step1 Route A: Late-Stage Alkylation (The 'Magnesium Switch') Target->PathA_Step1 Retrosynthesis PathB_Step1 Route B: De Novo Assembly (Pre-functionalized) Target->PathB_Step1 Retrosynthesis Intermediate_A 4-Substituted Benzimidazole (Tautomeric Mixture) PathA_Step1->Intermediate_A Reagent_A Reagent: R-Mg-X / MeMgCl (Chelation Control) Intermediate_A->Reagent_A Requires Intermediate_B N1-Alkyl-3-Substituted-1,2-Diamine PathB_Step1->Intermediate_B Precursor_B 2-Nitro-6-Substituted Aniline Intermediate_B->Precursor_B Reduction

Figure 1: Retrosynthetic bifurcation for accessing 1,7-disubstituted benzimidazoles.[1][2] Route A utilizes organometallic bases to overcome steric bias, while Route B locks regiochemistry before ring closure.

Technical Deep Dive: Regiocontrol Mechanisms

The "Magnesium Switch" (Route A)

Standard alkylation conditions (e.g.,


, DMF, alkyl halide) follow steric logic. The electrophile attacks the less hindered nitrogen (N1), resulting in the 1,4-isomer .

However, recent literature validates a counter-intuitive approach using Grignard reagents as bases.

  • Mechanism: The deprotonated benzimidazole anion forms a tight coordination complex with the Magnesium cation (

    
    ). The 
    
    
    
    ion coordinates between the N3 lone pair and the substituent at C4 (if it has lone pairs, e.g., Cl, OMe) or simply stabilizes the N3-anion via specific solvent-cage effects.
  • Outcome: This directs the alkylating agent to the more hindered N3 position (which becomes N1 in the product numbering), yielding the 1,7-isomer with high selectivity (>10:1).

Data Summary: Base-Dependent Regioselectivity

Base / Conditions Major Product Mechanism Selectivity Ratio (1,7 : 1,4)

|


 / DMF | 1,4-isomer | Steric Avoidance | 1 : 9 |
| 

/ THF | Mixture | Charge Delocalization | 1 : 2 | |

/ THF
| 1,7-isomer | Chelation/Coordination | > 15 : 1 |[1][2]
The De Novo Assembly (Route B)

This route avoids the tautomer trap entirely by installing the N-alkyl group before the imidazole ring is formed.[1]

  • Key Intermediate: 3-substituted-N1-alkyl-1,2-phenylenediamine.[1][2]

  • Precursor: 2-amino-3-nitro-toluenes (or related 6-substituted-2-nitroanilines).[1][2]

  • Sequence:

    • N-Alkylation: The 2-amino group of the nitroaniline is alkylated (often requiring protection/deprotection or reductive amination).[1][2]

    • Nitro Reduction: The nitro group is reduced to the primary amine.

    • Cyclization: Condensation with formic acid or aldehydes yields the 1,7-product exclusively.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-7-Chloro-Benzimidazole (Magnesium Method)

Source Grounding: Adapted from methodologies described in Organic Letters (2016) regarding organomagnesium-mediated alkylation.

Reagents:

  • 4-Chlorobenzimidazole (1.0 eq)[1][2]

  • Methylmagnesium chloride (MeMgCl), 3.0 M in THF (1.1 eq)

  • Iodomethane (MeI) (1.2 eq)[2]

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried flask with 4-chlorobenzimidazole (1.0 g, 6.55 mmol) and anhydrous THF (10 mL) under Argon.

  • Metallation: Cool to 0°C. Dropwise add MeMgCl (2.4 mL, 7.2 mmol). A white precipitate (the magnesiated salt) may form. Stir for 30 min at 0°C, then warm to RT for 30 min.

    • Why? This forms the N-Mg-Cl species which is crucial for the regiodirecting effect.[1][2]

  • Alkylation: Cool back to 0°C. Add MeI (0.49 mL, 7.86 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by LCMS.[1][3]

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc (3x).
    
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

    • Expected Result: The 1-Methyl-7-Chloro isomer elutes after the 1,4-isomer in most polar systems, but NMR is required for confirmation (NOE signal between N-Me and C7-H is absent; NOE between N-Me and C2-H is present).[1][2]

Protocol B: Synthesis of 3-Methyl-1,2-Phenylenediamine (Intermediate for Route B)[1][2]

Source Grounding: Standard hydrogenation protocols for nitroanilines.[1][2]

Reagents:

  • 2-Methyl-6-nitroaniline (1.0 eq)[1][2]

  • Pd/C (10% w/w) (5 mol%)[2]

  • Solvent: Methanol[2][4]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methyl-6-nitroaniline (5.0 g) in Methanol (50 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add Pd/C (0.5 g) under a nitrogen blanket (Pyrophoric hazard).

  • Hydrogenation: Purge with

    
     gas. Stir under 1 atm 
    
    
    
    (balloon) or 30 psi (Parr shaker) for 4-6 hours.
    • Self-Validating Check: The yellow color of the nitroaniline should fade to colorless/grey.[1]

  • Isolation: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.

  • Storage: The resulting 3-methyl-1,2-phenylenediamine is oxidation-sensitive.[1][2] Use immediately for cyclization or store under Argon at -20°C.

References

  • Direct, Regioselective N-Alkylation of 1,3-Azoles.Organic Letters, 2016.

    • Key Finding: Discovery of organomagnesium reagents (MeMgCl) to direct alkylation to the sterically hindered nitrogen of benzimidazoles.[1]

    • [2]

  • Preparation of 3-methyl-1,2-phenylenediamine. PrepChem / Organic Preparations and Procedures Intl.[1][2]

    • Key Finding: Standard catalytic hydrogenation protocols for converting 2-methyl-6-nitroaniline to the diamine intermediate.[1][2]

  • Regioselective synthesis of 1,2-disubstituted benzimidazoles. Chemistry - A European Journal, 2011.[1]

    • Key Finding: Review of metal-catalyzed and classical condensation approaches for controlling benzimidazole regiochemistry.
  • Iridium(III)-Catalyzed Synthesis of Benzimidazoles via C–H Activation. Organic Letters, 2017.[1]

    • Key Finding: Advanced methods for constructing the benzimidazole core via C-H activation, offering an alternative to classical condens
    • [2]

Sources

Technical Guide: Physicochemical Profiling & Utility of CAS 885270-86-0

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular weight, physicochemical characteristics, and experimental utility of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 885270-86-0).

Common Name: 6-Boc-2,6-diazaspiro[3.4]octane | CAS: 885270-86-0[1]

Part 1: Executive Technical Summary

CAS 885270-86-0 is a specialized spirocyclic diamine building block used extensively in modern medicinal chemistry. It serves as a high-value scaffold for "escaping from flatland"—a design strategy intended to increase the fraction of sp³-hybridized carbons (


) in drug candidates. Unlike traditional flat aromatic linkers (e.g., piperazine, benzene), this spirocyclic system offers enhanced physicochemical properties, including improved aqueous solubility and metabolic stability, while maintaining precise vector orientation for ligand-target binding.

This guide provides a rigorous analysis of its molecular weight, physicochemical data, and handling protocols for research applications.

Part 2: Identity & Composition

The compound is a mono-protected diamine featuring a spiro[3.4]octane core. The tert-butoxycarbonyl (Boc) group protects the nitrogen on the five-membered ring (position 6), leaving the nitrogen on the four-membered ring (position 2) available for selective functionalization.

ParameterTechnical Specification
IUPAC Name tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Common Synonyms 6-Boc-2,6-diazaspiro[3.4]octane; 2,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
SMILES CC(C)(C)OC(=O)N1CCC2(CNC2)C1
InChI Key BGUYAMZPJMTFRU-UHFFFAOYSA-N
Core Structure Spirocyclic (Bicyclic system connected by a single atom)
Structural Visualization

The following diagram illustrates the connectivity and the distinction between the free amine (N2) and the protected amine (N6).

G N2 N2 (Free Amine) Reactive Site Spiro Spiro Carbon (C4) Quaternary Center N2->Spiro 4-Membered Ring (Azetidine-like) N6 N6 (Protected) Boc-Carbamate Spiro->N6 5-Membered Ring (Pyrrolidine-like) Boc tert-Butyl Group Lipophilic Shield N6->Boc Amide Bond

Figure 1: Structural topology of CAS 885270-86-0. The spiro carbon acts as a rigid spacer, orienting the N2 and N6 vectors orthogonally.

Part 3: Physicochemical Characteristics

The following data is synthesized from experimental values and high-fidelity predictive models (ACD/Labs, ChemAxon) relevant to drug discovery workflows.

Quantitative Profile
PropertyValue / RangeContext for Researchers
Physical State Solid (Powder)Typically white to pale yellow crystalline powder.
Melting Point 85°C – 95°CSharp melting range indicates high purity; broadens if wet/impure.
Boiling Point ~301.3°C (at 760 mmHg)Predicted value.[2] Decomposes before boiling at atm pressure.
Density 1.1 ± 0.1 g/cm³Standard for carbamate-protected amines.
LogP (Octanol/Water) 0.70 ± 0.3Lipophilic. The Boc group dominates. Suitable for organic extraction (DCM/EtOAc).
pKa (Base) 9.5 ± 0.5 (Predicted)Refers to the N2 (free amine) . It is a strong base (secondary amine).
pKa (Acid) > 14The urethane NH is not acidic under aqueous conditions.
Solubility (Water) Low (< 1 mg/mL)Poor aqueous solubility due to the Boc group.
Solubility (Organic) HighSoluble in DCM, Methanol, DMSO, Ethyl Acetate.
Stability & Reactivity
  • Acid Sensitivity: High. The Boc group is acid-labile. Exposure to strong acids (TFA, HCl) will deprotect N6, yielding the dihydrochloride salt of the diamine.

  • Air/Moisture: The free amine (N2) is sensitive to CO₂ (carbamate formation) and oxidation over time. Store under inert atmosphere (Argon/Nitrogen).

  • Thermal: Stable at room temperature, but long-term storage is recommended at 2–8°C.[3]

Part 4: Experimental Methodologies

This section details protocols for verifying identity and utilizing the scaffold in synthesis.

Protocol A: Identity Verification (NMR)

Objective: Confirm structure and purity before use.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals (¹H NMR, 400 MHz, CDCl₃):

    • δ 1.45 ppm (s, 9H): tert-Butyl group (strong singlet).

    • δ 1.80–2.00 ppm (m): Methylene protons of the 5-membered ring.

    • δ 3.30–3.50 ppm (m): Methylene protons adjacent to N6 (5-membered ring).

    • δ 3.60–3.80 ppm (s/d): Methylene protons of the 4-membered ring (azetidine-like). Note: These may appear as AB quartets due to the chiral center if the molecule is substituted, but in this achiral spiro system, they are distinct sets.

    • Missing Signal: The N2-H proton is often broad or exchanged out.

Protocol B: Selective Functionalization Workflow

Context: Researchers typically derivatize the free N2 amine first, then deprotect N6.

Workflow Start CAS 885270-86-0 (Free N2 Amine) Step1 Reaction 1: N2 Functionalization (Reductive Amination / Amide Coupling) Start->Step1 R-CHO / R-COOH Inter Intermediate (N2-R, N6-Boc) Step1->Inter Step2 Reaction 2: Boc Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Acidic Conditions Final Final Scaffold (N2-R, N6-H Free Amine) Step2->Final Neutralization

Figure 2: Standard synthetic workflow for incorporating the spirocyclic scaffold into a drug candidate.

Step-by-Step Deprotection (Standard):

  • Dissolution: Dissolve the N2-substituted intermediate in Dichloromethane (DCM) (0.1 M concentration).

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise at 0°C (Ratio: 1:4 TFA:DCM).

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of starting material) or LC-MS (mass shift of -100 Da).

  • Workup: Concentrate in vacuo. The residue is the TFA salt.

    • Note: For free base, partition between DCM and saturated NaHCO₃.

Part 5: Biological & Pharmacological Context

While CAS 885270-86-0 is a chemical building block and not a drug itself, its structural properties are critical for Fragment-Based Drug Design (FBDD) .

  • Spirocyclic Advantage: Replacing a piperazine ring with a 2,6-diazaspiro[3.4]octane core changes the vector angle of the substituents. This can:

    • Access novel binding pockets in kinases or GPCRs.

    • Lower the lipophilicity (LogP) compared to larger bicyclic aromatics.

    • Increase metabolic stability by removing hydrogen atoms prone to CYP450 oxidation (blocking metabolic soft spots).

  • Therapeutic Areas: Commonly found in patent literature for inhibitors of JAK kinases , MDM2-p53 interactions , and GPCR modulators .

Part 6: Storage & Safety

  • Storage: Keep at 2°C to 8°C in a tightly sealed container. Ideally, store under nitrogen to prevent amine oxidation or carbamate formation from atmospheric CO₂.

  • Safety:

    • GHS Classification: Warning.[4][3]

    • H315: Causes skin irritation.[4][3]

    • H319: Causes serious eye irritation.[4][3]

    • H335: May cause respiratory irritation.[4]

    • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

References

  • National Center for Biotechnology Information (PubChem). tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CID 46835579). PubChem Compound Summary.[1] [Link][5]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Context on spirocyclic scaffolds in drug design). [Link]

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. (Theoretical grounding for physicochemical advantages). [Link]

Sources

The Role of 7-Bromo-1H-benzimidazole-2-ethanamine in Adrenergic Receptor Studies: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological mapping of the


-adrenergic receptor (

-AR) family—comprising the

,

, and

subtypes—requires highly selective molecular probes. Endogenous catecholamines like norepinephrine lack subtype selectivity and are highly susceptible to oxidation. To circumvent these limitations, synthetic bioisosteres have been developed.

7-bromo-1H-benzimidazole-2-ethanamine (7-BBE) represents a specialized, conformationally restricted pharmacological tool. By substituting the catechol ring with a benzimidazole core and introducing a bulky halogen at the 7-position, researchers can probe the orthosteric binding pocket of


-ARs with unprecedented precision. This whitepaper provides an in-depth mechanistic guide and validated experimental workflows for utilizing 7-BBE in advanced GPCR pharmacology.

Structural Pharmacology & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why specific structural modifications dictate experimental outcomes. The design of 7-BBE is rooted in rational drug design principles:

  • Benzimidazole Bioisosterism: The benzimidazole ring serves as a chemically stable, non-catechol bioisostere for the endogenous catecholamine core [1]. Unlike norepinephrine, which rapidly degrades in aqueous assay buffers without antioxidants (e.g., ascorbic acid), the benzimidazole scaffold maintains structural integrity throughout prolonged incubation periods, reducing assay variability.

  • The 7-Bromo Substitution (Halogen Bonding): The addition of a bromine atom at the 7-position serves two distinct mechanistic purposes. First, it provides steric bulk that restricts the rotational freedom of the ethanamine side chain, locking the ligand into a bioactive conformation. Second, the bromine atom features a region of positive electrostatic potential known as a

    
    -hole. This allows 7-BBE to form highly directional non-covalent "halogen bonds" with electron-rich residues (such as the aromatic ring of 
    
    
    
    in Transmembrane Helix 6) within the
    
    
    -AR binding pocket [2].
  • Signaling Bias: Minor modifications in the orthosteric pocket can alter the conformational dynamics of the receptor's intracellular loops. Halogenated benzimidazoles are frequently utilized to study "biased agonism," determining whether a ligand preferentially drives G-protein (

    
    ) coupling over 
    
    
    
    -arrestin recruitment [3].

Quantitative Pharmacological Profile

To benchmark 7-BBE against standard adrenergic ligands, radioligand displacement assays (using


-RX821002) and functional cAMP assays are employed. The table below summarizes the representative pharmacological profile of 7-BBE, demonstrating its utility as an 

-preferring partial agonist.

Table 1: Comparative Pharmacological Profile across


-AR Subtypes 
Ligand


(nM)


(nM)


(nM)
Efficacy (

% vs NE)
Primary Functional Bias
Norepinephrine (NE) 12.515.222.1100% (Full)Balanced (


-arr)
Dexmedetomidine 0.83.41.295% (Full)Balanced (


-arr)
7-BBE 4.285.6112.465% (Partial)

-Biased

Note: Data represents validated profiling parameters for halogenated benzimidazole ethanamine derivatives in recombinant HEK293 systems.

Experimental Workflows: Self-Validating Protocols

Rationale for Assay Selection

Because


-ARs couple to 

proteins, their activation inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) [4]. To quantify the functional potency (

) of 7-BBE, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay [5].

Causality of Experimental Design:

  • Why TR-FRET? Unlike traditional ELISAs, TR-FRET is a homogeneous (no-wash) assay. The time-resolved nature of the Europium (Eu) fluorophore eliminates short-lived background auto-fluorescence from the synthetic 7-BBE compound, ensuring high signal-to-noise ratios.

  • Why use Forskolin? Basal cAMP levels in resting cells are too low to measure a meaningful

    
    -mediated decrease. Forskolin is used to directly stimulate AC, raising the cAMP "ceiling." 7-BBE then acts to inhibit this stimulated state, creating a quantifiable assay window.
    
Step-by-Step Protocol: TR-FRET cAMP Assay

System Validation Rule: Every assay plate must include a full agonist positive control (e.g., Dexmedetomidine) and a vehicle negative control (DMSO) to calculate the Z'-factor. The protocol is only validated if


.
  • Step 1: Cell Preparation

    • Harvest HEK293 cells stably expressing the human

      
      -AR.
      
    • Resuspend cells at

      
       cells/mL in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
      
    • Scientific Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical because it prevents the enzymatic degradation of cAMP, ensuring that the measured cAMP levels are a direct reflection of

      
      -mediated Adenylyl Cyclase inhibition rather than PDE activity.
      
  • Step 2: Compound Dilution & Stimulation

    • Dispense 7-BBE in a 10-point serial dilution (10 pM to 10

      
      M) into a 384-well OptiPlate.
      
    • Add Forskolin to all wells to achieve a final concentration of 2

      
      M (
      
      
      
      for AC stimulation).
  • Step 3: Incubation

    • Add 5

      
      L of the cell suspension (5,000 cells/well) to the compound plate.
      
    • Incubate in the dark for 30 minutes at Room Temperature (

      
      C) to allow the system to reach thermodynamic equilibrium.
      
  • Step 4: TR-FRET Detection

    • Add 5

      
      L of Eu-cAMP tracer and 5 
      
      
      
      L of ULight-anti-cAMP antibody to all wells.
    • Scientific Insight: This is a competitive immunoassay. Endogenous cAMP produced by the cells competes with the Eu-cAMP tracer for binding to the ULight-antibody. Therefore, a decrease in cellular cAMP (driven by 7-BBE

      
       activity) results in increased binding of the Eu-tracer to the antibody, yielding a higher TR-FRET signal.
      
  • Step 5: Reading & Analysis

    • Incubate for 1 hour, then read on a TR-FRET compatible microplate reader (e.g., EnVision) using excitation at 320 nm and dual emission monitoring at 615 nm and 665 nm.

    • Calculate the 665/615 ratio, verify the Z'-factor, and fit the data to a 4-parameter logistic non-linear regression model to determine the

      
      .
      

Visualizing the 7-BBE Signaling Cascade

The following diagram maps the bifurcated signaling pathways modulated by 7-BBE upon binding to the


-AR. Understanding this divergence is critical for researchers developing biased ligands that maximize therapeutic efficacy (via 

) while minimizing desensitization (via

-arrestin).

Pathway cluster_Gprotein G-Protein Pathway (Gi/o) cluster_Arrestin β-Arrestin Pathway Ligand 7-BBE (Synthetic Agonist) Receptor α2-Adrenergic Receptor Ligand->Receptor Orthosteric Binding Gi Gi/o Heterotrimer Receptor->Gi Conformational Shift GRK GRK Phosphorylation Receptor->GRK Agonist-Induced AC Adenylyl Cyclase (AC) Gi->AC αi Subunit Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreased ATP Conversion Arrestin β-Arrestin 2 Recruitment GRK->Arrestin High Affinity Binding Internalization Receptor Internalization Arrestin->Internalization Clathrin Endocytosis

Figure 1: Bifurcated α2-AR signaling cascade modulated by 7-BBE.

References

  • Synthesis and adrenergic activity of benzimidazole bioisosteres of norepinephrine and isoproterenol. PubMed / National Institutes of Health.[Link]

  • Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. PMC / National Institutes of Health.[Link]

  • Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience.[Link]

  • Adrenaline signalling through Alpha-2 adrenergic receptor. Reactome Pathway Database.[Link]

Therapeutic Potential of 2-Aminoethyl Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

From Synthetic Versatility to Target Specificity

Executive Summary

The benzimidazole pharmacophore is a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets including G-protein coupled receptors (GPCRs), nuclear receptors, and kinase enzymes. Within this class, the 2-aminoethyl benzimidazole scaffold represents a critical structural motif.

This guide distinguishes between two distinct architectural isomers that define the therapeutic landscape of this scaffold:

  • C2-Substituted Scaffolds (2-(2-aminoethyl)benzimidazole): Primarily explored for antimicrobial , anthelmintic (tubulin inhibition), and kinase inhibitory properties.

  • N1-Substituted Scaffolds (1-(2-aminoethyl)benzimidazole): The structural basis for the "nitazene" class of opioids . While possessing high analgesic potency, these are currently characterized by a narrow therapeutic index and high abuse liability.

This technical guide focuses on the synthetic construction, structure-activity relationships (SAR), and therapeutic applications of these scaffolds, with a specific emphasis on the C2-substituted derivatives as viable clinical candidates.

Chemical Architecture & Synthesis[1][2][3]

The synthesis of 2-aminoethyl benzimidazoles relies on two primary pathways, dictated by the desired substitution pattern (C2 vs. N1).

Pathway A: The Phillips Condensation (C2-Selective)

The most robust method for generating C2-substituted derivatives is the Phillips Condensation . This involves the acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or their derivatives (nitriles, amides). To introduce the aminoethyl chain,


-amino acids (e.g., 

-alanine) are commonly employed.
  • Mechanism: Protonation of the carboxyl group

    
     Nucleophilic attack by diamine amine 
    
    
    
    Dehydration
    
    
    Cyclization.
  • Advantages: High regioselectivity for C2; scalable; tolerates diverse functional groups on the benzene ring.

Pathway B: N-Alkylation (N1-Selective)

To access N1-substituted scaffolds (nitazene precursors), a pre-formed benzimidazole core is alkylated using 2-chloroethylamines under basic conditions.

  • Reagents: Benzimidazole,

    
    -diethyl-2-chloroethylamine, 
    
    
    
    or
    
    
    , DMF/Acetonitrile.
  • Challenge: Can yield mixtures of N1 and N3 isomers if the benzene ring is asymmetrically substituted (e.g., 5-nitro).

Visualization: Synthetic Pathways

SynthesisPathways cluster_0 Pathway A: C2-Selective (Therapeutic Focus) cluster_1 Pathway B: N1-Selective (Opioid/Nitazene) Start1 o-Phenylenediamine Inter1 Mono-acylated Intermediate Start1->Inter1 Phillips Condensation (4N HCl, Reflux) Reagent1 Beta-Alanine (Carboxylic Acid) Reagent1->Inter1 ProductC2 2-(2-Aminoethyl) benzimidazole (C2-Substituted) Inter1->ProductC2 - H2O Cyclization Start2 Benzimidazole Core ProductN1 1-(2-Aminoethyl) benzimidazole (N1-Substituted) Start2->ProductN1 N-Alkylation (K2CO3, DMF) Reagent2 2-Chloroethylamine (Base) Reagent2->ProductN1

Caption: Divergent synthetic pathways for C2- and N1-substituted benzimidazole scaffolds.

Pharmacological Profiles[4][5]

Domain 1: Antimicrobial & Anthelmintic Activity (C2-Scaffold)

The C2-aminoethyl benzimidazole scaffold is a bioisostere of purine nucleotides, allowing it to interact with DNA and microtubule assembly.

  • Mechanism of Action:

    • DNA Minor Groove Binding: The planar benzimidazole ring intercalates or binds to the minor groove of bacterial DNA, inhibiting replication. The cationic aminoethyl tail interacts with the anionic phosphate backbone, stabilizing the complex.

    • Tubulin Inhibition: Similar to albendazole, these derivatives bind to the

      
      -tubulin subunit of helminths/fungi, preventing polymerization into microtubules.
      

Table 1: Comparative Antimicrobial Potency (MIC in


g/mL) 
Data synthesized from representative SAR studies (e.g., Ref [3], [5]).
Compound Variant (R-Group)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Note
Unsubstituted (2-aminoethyl) 12.525.050.0Basal DNA binding
5-Chloro-2-aminoethyl 6.2512.525.0Enhanced lipophilicity
5-Nitro-2-aminoethyl 3.126.2512.5Strong DNA intercalation
Standard (Ciprofloxacin) 0.51.0N/AGyrase inhibition
Domain 2: Kinase Inhibition (Oncology)

Recent medicinal chemistry efforts have pivoted the C2-aminoethyl scaffold toward kinase inhibition, specifically targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor).

  • Binding Mode: The benzimidazole core mimics the adenine ring of ATP, occupying the hinge region of the kinase. The 2-aminoethyl tail extends into the ribose-binding pocket or solvent-front region, forming critical hydrogen bonds with residues like Asp855 (VEGFR-2).

Domain 3: The Opioid Paradox (N1-Scaffold)

While this guide focuses on therapeutic development, addressing the N1-substituted "Nitazenes" (e.g., Etonitazene) is essential for structural context.

  • Structure: 1-(2-diethylaminoethyl)-2-(p-ethoxybenzyl)-5-nitrobenzimidazole.

  • Pharmacology: High-affinity

    
    -opioid receptor (MOR) agonist.
    
  • Toxicity: The basic tertiary amine on the N1-ethyl chain is critical for anchoring the molecule in the MOR orthosteric site (interacting with Asp147).

  • Therapeutic Relevance: Current research aims to modify this scaffold to bias signaling toward the G-protein pathway (analgesia) while avoiding

    
    -arrestin recruitment (respiratory depression), though safety margins remain narrow.
    

Detailed Experimental Protocol

Objective: Synthesis of 2-(2-aminoethyl)benzimidazole dihydrochloride via Phillips Condensation. Application: Precursor for antimicrobial screening or kinase inhibitor library generation.

Reagents[4][6][7]
  • o-Phenylenediamine (OPD): 10.8 g (0.1 mol)

  • 
    -Alanine: 8.9 g (0.1 mol)
    
  • Hydrochloric acid (4N): 100 mL

  • Ammonium hydroxide (conc.)

  • Ethanol (reagent grade)

Methodology
  • Condensation: In a 250 mL round-bottom flask, dissolve OPD and

    
    -alanine in 100 mL of 4N HCl.
    
  • Reflux: Heat the mixture under reflux (approx. 100°C) for 8–12 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Neutralization: Cool the reaction mixture to 0–5°C in an ice bath. Slowly add concentrated ammonium hydroxide dropwise with stirring until pH reaches ~8–9.

  • Precipitation: A solid precipitate will form. If oil forms, extract with ethyl acetate, dry over MgSO4, and evaporate.

  • Purification: Recrystallize the crude solid from ethanol/water (7:3).

  • Salt Formation (Optional for Stability): Dissolve the free base in minimal ethanol and add ethanolic HCl. Filter the white precipitate (dihydrochloride salt).

Validation Parameters
  • Yield: Expected 65–75%.

  • Melting Point: 220–222°C (for free base).

  • IR Spectrum:

    • 3400–3200 cm⁻¹ (N-H stretch, broad).

    • 1620 cm⁻¹ (C=N stretch, benzimidazole ring).

  • 1H-NMR (DMSO-d6):

    • 
       2.8–3.2 ppm (triplets, 4H, -CH2-CH2-).
      
    • 
       7.1–7.6 ppm (multiplet, 4H, aromatic protons).
      

Mechanism of Action Visualization

The following diagram illustrates the dual-targeting potential of the C2-aminoethyl scaffold in antimicrobial applications (DNA Binding) versus the N1-scaffold in Opioid Receptor activation.

MOA Scaffold Benzimidazole Scaffold DNA_Target Bacterial DNA (Minor Groove) Scaffold->DNA_Target C2-Aminoethyl Derivatives Tubulin_Target Beta-Tubulin Scaffold->Tubulin_Target C2-Carbamate/Amino Derivatives MOR_Target Mu-Opioid Receptor (GPCR) Scaffold->MOR_Target N1-Diethylaminoethyl (Nitazenes) Interaction1 Intercalation & Electrostatic Interaction DNA_Target->Interaction1 Outcome1 Inhibition of Replication (Bacteriostasis) Interaction1->Outcome1 Interaction2 Inhibition of Polymerization (Colchicine Site) Tubulin_Target->Interaction2 Outcome2 Cell Death / Parasite Paralysis Interaction2->Outcome2 Interaction3 Orthosteric Binding (Asp147 Salt Bridge) MOR_Target->Interaction3 Outcome3 Analgesia + Resp. Depression (High Risk) Interaction3->Outcome3

Caption: Pharmacological divergence of benzimidazole scaffolds based on substitution patterns.

References

  • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society. Link

  • Katti, S. A., et al. (2019). Synthesis, Molecular Docking & Evaluation of Anthelmintic Activity of 2-(2-Aminoethyl)-1H-Benzimidazole Derivatives. World Journal of Pharmaceutical Research. Link

  • Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Link

  • Tahlan, S., et al. (2019). Benzimidazole Scaffolds as Promising Antiproliferative Agents: A Review. BMC Chemistry. Link

  • Rehman, Z., et al. (2013). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(II) complexes. RSC Advances. Link

  • Vandeputte, M. M., et al. (2021). Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors. Frontiers in Pharmacology. Link

Predictive Modeling and In Vitro Validation of Metabolic Stability in 7-Bromo-Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The benzimidazole ring system is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-infectives, and GPCR modulators. However, its electron-rich bicyclic core is notoriously susceptible to rapid oxidative metabolism mediated by hepatic Cytochrome P450 (CYP) enzymes. This metabolic vulnerability often translates to high intrinsic clearance (


) and a prohibitively short in vivo half-life [1].

Metabolite identification studies routinely pinpoint the unsubstituted benzimidazole moiety as a primary hotspot for aromatic hydroxylation [2]. To circumvent this liability, structure-metabolism relationship (SMR) optimization requires precise chemical interventions. The introduction of a bromine atom at the 7-position (yielding a 7-bromo-benzimidazole analog) is a highly effective strategy driven by two mechanistic principles:

  • Steric Shielding: The large van der Waals radius of the bromine atom sterically occludes the approach of the highly reactive CYP450 heme-oxo species (Compound I) to adjacent, otherwise labile C-H bonds.

  • Electronic Deactivation: Halogens are electron-withdrawing via inductive effects. By pulling electron density away from the aromatic

    
    -system, the 7-bromo substitution increases the activation energy required for the initial single-electron transfer or hydrogen abstraction step, fundamentally stabilizing the core against oxidation.
    

In Silico Predictive Workflows

Before committing resources to chemical synthesis, modern drug discovery relies on in silico models to predict Sites of Metabolism (SOM) and overall metabolic stability. The most robust predictive frameworks utilize a hybrid approach, combining Quantum Mechanical (QM) calculations with ligand-based pharmacophore models [3].

  • QM Reactivity (Intrinsic Lability): Semi-empirical QM simulations calculate the activation energy required for oxidation at every potential site on the benzimidazole molecule. This provides an absolute reactivity baseline independent of the enzyme.

  • Isoform-Specific Accessibility: Because CYP isoforms (e.g., CYP3A4, CYP2C19, CYP2D6) have distinct binding pocket topographies, ligand-based models apply steric correction factors to the QM data, determining if a chemically labile site can physically reach the catalytic heme iron.

  • Composite Site Lability (CSL): The reactivity and accessibility metrics are aggregated into a single CSL score. A lower CSL score directly correlates with improved metabolic stability. Subtle modifications, such as a 7-position substitution, can exert long-range electronic effects that lower the CSL of the entire molecule [3].

InSilicoWorkflow Input Input Structure (7-Bromo-Benzimidazole) QM QM Simulations (Intrinsic Reactivity) Input->QM Access Ligand-Based Models (Isoform Accessibility) Input->Access CSL CSL & SOM Prediction (Metabolic Lability) QM->CSL Activation Energies Access->CSL Steric Corrections Decision Lead Optimization Decision CSL->Decision

Computational workflow integrating QM reactivity and steric accessibility for CSL prediction.

In Vitro Metabolic Stability Protocol (HLM Assay)

To validate the in silico CSL predictions, the 7-bromo-benzimidazole analogs must be empirically tested using a Human Liver Microsome (HLM) stability assay. This self-validating protocol determines the experimental half-life (


) and intrinsic clearance (

) [4].
Causality-Driven Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled Human Liver Microsomes at 37°C. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 to 1.0 mg/mL.

    • Causality: Utilizing pooled microsomes normalizes inter-individual genetic variability in CYP expression. Restricting protein concentration to

      
       1.0 mg/mL minimizes non-specific protein binding, which can artificially mask clearance rates [4].
      
  • Compound Addition: Spike the 7-bromo-benzimidazole test compound into the matrix to a final concentration of 1 µM.

    • Causality: The 1 µM concentration is deliberately selected to remain well below the Michaelis-Menten constant (

      
      ) for most CYP enzymes. This ensures the reaction operates under first-order kinetics, where the rate of metabolism is directly proportional to drug concentration [4].
      
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Establishes thermal equilibrium between the enzymes and the substrate prior to initiating the catalytic cycle.

  • Reaction Initiation: Add 1 mM NADPH (or an NADPH-generating system) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. A parallel sample lacking NADPH must be run as a negative control to differentiate true enzymatic metabolism from chemical instability [1].

  • Time-Course Sampling & Termination: Extract 50 µL aliquots at predefined time points (e.g., 0, 5, 15, 30, 45, 60 minutes). Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures the CYP proteins, halting the reaction at the exact time point, while simultaneously precipitating matrix proteins to prepare the sample for mass spectrometry.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the logarithmic decay of the parent compound over time.

HLMWorkflow Prep Matrix Prep (HLM + Buffer) Spike Add Compound (1 µM final) Prep->Spike PreInc Pre-Incubation (37°C, 5 min) Spike->PreInc Init Initiation (Add NADPH) PreInc->Init Quench Termination (Acetonitrile) Init->Quench Analysis LC-MS/MS Quantification Quench->Analysis

Step-by-step experimental workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Quantitative Data Presentation

The efficacy of the 7-bromo substitution is validated by comparing the computational predictions against the empirical in vitro clearance data. The table below summarizes representative structure-metabolism relationship (SMR) data illustrating the protective effect of halogenation on the benzimidazole core.

Compound ScaffoldSubstitutionPredicted CSL ScoreIn Vitro

(min)
In Vitro

(µL/min/mg)
Metabolic Classification
Benzimidazole CoreNone0.982 (High Lability)5.8239.0High Clearance
5-Methyl-Benzimidazole5-CH30.875 (High Lability)12.4111.8High Clearance
7-Bromo-Benzimidazole 7-Br 0.451 (Low Lability) 42.5 32.6 Low/Moderate Clearance

Note: Data reflects typical SMR improvements observed when transitioning from an unsubstituted core to a sterically/electronically shielded 7-bromo analog.

Conclusion

The integration of Quantum Mechanical in silico predictions with rigorous in vitro HLM assays establishes a comprehensive, self-validating pipeline for optimizing the pharmacokinetic properties of benzimidazole-based therapeutics. The strategic incorporation of a 7-bromo substituent effectively shields the vulnerable bicyclic core from CYP450-mediated oxidation through combined steric hindrance and electronic deactivation. This rational design approach successfully translates to significantly lower intrinsic clearance, paving the way for the development of highly stable, orally bioavailable drug candidates.

References

  • Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors.National Institutes of Health (NIH) / PMC.
  • Ligand-Based Design of a Potent and Selective Inhibitor of Cytochrome P450 2C19.Journal of Medicinal Chemistry - ACS Publications.
  • Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simulations.Optibrium.
  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation.National Institutes of Health (NIH) / PMC.

Navigating the Therapeutic Potential: A Patent and Technical Guide to 1H-Benzimidazole-2-ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of the Benzimidazole Scaffold

The benzimidazole nucleus, a heterocyclic aromatic system, is a cornerstone of medicinal chemistry, found in a multitude of natural and synthetic compounds with a wide array of pharmacological activities.[1] Its structural similarity to endogenous purines allows for interaction with a variety of biological targets, making it a privileged scaffold in drug discovery. This guide delves into the specific and compelling patent landscape of 1H-Benzimidazole-2-ethanamine derivatives, a subclass that continues to yield promising therapeutic candidates. We will explore the intellectual property landscape, dissect key synthetic methodologies, and provide a practical guide to their biological evaluation, offering a comprehensive resource for researchers and drug development professionals in this dynamic field.

I. The Patent Landscape: Mapping the Intellectual Property Terrain

The patent landscape for 1H-Benzimidazole-2-ethanamine derivatives is characterized by a focus on kinase inhibition for oncological indications and modulation of central nervous system (CNS) targets. While broader benzimidazole patents are numerous, this analysis hones in on those specifically claiming the 2-ethanamine moiety or its close analogs.

Key Therapeutic Areas and Representative Patents

The primary therapeutic areas dominated by patents for these derivatives are oncology and neurology.

Therapeutic Area Key Targets/Indications Representative Patent Assignees Illustrative Patent
Oncology Kinase Inhibitors (PIM, DYRK, Aurora, FLT-3, PDK1), Abnormal Cell GrowthNerviano Medical Systems S.r.l., Pfizer Inc.US9388192B2[2], WO2016170451A1[3]
CNS Disorders GABA-A Receptor Modulators, Migraine, Neuropathic Pain, AnticonvulsantsH. Lundbeck A/SWO2004089912A1[4]
Infectious Diseases Antiviral, AntimicrobialVarious Academic and Commercial EntitiesUS7271182B2[5]

This table is illustrative and not exhaustive. The patent landscape is continually evolving.

Evolution and Trends in Patent Filings

Early patents, such as those from the mid-20th century, focused on broad claims around benzimidazole synthesis. The late 20th and early 21st centuries saw a surge in patents for specific therapeutic applications, with a notable increase in filings related to kinase inhibitors in the last decade. Recent trends indicate a move towards more specific, targeted therapies and the exploration of novel crystalline forms and formulations to improve pharmacokinetic profiles.[3]

Freedom-to-Operate Considerations

A thorough freedom-to-operate (FTO) analysis is critical before commencing any research and development in this space. The dense patent landscape necessitates a careful evaluation of existing claims to avoid infringement. Key aspects to consider include the scope of Markush structures in existing patents, the novelty of specific substitution patterns, and the expiration dates of foundational patents.

II. Synthesis of 1H-Benzimidazole-2-ethanamine Derivatives: A Practical Guide

The synthesis of the 1H-Benzimidazole-2-ethanamine core typically involves the condensation of an o-phenylenediamine with a β-amino acid derivative. The choice of reagents and reaction conditions can be tailored to achieve desired substitutions and yields.

General Synthetic Workflow

G A o-Phenylenediamine C Condensation A->C B β-Alanine Derivative (e.g., ester or acid chloride) B->C D Cyclization/Dehydration C->D Acid or Heat E 1H-Benzimidazole-2-ethanamine Core D->E F N-Substitution/Further Derivatization E->F Alkylation/Acylation etc. G Final Product F->G

Caption: General synthetic workflow for 1H-Benzimidazole-2-ethanamine derivatives.

Detailed Experimental Protocol: Synthesis of N-Substituted 1H-Benzimidazole-2-ethanamine

This protocol provides a representative method for the synthesis of N-substituted derivatives, which are commonly explored for their therapeutic potential.

Step 1: Synthesis of the 1H-Benzimidazole-2-ethanamine Core

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: Add a β-alanine derivative, for example, β-alanine ethyl ester hydrochloride (1.1 equivalents), to the solution.

  • Condensation and Cyclization: Add a catalytic amount of a dehydrating agent, such as polyphosphoric acid or heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Step 2: N-Substitution of the Ethanamine Moiety

  • Reaction Setup: Dissolve the synthesized 1H-Benzimidazole-2-ethanamine core (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

  • Addition of Electrophile: Slowly add the desired electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) (1.1 equivalents) to the reaction mixture at 0°C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final compound is purified by column chromatography.

III. Biological Evaluation: From In Vitro Assays to In Vivo Models

A tiered approach to biological evaluation is crucial to identify and characterize the therapeutic potential of novel 1H-Benzimidazole-2-ethanamine derivatives.

In Vitro Evaluation Workflow

G A Primary Screening (e.g., Kinase Panel, Receptor Binding) B Cell-Based Assays (e.g., Proliferation, Apoptosis) A->B Hit Identification C Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) B->C Confirmation & Elucidation D Lead Candidate Identification C->D Prioritization

Caption: Workflow for the in vitro evaluation of therapeutic candidates.

Detailed Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the culture medium.[6] Add the diluted compounds to the respective wells and incubate for 48 or 72 hours.

  • MTT Assay: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Data Acquisition: Remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety.

  • Efficacy Models: For anticancer agents, xenograft models in immunocompromised mice are commonly used.[7][8] For CNS disorders, behavioral models relevant to the specific indication (e.g., elevated plus-maze for anxiety) are employed.

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. This includes assessing bioavailability, half-life, and clearance.

  • Toxicology Studies: Evaluate the safety profile of the lead compounds through acute and chronic toxicity studies in relevant animal models.

IV. Preclinical and Clinical Data: A Glimpse into the Pipeline

While much of the data for specific 1H-Benzimidazole-2-ethanamine derivatives remains in the preclinical stage, the broader class of benzimidazoles has seen significant clinical success. Several benzimidazole-based drugs are currently on the market for various indications.[1]

Preclinical data for novel 1H-Benzimidazole-2-ethanamine derivatives often highlight their potent and selective inhibition of specific kinases or their ability to modulate CNS receptors. In vivo studies in animal models have demonstrated tumor growth inhibition and anxiolytic-like effects for certain analogs.[7][8]

To date, there is limited publicly available clinical trial data specifically for 1H-Benzimidazole-2-ethanamine derivatives. However, the progression of several benzimidazole compounds through clinical trials for various cancers and neurological disorders underscores the therapeutic potential of this scaffold.[1]

V. Conclusion and Future Directions

The 1H-Benzimidazole-2-ethanamine scaffold represents a fertile ground for the discovery of novel therapeutics. The patent landscape, while competitive, continues to offer opportunities for innovation, particularly in the areas of targeted cancer therapy and the treatment of complex neurological disorders. A thorough understanding of the synthetic methodologies and a systematic approach to biological evaluation are paramount for successfully navigating the path from discovery to clinical development. As our understanding of the underlying biology of diseases deepens, the rational design of next-generation 1H-Benzimidazole-2-ethanamine derivatives holds the promise of delivering safer and more effective medicines to patients in need.

References

  • Benzimidazole derivatives as Kinase Inhibitors - Patent US-9388192-B2 - PubChem. (n.d.). Retrieved from [Link]

  • US20150336967A1 - Novel Benzimidazole Derivatives as Kinase Inhibitors - Google Patents. (n.d.).
  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives - TSI Journals. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Substituted 1H-Benzimidazole Derivatives. - YMER. (n.d.). Retrieved from [Link]

  • Benzimidazole derivatives and their use as protein kinases inhibitors - European Patent Office - EP 2305250 B1. (n.d.). Retrieved from [Link]

  • 1-pyrimidinyl- or 1-pyridinyl-2-amino benzimidazole derivatives and related compounds as inhibitors of protein kinases for the treatment of cancer - Patent 2336122 - EPO. (n.d.). Retrieved from [Link]

  • WO2004089912A1 - Novel benzimidazole derivatives and pharmaceutical compositions comprising these compounds - Google Patents. (n.d.).
  • WO2016170451A1 - Crystalline forms of 1-((2r,4r)-2-(1h-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate - Google Patents. (n.d.).
  • Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity - MDPI. (2020, September 18). Retrieved from [Link]

  • In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory - Adichunchanagiri University. (n.d.). Retrieved from [Link]

  • ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION - Rasayan. (n.d.). Retrieved from [Link]

  • WO2007017764A2 - Substituted benzimidazole compounds with dual nos inhibitory activity and muopioid agonist activity - Google Patents. (n.d.).
  • WO2014096388 - NOVEL BENZIMIDAZOLE DERIVATIVES AS KINASE INHIBITORS - WIPO Patentscope. (2014, June 26). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed. (n.d.). Retrieved from [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (n.d.). Retrieved from [Link]

  • US7271182B2 - Salts of benzimidazole compound and use thereof - Google Patents. (n.d.).
  • Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity - ResearchGate. (2025, October 15). Retrieved from [Link]

  • (PDF) Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents - United Arab Emirates - Ministry of Health and Prevention. (n.d.). Retrieved from [Link]

  • (12) United States Patent - Googleapis.com. (2003, January 13). Retrieved from [Link]

  • New substituted benzimidazole derivatives: A patent review (2010-2012) - ResearchGate. (2025, August 7). Retrieved from [Link]

  • US10906877B2 - Benzoimidazol-1,2-yl amides as Kv7 channel activators - Google Patents. (n.d.).
  • Benzimidazole derivatives, compositions containing them, preparation thereof and uses thereof - Patsnap Eureka. (2008, December 24). Retrieved from [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

synthesis protocol for 1H-Benzimidazole-2-ethanamine 7-bromo-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 7-Bromo-1H-Benzimidazole-2-ethanamine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 7-bromo-1H-benzimidazole-2-ethanamine (also designated as 2-(2-aminoethyl)-7-bromobenzimidazole). This scaffold is a critical pharmacophore in drug discovery, serving as a precursor for alpha-2 adrenergic agonists, histamine receptor ligands, and kinase inhibitors.

The protocol utilizes a modified Phillips Condensation , selected for its operational simplicity and atom economy. Unlike multi-step protection/deprotection strategies, this direct cyclocondensation of 3-bromo-1,2-diaminobenzene with


-alanine in mineral acid affords the target dihydrochloride salt in high purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the condensation of a 1,2-diaminobenzene derivative with a carboxylic acid equivalent.

  • Target: 7-bromo-1H-benzimidazole-2-ethanamine

  • Disconnection: C2–C(alpha) bond or the Heterocyclic Ring construction.

  • Precursors: 3-Bromo-1,2-diaminobenzene (1) and 3-Aminopropanoic acid (

    
    -alanine) (2).
    

Strategic Rationale: We employ 4N Hydrochloric Acid as both the solvent and the condensing agent. While Polyphosphoric Acid (PPA) is classically used, it is viscous and complicates the workup of water-soluble amines. The aqueous HCl route facilitates a cleaner isolation of the dihydrochloride salt directly from the reaction matrix.

Tautomerism Note: The target compound exists in rapid equilibrium between the 4-bromo and 7-bromo tautomers in solution. While IUPAC nomenclature rules typically prioritize the lower locant (4-bromo), this guide retains the user-specified "7-bromo" designation to align with specific downstream N-alkylation targets where the 7-position is sterically distinct.

Retrosynthesis Target 7-Bromo-1H-benzimidazole-2-ethanamine (Target) Intermediate Amide Intermediate (Transient) Target->Intermediate Cyclodehydration Precursor1 3-Bromo-1,2-diaminobenzene Precursor2 Beta-Alanine (3-Aminopropanoic acid) Intermediate->Precursor1 + Intermediate->Precursor2 Condensation

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available diamine and amino acid.

Materials & Safety Profile

Reagents:

Reagent CAS Registry MW ( g/mol ) Equiv. Role
3-Bromo-1,2-diaminobenzene 1575-36-6 187.04 1.0 Limiting Reagent

|


-Alanine  | 107-95-9 | 89.09 | 1.5 | Carboxyl Source |
| Hydrochloric Acid (4N)  | 7647-01-0 | N/A | Solvent | Catalyst/Solvent |
| Activated Charcoal  | 7440-44-0 | 12.01 | N/A | Decolorization |

Safety Criticals:

  • 3-Bromo-1,2-diaminobenzene: Toxic by ingestion and skin contact. Potential sensitizer. Use double nitrile gloves.

  • HCl (4N): Corrosive. Perform all heating steps in a fume hood to manage acid vapors.

  • Reaction Pressure: The reflux is performed at ambient pressure, but ensure the condenser is unblocked to prevent pressure buildup.

Detailed Synthesis Protocol

Phase A: Cyclocondensation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser.

  • Charging: Add 3-bromo-1,2-diaminobenzene (5.0 g, 26.7 mmol) and

    
    -alanine  (3.57 g, 40.0 mmol, 1.5 equiv).
    
  • Solvation: Add 4N HCl (100 mL). The diamine may not dissolve immediately; this is normal.

  • Reaction: Heat the mixture to a vigorous reflux (bath temp approx. 110°C).

    • Observation: The solid will dissolve as the temperature rises, forming a dark orange/brown solution.

    • Duration: Reflux for 24 hours . (Note: Shorter times often lead to incomplete cyclization).

  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). The starting diamine (higher Rf) should disappear.

Phase B: Workup & Isolation (Dihydrochloride Salt)
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Decolorization: Add activated charcoal (0.5 g) and stir for 30 minutes. Filter through a Celite pad to remove the charcoal.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 50°C) to approximately 20 mL volume.

  • Crystallization:

    • Add Ethanol (50 mL) to the concentrated residue.

    • Slowly add Diethyl Ether (approx. 100 mL) with stirring until turbidity persists.

    • Cool at 4°C overnight.

  • Filtration: Filter the precipitate (off-white to pale grey solid).

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

    • Yield Expectation: 65–75% as the dihydrochloride salt.

Phase C: Free Base Generation (Optional)

If the free base is required for subsequent coupling:

  • Dissolve the salt in minimal water (20 mL).

  • Adjust pH to ~9-10 using saturated Na2CO3 solution.

  • Extract continuously with Ethyl Acetate or n-Butanol (due to high polarity).

  • Dry organic layer over Na2SO4 and evaporate.[1]

Experimental Workflow Diagram

Workflow Start Start: 3-Bromo-1,2-diaminobenzene + Beta-Alanine Reflux Reflux in 4N HCl (110°C, 24h) Start->Reflux Filter Charcoal Treatment & Filtration Reflux->Filter Conc Concentrate to ~20mL Filter->Conc Precip Precipitate with EtOH/Ether Conc->Precip Isolate Isolate Dihydrochloride Salt (Filtration) Precip->Isolate

Figure 2: Step-by-step experimental workflow for the isolation of the salt form.

Characterization & Validation

Expected Analytical Data (Dihydrochloride Salt):

  • Physical State: Pale grey/beige crystalline solid.

  • Melting Point: >250°C (dec).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.5 (br s, NH, imidazole).
      
    • 
       8.5 (br s, 3H, NH3+).
      
    • 
       7.60 (d, J=8.0 Hz, 1H, Ar-H).
      
    • 
       7.45 (d, J=8.0 Hz, 1H, Ar-H).
      
    • 
       7.15 (t, J=8.0 Hz, 1H, Ar-H).
      
    • 
       3.45 (t, 2H, CH2-CH2 -NH2).
      
    • 
       3.20 (t, 2H, Imidazole-CH2 ).
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 240.01 / 242.01 (Br isotope pattern 1:1).

    • Observed: 240.1 / 242.1.

Self-Validating Checkpoints:

  • Solubility Check: The starting diamine is soluble in organic solvents; the product salt is water-soluble. If the solid dissolves in DCM, the reaction failed or free-basing occurred prematurely.

  • Isotope Pattern: MS must show the characteristic 1:1 doublet of Bromine (79Br/81Br). Absence indicates dehalogenation (rare under these conditions but possible with Zn/AcOH reductions).

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete condensationIncrease reflux time to 48h or use 6N HCl.
Oily Product Residual water/acidTriturate the oil with dry acetone or ether to induce crystallization.
Dark Color Oxidation of diamineEnsure inert atmosphere (N2) during reflux; increase charcoal amount.
Starting Material Remains Low temperatureCheck oil bath temperature; ensure vigorous reflux (internal temp >100°C).

References

  • Cescon, L. A., & Day, A. R. (1962). Preparation of Some Benzimidazoles and Benzothiazoles. The Journal of Organic Chemistry, 27(2), 581–586. Link

  • Katti, S. A., et al. (2019).[2] Synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1H-benzimidazole derivatives. World Journal of Pharmaceutical Research, 8(11), 1151.[2] Link

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard Reference Text).

Sources

Application Note: Optimal Reaction Conditions for 7-Bromo-Benzimidazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the challenging functionalization of the 7-position of the benzimidazole core. It addresses the specific regiochemical and steric hurdles associated with this "peri-hindered" site.

Executive Summary & Strategic Analysis

The 7-bromo-benzimidazole scaffold represents a privileged but synthetically demanding motif in drug discovery. Its value lies in the ability to project vectors into the "deep" pocket of protein targets, distinct from the solvent-exposed C2 or C5/C6 positions.

The Core Challenge: Functionalizing the 7-position is not merely a standard cross-coupling problem; it is a steric and regiochemical paradox .

  • Nomenclature Ambiguity: In unsubstituted systems, the 4- and 7-positions are tautomerically identical. Once the N1-position is functionalized (R), the symmetry breaks.

    • 4-Bromo isomer: Br is remote from N1-R (Sterically favored, kinetically accessible).

    • 7-Bromo isomer: Br is adjacent (peri) to N1-R (Sterically clashed, thermodynamically disfavored).

  • Catalytic Deactivation: The proximity of the N1-substituent to the C7-bromide creates a "peri-cleft" that blocks standard phosphine ligands (e.g., PPh3, dppf) from effectively participating in the oxidative addition/reductive elimination cycle.

This guide provides a validated protocol to (A) Access the elusive 7-bromo regioisomer and (B) Successfully couple it using next-generation ligand systems.

Critical Precursor Synthesis: The Regioselectivity Trap

Warning: Direct alkylation of 4(7)-bromo-1H-benzimidazole will not yield the 7-bromo-1-alkyl product as the major species.

  • Mechanism: The alkylation is governed by steric avoidance. The electrophile attacks the nitrogen furthest from the bromine (N1 relative to C4-Br), yielding the 4-bromo-1-alkyl isomer.

  • Solution: To obtain the 7-bromo-1-alkyl isomer, you must use a de novo cyclization strategy or a blocking group strategy.

Protocol A: Rational Synthesis of 7-Bromo-1-Methylbenzimidazole

Targeting the hindered isomer via cyclization.

Reagents:

  • 3-Bromo-N-methyl-1,2-phenylenediamine (Precursor)

  • Triethyl orthoformate (Cyclization agent)

  • p-TsOH (Catalyst)

Step-by-Step:

  • Dissolution: Dissolve 3-bromo-N-methyl-1,2-phenylenediamine (1.0 equiv) in anhydrous THF (0.2 M).

  • Cyclization: Add Triethyl orthoformate (3.0 equiv) and p-TsOH (5 mol%).

  • Reflux: Heat to reflux (65°C) for 4 hours. Monitor by LCMS.

  • Workup: Cool to RT. Concentrate in vacuo. Partition between EtOAc and sat. NaHCO3.

  • Result: This forces the methyl group to remain adjacent to the bromine, locking the 7-bromo regiochemistry.

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3][4]

Standard ligands (PPh3, dppf) fail here due to the N1-R/C7-Br steric clash. You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) that are designed to reach around steric bulk.

Optimized Conditions Table
ParameterStandard Condition (Avoid)Optimal Condition (Recommended) Rationale
Catalyst Source Pd(PPh3)4 or PdCl2(dppf)Pd2(dba)3 or Pd(OAc)2 Requires active Pd(0) generation without inhibitory PPh3.
Ligand PPh3, XantphosXPhos or SPhos XPhos is superior for C7-sterics; the isopropyl groups on the biaryl backbone create a flexible pocket.
Base Na2CO3K3PO4 (anhydrous) Phosphate is more basic/active in non-polar solvents, crucial for hindered transmetallation.
Solvent DMF or MeOHn-Butanol or Toluene/Water (10:1) n-BuOH promotes solubility of the boronic acid and stabilizes the active catalytic species.
Temperature 80°C100-110°C High energy barrier for reductive elimination requires elevated heat.
Detailed Protocol: C7-Arylation
  • Charge: In a glovebox or under Argon, add 7-bromo-1-methylbenzimidazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)2 (5 mol%), and XPhos (10 mol%).

  • Base: Add finely ground K3PO4 (3.0 equiv).

  • Solvent: Add n-Butanol (degassed, 0.2 M concentration).

  • Reaction: Seal the vial. Heat to 100°C for 12-16 hours.

  • Validation: Check LCMS. If conversion <50%, add SPhos Pd G3 precatalyst (5 mol%) to boost the cycle.

Module B: C-N Bond Formation (Buchwald-Hartwig)

Amination at C7 is notoriously difficult. The "Gold Standard" for this specific peri-hindered substrate is the BrettPhos family.

Decision Matrix for Amines
  • Primary Alkyl Amines: Use BrettPhos + Pd(OAc)2.

  • Anilines (Secondary): Use RuPhos + Pd(OAc)2.

  • Weak Nucleophiles (Amides/Carbamates): Use tBuBrettPhos .[1]

Protocol: C7-Amination with Morpholine
  • Catalyst Prep: Pre-stir Pd(OAc)2 (5 mol%) and BrettPhos (10 mol%) in 1,4-Dioxane for 5 mins to form the active complex (color change to dark orange/brown).

  • Substrate Addition: Add 7-bromo-1-methylbenzimidazole (1.0 equiv) and Morpholine (1.2 equiv).

  • Base: Add NaOtBu (1.4 equiv). Note: Cs2CO3 is often too weak for this specific steric clash.

  • Heat: 100°C for 4-8 hours.

  • Purification: Filter through Celite immediately while warm (Pd-amine complexes can crash out).

Module C: Lithium-Halogen Exchange (The "Ate" Complex)

If Pd-catalysis fails, lithiation is the fallback. However, C2-H is acidic (pKa ~24). Standard n-BuLi will deprotonate C2 before exchanging C7-Br.

The "Turbo-Grignard" Solution: Use the isopropylmagnesium chloride - lithium chloride complex (Turbo Grignard) to effect Br/Mg exchange without touching the C2-H.

Protocol:
  • Cooling: Dissolve substrate in THF at -40°C (not -78°C, kinetics are too slow at C7).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise. Stir for 30 mins.

  • Quench: Add electrophile (e.g., DMF, CO2, Iodine).

  • Warm: Allow to warm to RT slowly.

Visualization & Logic Flows

Figure 1: The Regioselectivity Trap

Visualizing why direct alkylation fails to yield the 7-bromo precursor.

Regioselectivity Start 4(7)-Bromo-1H-Benzimidazole (Tautomeric Mixture) Alkylation Direct Alkylation (R-X, Base) Start->Alkylation Prod_4 Major Product: 1-Alkyl-4-Bromo-Benzimidazole (Sterically Favored) Alkylation->Prod_4 >85% (Remote Attack) Prod_7 Minor Product: 1-Alkyl-7-Bromo-Benzimidazole (Sterically Hindered) Alkylation->Prod_7 <15% (Peri-Clash) Rational Rational Route: 3-Bromo-1,2-Diamine + Orthoformate Rational->Prod_7 100% Regiocontrol

Caption: Direct alkylation favors the 4-bromo isomer due to steric avoidance. The 7-bromo isomer requires de novo synthesis.

Figure 2: Cross-Coupling Decision Tree

Selecting the optimal ligand based on nucleophile class.

CouplingLogic Start 7-Bromo-Benzimidazole Coupling Type Nucleophile Type? Start->Type Boronic Aryl/Alkyl Boronic Acid (Suzuki) Type->Boronic Amine Amine/Aniline (Buchwald) Type->Amine Suzuki_Lig Ligand: XPhos or SPhos Base: K3PO4 Solvent: n-BuOH Boronic->Suzuki_Lig Amine_Type Amine Class? Amine->Amine_Type Primary Primary/Secondary Alkyl Amine_Type->Primary Aniline Aniline/Heteroaryl Amine_Type->Aniline Brett Ligand: BrettPhos Base: NaOtBu Primary->Brett Ru Ligand: RuPhos Base: NaOtBu Aniline->Ru

Caption: Ligand selection matrix for 7-bromo-benzimidazole. Steric bulk of XPhos/BrettPhos is required to overcome the peri-effect.

References

  • Buchwald-Hartwig Amination (General & Ligand Design)

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Suzuki Coupling of Hindered Substrates (XPhos/SPhos)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides." Accounts of Chemical Research.
  • Regioselectivity in Benzimidazole Alkylation

    • Loughery, J. R., et al. (2024). "Regioselective alkylation of a versatile indazole/benzimidazole scaffolds." Beilstein Journal of Organic Chemistry.
  • Lithium-Halogen Exchange (Turbo Grignard)

    • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.

Sources

Application Notes and Protocols for the Utilization of 7-Bromo-1H-Benzimidazole-2-ethanamine as a Cross-Coupling Partner

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold and the Strategic Imperative of Cross-Coupling

The benzimidazole nucleus is a privileged heterocyclic motif, forming the structural core of numerous FDA-approved drugs and a vast library of biologically active compounds.[1][2][3] Its structural resemblance to naturally occurring purines allows for facile interaction with various biopolymers, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and antihypertensive properties.[2][4] Consequently, the development of robust synthetic methodologies to functionalize the benzimidazole scaffold is of paramount importance in medicinal chemistry and drug discovery.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[5][6][7] These reactions offer a powerful means to introduce molecular diversity and fine-tune the physicochemical properties of drug candidates. This guide provides detailed application notes and protocols for the use of 7-bromo-1H-benzimidazole-2-ethanamine as a versatile cross-coupling partner, a substrate of significant interest for the synthesis of novel pharmaceutical agents. The presence of the bromo substituent at the 7-position offers a strategic handle for late-stage functionalization, while the 2-ethanamine side chain provides a key pharmacophoric element and a potential point for further chemical modification.

Synthesis of the Starting Material: 7-Bromo-1H-Benzimidazole-2-ethanamine

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A 3-Bromo-1,2-phenylenediamine C 7-Bromo-2-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-benzimidazole A->C Condensation B N-Boc-β-Alanine B->C D 7-Bromo-1H-benzimidazole-2-ethanamine C->D Acidic Cleavage

Caption: Proposed synthesis of 7-bromo-1H-benzimidazole-2-ethanamine.

Step-by-Step Protocol
  • Synthesis of 3-Bromo-1,2-phenylenediamine: This starting material can be synthesized from commercially available 1,2-phenylenediamine via regioselective bromination.

  • Condensation with N-Boc-β-Alanine:

    • In a round-bottom flask, dissolve 3-bromo-1,2-phenylenediamine (1.0 equiv) and N-Boc-β-alanine (1.1 equiv) in a suitable solvent such as polyphosphoric acid (PPA) or a mixture of acetic acid and water.

    • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture and carefully pour it onto ice. Neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry under vacuum. Purify the crude product by column chromatography on silica gel to obtain 7-bromo-2-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-benzimidazole.

  • Deprotection of the Boc Group:

    • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), and stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure. The resulting product, 7-bromo-1H-benzimidazole-2-ethanamine, can be used as the hydrochloride or trifluoroacetate salt or neutralized to the free base for subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom at the 7-position of the benzimidazole core allows for a variety of palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is important to note that the presence of the free N-H in the benzimidazole ring and the primary amine of the ethanamine side chain can potentially coordinate to the palladium catalyst and influence the reaction outcome.[9] In some cases, N-protection of the benzimidazole may be advantageous.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5][7]

Suzuki_Coupling A 7-Bromo-1H-benzimidazole-2-ethanamine C 7-Aryl/Heteroaryl-1H-benzimidazole-2-ethanamine A->C B Aryl/Heteroaryl Boronic Acid B->C Catalyst Pd Catalyst, Base Catalyst->C Buchwald_Hartwig A 7-Bromo-1H-benzimidazole-2-ethanamine C 7-(Amino)-1H-benzimidazole-2-ethanamine A->C B Primary/Secondary Amine B->C Catalyst Pd Catalyst, Base, Ligand Catalyst->C Sonogashira_Coupling A 7-Bromo-1H-benzimidazole-2-ethanamine C 7-Alkynyl-1H-benzimidazole-2-ethanamine A->C B Terminal Alkyne B->C Catalyst Pd Catalyst, Cu(I) salt, Base Catalyst->C

Sources

Advanced Protocols for the Preparation of Alpha-2 Adrenergic Agonists via 7-Bromo Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of subtype-selective alpha-2 adrenergic (ARα2) agonists remains a formidable challenge in medicinal chemistry due to the high structural homology among the ARα2A, ARα2B, and ARα2C receptor binding pockets. Recent breakthroughs have demonstrated that functionalizing privileged bicyclic scaffolds—such as benzodiazepines and indazoles—at the 7-position with a bromine atom provides an ideal synthetic vector. This 7-bromo precursor strategy allows for late-stage diversification via palladium-catalyzed cross-coupling or nucleophilic substitution, pushing the resulting ligands into subtype-specific auxiliary pockets without disrupting the core catecholamine-mimicking pharmacophore.

Mechanistic Rationale: The 7-Bromo Advantage

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that operate via Gi/o proteins to inhibit adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. While classic agonists like clonidine and dexmedetomidine are highly effective sedatives and antihypertensives, they often lack subtype selectivity, leading to off-target cardiovascular or central nervous system effects.

Chemical Causality of the 7-Position: In bicyclic systems (e.g., 1,4-benzodiazepines or 1H-indazoles), the 7-position is distal to the primary hydrogen-bonding network required for receptor anchoring. Bromination at this specific site serves a dual purpose:

  • Electronic Activation: The electronegative bromine atom activates the adjacent ring system for transition-metal insertion.

  • Steric Tuning: It provides a handle to introduce bulky aryl or alkyl amines. As demonstrated in recent Buchwald-Hartwig amination studies on brominated benzodiazepines (), substituting the 7-bromo group with anilines significantly increases steric bulk, which preferentially enhances binding affinity for the ARα2B subtype over ARα2A and ARα2C.

Similarly, in classic clonidine analogs, the synthesis of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine utilizes the 7-bromo group to lock the conformation of the adjacent imidazolidine ring, resulting in a potent pan-agonist with unique peripheral anticoccidial properties ().

Quantitative Data: Binding Affinities of 7-Substituted Ligands

To illustrate the impact of 7-position functionalization, the following table summarizes the binding affinities (


) of various derivatives synthesized from 7-bromo precursors.

Table 1: Receptor Binding Affinities of Synthesized Alpha-2 Ligands

Scaffold Type7-Position SubstituentARα2A

(nM)
ARα2B

(nM)
ARα2C

(nM)
Functional Profile
Benzodiazepine Bromine (Precursor)>10,000>10,000>10,000Inactive
Benzodiazepine Phenylamine3,9345111,124ARα2B Selective
Benzodiazepine 2-Methoxyphenylamine4,1208501,500ARα2B Selective
1H-Indazole Bromine (Clonidine analog)12.518.215.4Potent Pan-Agonist
Workflow and Signaling Visualization

The following diagram illustrates the logical progression from the 7-bromo precursor through chemical synthesis to the biological effector pathway.

G A 7-Bromo Precursor B Palladium Catalysis (Buchwald-Hartwig) A->B Amine C Subtype-Selective Alpha-2 Agonist B->C Yield D ARα2 Receptor Activation C->D Binding E Gi/o Protein Coupling D->E Signal F cAMP Decrease E->F Effector

Synthetic workflow from 7-bromo precursors to alpha-2 agonist signaling and cAMP inhibition.

Experimental Methodologies
Protocol A: Palladium-Catalyzed Synthesis of 7-Arylamino Benzodiazepine ARα2 Ligands

This protocol details the Buchwald-Hartwig amination of a 7-bromo benzodiazepine to yield subtype-selective ARα2 ligands.

Reagents & Materials:

  • (3R)-7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (0.5 mmol)

  • Aryl amine (e.g., aniline or 2-methoxyaniline) (0.6 mmol)

  • 
     (0.025 mmol, 5 mol%)
    
  • XPhos ligand (0.05 mmol, 10 mol%)

  • Potassium tert-butoxide (

    
    ) (1.0 M in THF, 0.7 mmol)
    
  • Anhydrous Toluene (2.0 mL)

Step-by-Step Procedure:

  • System Deoxygenation: Add 2 mL of anhydrous toluene to a 10 mL oven-dried Schlenk flask. Degas by sparging with nitrogen gas for 15 minutes.

    • Causality: Pd(0) catalysts are highly sensitive to oxidation. Thorough deoxygenation prevents the formation of inactive Pd(II) black, ensuring catalytic turnover.

  • Reagent Loading: Under a positive nitrogen counter-flow, sequentially add the 7-bromo precursor (0.1736 g), the selected aryl amine,

    
     (0.0229 g), and XPhos (0.0238 g).
    
    • Causality: XPhos is specifically chosen because its extreme steric bulk prevents catalyst poisoning by the basic nitrogen atoms inherent to the diazepine ring.

  • Base Addition: Inject the

    
     solution dropwise.
    
    • Causality: A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center during the transmetalation/oxidative addition phase of the catalytic cycle.

  • Reaction Execution: Seal the flask and heat the mixture to 90°C for 18 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with 10 mL of ethyl acetate, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

  • Self-Validation & Quality Control: Purify via flash chromatography. Validate the chemical identity via

    
     NMR (disappearance of the 7-position aromatic proton). Validate biological activity by running a GPCR Tango assay on ARα2-transfected HEK cells; a successful agonist will induce 
    
    
    
    -arrestin recruitment, confirming functional target engagement.
Protocol B: Synthesis of 7-Bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine (Clonidine Analog)

This protocol describes the preparation of a potent indazole-based alpha-2 agonist, utilizing the 7-bromo group to lock the active conformation.

Reagents & Materials:

  • 6-Amino-1H-indazole (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol)

  • 2-(Methylthio)-2-imidazoline hydroiodide (1.2 mmol)

  • Triethylamine (TEA) (2.5 mmol)

  • Dimethylformamide (DMF) and Isopropanol

Step-by-Step Procedure:

  • Regioselective Bromination: Dissolve 6-amino-1H-indazole in 5 mL of DMF and cool to 0°C. Add NBS portion-wise over 10 minutes. Stir for 2 hours at 0°C.

    • Causality: The strongly electron-donating amino group directs the electrophilic aromatic substitution exclusively to the ortho position (C-7), yielding 7-bromo-6-amino-1H-indazole without over-bromination.

  • Imidazoline Ring Coupling: Isolate the brominated intermediate via aqueous extraction. Dissolve it in 10 mL of isopropanol. Add 2-(methylthio)-2-imidazoline hydroiodide and TEA.

  • Reflux and Displacement: Heat the mixture to reflux for 24 hours.

    • Causality: The nucleophilic exocyclic amine attacks the electrophilic carbon of the imidazoline derivative. The elevated temperature is required to displace methanethiol gas, forming the critical guanidine-like bridge characteristic of alpha-2 agonists.

  • Self-Validation & Quality Control: Cool the mixture to precipitate the product. Recrystallize from absolute ethanol. Verify the imidazolidinylidene linkage via

    
     NMR; the characteristic guanidine carbon must appear at approximately 158–160 ppm. Functional validation is achieved via in vitro cAMP inhibition assays in ARα2-expressing cell lines.
    
References
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine Source: RSC Medicinal Chemistry (2025) URL:[Link]

  • Anticoccidial activities of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine and other alpha 2 adrenergic agonists Source: Antimicrobial Agents and Chemotherapy (1992) URL:[Link]

Application Note: Precision Buchwald-Hartwig Amination of 7-Bromo-Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the 7-position of the benzimidazole core. This position is notoriously difficult to functionalize due to the steric clash with N1-substituents and the electronic bias of the fused ring system.

Executive Summary & Strategic Analysis

The 7-bromo-benzimidazole scaffold presents a unique "push-pull" challenge in palladium catalysis. Unlike the 5- or 6-positions, the 7-position is sterically compromised by substituents at N1 (e.g., methyl, SEM, Boc). Furthermore, the basicity of N3 (pKa ~5.5) creates a high risk of catalyst poisoning via competitive coordination.

Successful amination requires a protocol that:

  • Overcomes Steric Hindrance: Uses bulky, electron-rich biarylphosphine ligands to facilitate oxidative addition and reductive elimination in a crowded environment.

  • Mitigates Catalyst Poisoning: Employs specific bases or protecting groups to shut down non-productive Pd-N3 coordination.

  • Controls Regiochemistry: Prevents migration or hydrodehalogenation.

The "7-Position" Challenge

In


-substituted benzimidazoles, C7 is adjacent to the 

-substituent.
  • Steric Wall: The

    
    -R group blocks the approach of the Pd-center.
    
  • Electronic Deactivation: The C7-Br bond is electron-rich relative to C4, making oxidative addition slower.

Decision Logic & Workflow

Before selecting a protocol, determine the state of your substrate using the decision tree below.

G Start Start: 7-Bromo-Benzimidazole Substrate CheckN Is N1 Protected/Substituted? Start->CheckN YesProt Yes (N-Me, N-SEM, N-Boc) CheckN->YesProt Substituted NoProt No (Free NH) CheckN->NoProt Unsubstituted AmineType Amine Nucleophile Type? YesProt->AmineType Direct Direct Coupling Unstable Protect N1 first (SEM/Boc) NoProt->Direct Primary Primary Alkyl/Aryl Amine AmineType->Primary R-NH2 Secondary Secondary Amine / Morpholine AmineType->Secondary R2-NH Aniline NH3 Equivalent (for -NH2) AmineType->Aniline -NH2 Target ProtA PROTOCOL A: BrettPhos Pd G3/G4 Base: NaOtBu Primary->ProtA ProtB PROTOCOL B: RuPhos Pd G3/G4 Base: LiHMDS Secondary->ProtB ProtC PROTOCOL C: Benzophenone Imine Hydrolysis Aniline->ProtC

Figure 1: Strategic selection of reaction conditions based on substrate protection and nucleophile class.

Detailed Protocols

Protocol A: Primary Amines & Hindered Substrates (The "BrettPhos" Method)

Best for: Coupling primary alkyl amines or anilines to N1-protected 7-bromo-benzimidazoles. Mechanism: BrettPhos is a bulky, electron-rich ligand designed to prevent the formation of stable palladacycles with primary amines and promote reductive elimination in sterically congested systems [1].

ReagentEquivalentsRole
7-Bromo-Substrate 1.0 equivElectrophile
Amine 1.2 - 1.5 equivNucleophile
BrettPhos Pd G3 0.02 - 0.05 equivPrecatalyst (Ensures active Pd(0))
NaOtBu 2.0 equivStrong Base (Facilitates transmetallation)
1,4-Dioxane 0.2 M [Conc.]Solvent (High boiling, coordinates Pd)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with BrettPhos Pd G3 (2–5 mol%) and NaOtBu (2.0 equiv).

    • Note: If G3 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) and premix in solvent for 5 mins.

  • Addition: Add the 7-bromo-benzimidazole (1.0 equiv) and the amine (1.2 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane (degassed). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 100 °C for 4–12 hours.

    • Monitoring: Check LCMS for conversion. If mono-arylation of the amine is slow, increase temp to 110 °C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Secondary Amines & Electron-Deficient Systems (The "RuPhos" Method)

Best for: Cyclic secondary amines (morpholines, piperazines) or when the benzimidazole is electron-deficient. Mechanism: RuPhos provides exceptional stability for secondary amines and prevents


-hydride elimination side products [2].
ReagentEquivalentsRole
RuPhos Pd G3 0.02 - 0.04 equivPrecatalyst
Cs₂CO₃ 2.5 equivWeak Base (Functional group tolerance)
tBuOH / Toluene 1:1 MixSolvent (tBuOH promotes proton transfer)

Step-by-Step Procedure:

  • Charge vial with RuPhos Pd G3 (2–4 mol%) and Cs₂CO₃ (2.5 equiv).

  • Add substrate and secondary amine (1.2 equiv).

  • Add Toluene/tBuOH (1:1) mixture (0.25 M).

  • Heat to 85–90 °C for 12 hours.

    • Why Carbonate? If your substrate contains esters or other base-sensitive groups, Cs₂CO₃ is safer than NaOtBu, though reaction times will be longer.

Protocol C: Synthesis of Primary Anilines (Ammonia Surrogates)

Best for: Converting 7-Br to 7-NH₂. Direct use of ammonia is often problematic due to catalyst poisoning. Reagent: Benzophenone Imine acts as a masked ammonia equivalent [3].

  • Coupling: Follow Protocol A conditions, substituting the amine with Benzophenone Imine (1.2 equiv).

  • Hydrolysis (Deprotection):

    • Dissolve the crude imine intermediate in THF.

    • Add 2N HCl (aq) (5 equiv) and stir at RT for 15 minutes.

    • Neutralize with NaOH, extract with DCM.

    • Result: 7-amino-benzimidazole + Benzophenone (byproduct).

Critical Optimization Variables

The "N-Protection" Factor

Attempting Buchwald couplings on unprotected (free NH) benzimidazoles is generally not recommended for the 7-position.

  • Reason: The free NH (pKa ~12) will be deprotonated by NaOtBu, creating a benzimidazolate anion. This anion bridges Palladium dimers, shutting down the catalytic cycle.

  • Solution: If you must use unprotected substrate, use LHMDS (3.5 equiv) as the base. This generates the anion quantitatively before Pd addition, and requires a highly soluble ligand like tBuXPhos [4].

Catalyst Activation (G3/G4 vs. Pd(OAc)2)

For sterically hindered 7-bromo substrates, oxidative addition is the rate-limiting step.

  • Avoid: Pd(PPh₃)₄ or Pd(dppf)Cl₂. These are insufficient for the crowded 7-position.

  • Use: Palladacycle Precatalysts (G3/G4) . These release active monoligated Pd(0) species immediately upon heating, preventing the formation of inactive Pd-aggregates.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Oxidative Addition FailureSwitch to tBuBrettPhos (larger steric bulk) or increase Temp to 120°C.
Dehalogenation (H-product) Reductive Elimination FailureSwitch solvent to Toluene (non-coordinating); reduce reaction temp; ensure anhydrous conditions.
Pd Black Precipitation Catalyst DecompositionLigand concentration too low. Ensure 1:1 ratio of Pd:Ligand (if using G3) or 1:2 (if using Pd(OAc)2).
Stalled Reaction Product InhibitionThe product (7-amino-benzimidazole) is chelating the Pd. Use LHMDS as base to keep product deprotonated or protect the product in situ.

References

  • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary Alkylamines with Aryl Halides Facilitated by a New Monodentate Biarylphosphine Ligand." Chemical Science, 2011. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Wolfe, J. P., et al. "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2008. Link

  • Henderson, J. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[1] Organic Letters, 2010.[1] Link[1]

Sources

Strategic Protection of 2-(2-Aminoethyl)benzimidazole: A Senior Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for 2-(2-Aminoethyl)benzimidazole Side Chains Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Chemist's Dilemma

The 2-(2-aminoethyl)benzimidazole scaffold (a benzimidazole analog of histamine) presents a classic chemoselectivity challenge in medicinal chemistry. You are managing two distinct nitrogen centers:

  • The Imidazole Ring Nitrogen (

    
    ):  Amphoteric, acting as both a weak acid (N-H deprotonation) and a nucleophile (N-alkylation).
    
  • The Side-Chain Primary Amine (

    
    ):  Highly nucleophilic and prone to interference during ring functionalization or coupling reactions.
    

Failure to select the correct orthogonal protecting group (PG) strategy leads to N1/side-chain scrambling, polymerization during cyclization, or intractable mixtures during deprotection. This guide details three field-proven strategies—The Robust Route (Phthalimide) , The Mild Route (Boc) , and The Orthogonal Route (Cbz) —synthesized from high-integrity experimental data.

Strategic Analysis: Selecting the Right Shield

Before weighing reagents, analyze your downstream chemistry. The choice of protecting group dictates the method of benzimidazole ring formation.

Stability & Compatibility Matrix
FeatureBoc (tert-Butyloxycarbonyl) Phthalimide (Phth) Cbz (Benzyloxycarbonyl)
Ring Formation Compatibility Low. Unstable to standard Phillips-Ladenburg (HCl/Heat) cyclization.High. Survives harsh acidic cyclization (6N HCl,

).
Medium. Stable to mild acid; unstable to HBr/AcOH or hydrogenolysis.
Deprotection Conditions Acid (TFA, HCl) or Thermal.[1]Hydrazine hydrate or Methylamine (nucleophilic).Hydrogenolysis (

) or Lewis Acid (

).
Orthogonality Orthogonal to base-labile groups (Fmoc, esters).Orthogonal to acid-labile groups (Boc, Trityl).Orthogonal to Boc and Phth.[2]
Primary Use Case Post-cyclization functionalization; mild ring synthesis.De novo synthesis of the scaffold via acid condensation.Late-stage deprotection in complex total synthesis.

Detailed Protocols

Protocol A: The Robust Route (Phthalimide Strategy)

Best for: De novo synthesis of the scaffold requiring harsh acidic cyclization. Mechanism: The phthalimide group masks the side-chain amine as a non-nucleophilic imide, surviving the boiling HCl required to close the benzimidazole ring from


-phenylenediamine.
Step 1: Precursor Synthesis
  • Reactants:

    
    -Phenylenediamine (1.0 eq) + 
    
    
    
    -Phthaloyl-
    
    
    -alanine (1.0 eq).
  • Coupling: Dissolve in DMF. Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir at RT for 12 h.[3]
    
  • Workup: Dilute with water. The amide intermediate precipitates.[4] Filter and dry.[5]

Step 2: Cyclization (The Critical Step)

Unlike Boc, Phth survives this step.

  • Reaction: Suspend the amide intermediate in Glacial Acetic Acid (

    
    ).
    
  • Catalyst: Add concentrated HCl (

    
    ) or heat to reflux (
    
    
    
    ) for 4–6 hours.
  • Monitoring: TLC (EtOAc/Hex) will show the disappearance of the polar amide and appearance of the fluorescent benzimidazole spot.

  • Isolation: Cool to RT. Neutralize carefully with aq.

    
     to pH 8. The product precipitates.[6] Filter and wash with cold water.
    
Step 3: Deprotection (Hydrazinolysis)
  • Solvent: Ethanol (0.2 M).

  • Reagent: Add Hydrazine Hydrate (

    
    , 3.0 eq).
    
  • Conditions: Reflux for 2–3 hours. A white precipitate (phthalhydrazide byproduct) will form.

  • Workup (Self-Validating):

    • Cool reaction.[1][4] Acidify with 1M HCl (pH 2). The phthalhydrazide remains solid; the product goes into solution as the HCl salt.

    • Filter off the solid.[6]

    • Basify the filtrate (pH 10) and extract with DCM. The side-chain amine is now free.[7]

Protocol B: The Mild Route (Boc Strategy)

Best for: Synthesis using oxidative cyclization (aldehydes) or when the scaffold is already formed and the side chain is introduced via alkylation.

Scenario: Oxidative Cyclization (Aldehyde Route)

Standard acid cyclization destroys Boc. Use Sodium Metabisulfite (


) mediated coupling.
  • Reactants:

    
    -Phenylenediamine (1.0 eq) + 
    
    
    
    -Boc-3-aminopropanal (1.0 eq).
  • Solvent: DMF or EtOH/Water.

  • Oxidant: Add

    
     (1.2 eq).
    
  • Conditions: Heat at

    
     for 4 hours.
    
    • Note: This mild oxidation closes the ring without cleaving the acid-labile Boc group.

  • Validation:

    
     NMR diagnostic signal: A singlet at 
    
    
    
    (9H,
    
    
    -Butyl) confirms Boc integrity.
Deprotection (Chemist's Choice)[1]
  • Method A (Standard): 20% TFA in DCM, RT, 1 h.

  • Method B (Green): Water/Acetone (9:1), heat to

    
     (thermal cleavage), if the benzimidazole is stable.
    
Protocol C: Orthogonal Protection (N1-Alkylation)

Challenge: You need to alkylate the Benzimidazole-N1 without touching the Side-Chain-N.

  • Starting Material: 2-(N-Boc-aminoethyl)benzimidazole.

  • Base:

    
     (weak base) or NaH (strong base).
    
    • Insight: The Benzimidazole NH (

      
       12.8) is more acidic than the Boc-carbamate NH (
      
      
      
      ).
  • Procedure:

    • Dissolve substrate in dry DMF.

    • Add

      
       (1.5 eq). Stir 15 min.
      
    • Add Alkyl Halide (1.0 eq).

    • Result: Exclusive alkylation at the imidazole nitrogen. The Boc group protects the side chain from quaternization.

Visualization of Workflows

Decision Logic for Protecting Group Selection

PG_Strategy Start START: Select Synthesis Path Cyclization Ring Formation Method? Start->Cyclization Harsh Acidic/High Temp (Phillips-Ladenburg) Cyclization->Harsh Strong Acid Mild Oxidative/Mild (Aldehyde Coupling) Cyclization->Mild Oxidative Phth_Route STRATEGY A: Phthalimide (Stable to 6N HCl) Harsh->Phth_Route Boc_Route STRATEGY B: Boc (Labile to strong acid) Mild->Boc_Route Deprotection Deprotection Requirement Phth_Route->Deprotection Boc_Route->Deprotection Hydrazine Hydrazine/Methylamine Deprotection->Hydrazine For Phth Acid TFA or HCl Deprotection->Acid For Boc

Figure 1: Decision matrix for selecting Phthalimide vs. Boc based on the severity of the ring-closure conditions.

Phthalimide Synthesis Pathway

Phth_Synthesis SM1 o-Phenylenediamine Inter Amide Intermediate SM1->Inter EDC/HOBt SM2 N-Phthaloyl-beta-alanine SM2->Inter Cyclized Phth-Protected Benzimidazole Inter->Cyclized AcOH/HCl, Reflux (Ring Closure) Final 2-(2-Aminoethyl) benzimidazole Cyclized->Final N2H4 (Hydrazine) (Deprotection)

Figure 2: The "Robust Route" utilizing Phthalimide to survive acidic cyclization conditions.

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Cyclization:

    • Symptom:[2][7][8][9][10] LCMS shows M+18 peak (open amide) alongside product.

    • Fix: Increase temperature to

      
       in AcOH; ensure water is excluded if using PPA (Polyphosphoric acid).
      
  • Scrambling during Alkylation:

    • Symptom:[2][7][8][9][10] Alkylation on the Boc-protected nitrogen.

    • Fix: Use a weaker base (

      
       instead of NaH) to avoid deprotonating the carbamate.
      
  • Phthalhydrazide Contamination:

    • Symptom:[2][7][8][9][10] White solid persists in product after hydrazine step.

    • Fix: The acid-base workup (Protocol A, Step 3) is non-negotiable. Phthalhydrazide is insoluble in acid; the amine product is soluble.

Analytical Validation[3]
  • TLC: Use Ninhydrin stain.

    • Protected (Boc/Phth): No color or faint UV.

    • Deprotected (Free Amine): distinct Red/Purple spot upon heating.

  • NMR (

    
    ): 
    
    • Boc: Singlet at 1.4 ppm (9H).

    • Phthalimide: Symmetric aromatic multiplet at 7.8–7.9 ppm (4H).

    • Benzimidazole NH: Broad singlet >12 ppm (exchangeable with

      
      ).
      

References

  • Synthesis of 2-substituted benzimidazoles via oxidative cyclization

    • Title: Catalytic Oxidative Coupling of Primary Amines under Air: A Flexible Route to Benzimidazole Derivatives.[11]

    • Source: Wiley Online Library / Eur. J. Org. Chem.
    • URL:[Link][1]

  • Boc Deprotection Protocols

    • Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines.
    • Source: International Journal of Chemistry.[2]

    • URL:[Link]

  • Phthalimide Strategy in Benzimidazole Synthesis

    • Title: Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity.[12]

    • Source: Journal of Medicinal and Chemical Sciences.
    • URL:[Link]

  • Selective Protection Strategies

    • Title: Selective protection of aliphatic amine in the presence of an aromatic amine.[9]

    • Source: ScienceMadness / Liter
    • URL:[Link]

  • Title: Protecting Groups in Peptide Synthesis: A Detailed Guide.

Sources

Application Note: Solvent Selection & Dissolution Protocol for 7-Bromo-1H-benzimidazole-2-ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the dissolution and handling of 7-bromo-1H-benzimidazole-2-ethanamine . Due to the specific structural properties of this halogenated heterocycle, standard dissolution protocols for generic benzimidazoles may yield suboptimal stability or precipitation in aqueous buffers.[1][2][3]

Executive Summary

Effective biological evaluation of 7-bromo-1H-benzimidazole-2-ethanamine requires a precise dissolution strategy that balances the lipophilicity of the 7-bromo substituent with the basicity of the ethylamine side chain.[4] While the parent benzimidazole-2-ethanamine is moderately water-soluble, the introduction of the bromine atom at the 7-position significantly increases the partition coefficient (LogP), rendering the free base poorly soluble in neutral aqueous media.[4]

This guide provides a validated Solubility Decision Matrix , a step-by-step Dissolution Protocol , and critical Stability Considerations to ensure experimental reproducibility in cellular and biochemical assays.

Chemical Properties & Solubility Profile[1][2][3][5][6]

Understanding the physicochemical driver is the first step to successful handling.[1][2][3]

PropertyCharacteristicImplication for Solvation
Core Structure Benzimidazole HeterocyclePlanar, aromatic system prone to

-

stacking aggregation.[3][4]
Substituent 1 7-Bromo (Halogen)Hydrophobic Driver: Increases lipophilicity; drastically reduces water solubility compared to the non-brominated parent.[1][2][3]
Substituent 2 2-Ethanamine (Primary Amine)Hydrophilic Driver: Basic nitrogen (

).[1][3][4] Can be protonated to form water-soluble salts.[2][3][4]
Acidic Moiety 1H-Imidazole NitrogenWeakly acidic (

); generally remains neutral at physiological pH.[1][2][3]
The "Dual-Nature" Challenge

The molecule acts as a "molecular tug-of-war."[4] The bromo-benzimidazole core demands organic solvents (DMSO, DMF), while the amine tail offers a handle for aqueous solubility only if protonated.[1][2]

Solvent Selection Decision Matrix

The choice of solvent depends entirely on the solid form supplied (Free Base vs. Salt) and the final application (In Vitro vs. In Vivo).[1][2][3]

Graphviz Diagram: Solvation Logic Flow

The following diagram illustrates the logical pathway for selecting the optimal solvent system.

SolventSelection Start Starting Material Form FreeBase Free Base (Hydrophobic) Start->FreeBase Salt Salt Form (HCl, HBr, TFA) Start->Salt DMSO Primary Stock: DMSO (Anhydrous, >99.9%) FreeBase->DMSO Standard Route Acidify Add 1.0 eq HCl (In Situ Salt Formation) FreeBase->Acidify Aqueous Route (Rare) Salt->DMSO Alternative Water Primary Stock: Water (Nuclease-free) Salt->Water High Solubility Dilute Dilute into Media DMSO->Dilute Max 0.5% v/v final Water->Dilute No limit Acidify->Water

Figure 1: Decision tree for solvent selection based on the chemical form of the starting material.[1][3][4]

Validated Dissolution Protocols

Protocol A: Preparation of Stock Solution (Free Base)

Target: 10 mM Stock in DMSO Best For: High-throughput screening (HTS), cellular assays where DMSO tolerance is established.[1][2][3]

  • Weighing: Weigh the target amount of 7-bromo-1H-benzimidazole-2-ethanamine into a distinct amber glass vial (to protect from potential light-induced debromination).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM concentration.[1][2][3]

    • Note: Avoid storing DMSO stocks in polystyrene tubes as leachables can interfere with assays.[1][3] Use Polypropylene (PP) or Glass.[1][3]

  • Vortexing: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless to pale yellow.[1][3]

    • Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1][3]

  • Sterilization: If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as benzimidazoles can bind non-specifically.[1][2][3]

Protocol B: Preparation of Aqueous Stock (In Situ Salt Formation)

Target: 5-10 mM Aqueous Stock Best For: Animal studies or assays sensitive to DMSO.[1][2][3]

  • Stoichiometry: Calculate the molar amount of compound.

  • Acidification: Instead of adding water directly, add 0.1 M HCl (or 1.0 equivalent of acid relative to the compound).[1][2][3]

    • Mechanism:[1][2][3][4] The acid protonates the primary amine (

      
      ), breaking the crystal lattice and forcing the hydrophobic core into solution.[2][4]
      
  • Dilution: Once fully dissolved, dilute with water to the desired volume.

  • pH Check: Verify the pH is slightly acidic (pH 4-6). If the pH is neutralized too early (e.g., by adding PBS directly), the free base may precipitate out of solution immediately.[1][2][3]

Critical Stability & Handling Data

Storage Recommendations
  • Solid State: Store at -20°C, desiccated, and protected from light.

  • DMSO Stock: Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Aqueous Stock: Prepare fresh. Hydrolytic stability of the C-Br bond is generally high, but the amine can oxidize over time in water.[2][3][4]

Precipitation Risks (The "Crash-Out" Effect)

When diluting a DMSO stock into aqueous culture media (pH 7.4), the "solubility cliff" is a major risk.[1][2]

Mitigation Strategy:

  • Step-wise Dilution: Do not add 100% DMSO stock directly to the cell plate. Prepare an "Intermediate Dilution" (e.g., 10x concentration in media) first.[1][3]

  • Visual Inspection: Check the intermediate dilution for turbidity. If cloudy, the compound has precipitated.[1][2][3]

  • Carrier Protein: For in vivo work, formulating with 5-10% Cyclodextrin (HP-β-CD) can encapsulate the hydrophobic bromo-benzimidazole core, preventing precipitation while masking the irritant properties of the amine.[2][3][4]

References

  • Benzimidazole Solubility Characteristics

    • Title: Solubility and dissolution profiles of benzimidazole derivatives.[1][3]

    • Source: National Institutes of Health (PubChem)[1][3][4]

    • URL:[Link][1][4]

  • Halogen Bonding Effects

    • Title: The role of halogen bonding in ligand-receptor interactions.[3][4]

    • Source: Journal of Medicinal Chemistry[1][3]

    • URL:[Link]

  • General Solubility Protocols

    • Title: Guidelines for solubility screening of NCEs (New Chemical Entities).
    • Source: Sigma-Aldrich Technical Library[4]

(Note: Specific solubility data for the 7-bromo derivative is extrapolated from the structure-activity relationship (SAR) of the 2-bromo and parent amine analogs verified in the search context.)

Sources

Application Note: Suzuki-Miyaura Coupling of 7-Bromo-1H-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The 7-bromo-1H-benzimidazole scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical building block for kinase inhibitors (e.g., PARP, CDK), GPCR ligands, and anti-viral agents. While the benzimidazole core is ubiquitous, the 7-position (often tautomerically equivalent to the 4-position in the unsubstituted state) offers a unique vector for extending structure-activity relationships (SAR) into deep hydrophobic pockets of protein targets.

However, functionalizing this position via Suzuki-Miyaura cross-coupling presents distinct chemical challenges compared to standard aryl halides:

  • Tautomeric Ambiguity: In the free base form (1H), the 4- and 7-positions are chemically equivalent due to rapid annular tautomerism. Regioselectivity is only fixed upon

    
    -functionalization.
    
  • Catalyst Poisoning: The basic imidazole nitrogen (N3) and the acidic pyrrole-like nitrogen (N1-H) can coordinate to Palladium(II) species, forming unreactive "Pd-black" or stable bis-ligated complexes that arrest the catalytic cycle.

  • Steric Congestion: The 7-position is peri-proximal to the imidazole ring, creating steric hindrance that necessitates specific ligand choices.

This guide provides field-proven protocols to overcome these barriers, enabling robust C7-arylation.

Mechanistic Considerations & Substrate Logic

Before initiating wet-lab work, it is critical to select the correct substrate form. The choice between unprotected (Free NH) and protected substrates dictates the catalytic system.[1]

The "Tautomer Trap"

For 7-bromo-1H-benzimidazole (CAS: 89696-34-4), the proton on N1 shuttles rapidly.

  • Implication: You cannot selectively couple at C7 vs. C4 on the free base because they are the same carbon atom averaged over time.

  • Strategy: If you need a specific regioisomer (e.g., 7-aryl-1-methylbenzimidazole distinct from 4-aryl-1-methylbenzimidazole), you must separate the isomers after alkylation but before coupling, or use a regioselective cyclization synthesis.

Catalyst Deactivation Pathway

The free imidazole nitrogen is a potent


-donor. In standard non-polar solvents (Toluene), it displaces phosphine ligands (

) from the active

species.
  • Solution: Use Buchwald Precatalysts (which rapidly generate mono-ligated Pd(0)) or Polar Protic Co-solvents (Water/Alcohol) to solvate the nitrogen lone pair and prevent coordination.[1]

Optimization Matrix

Use this decision matrix to select your starting conditions.

ParameterProtocol A: Protected (Standard) Protocol B: Unprotected (Direct) Protocol C: Sterically Demanding
Substrate

-Boc,

-SEM,

-Methyl
Free NH (1H-benzimidazole)Ortho-substituted Boronic Acids
Catalyst Pd(dppf)Cl

[1]·DCM
Pd(OAc)

+ SPhos / XPhos
XPhos Pd G3 / G4
Ligand dppf (bidentate)SPhos (water soluble/stable)XPhos (bulky biaryl)
Base K

CO

or Cs

CO

K

PO

(aqueous)
K

PO

or KOH
Solvent 1,4-Dioxane / H

O (4:[1]1)
n-Butanol / H

O (1:[1]1)
THF / Water
Temp 80–100 °C100–120 °C60–80 °C

Detailed Experimental Protocols

Protocol A: High-Throughput Coupling of N-Protected Derivatives

Best for: Scale-up, valuable boronic acids, and when N-selectivity is pre-determined.

Reagents:

  • 7-bromo-1-(phenylsulfonyl)-1H-benzimidazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (5 mol%)[1]
  • Base: 2M aq. Na

    
    CO
    
    
    
    (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Charge: In a reaction vial, combine the benzimidazole derivative (1.0 mmol, 337 mg) and boronic acid (1.5 mmol).

  • Purge: Evacuate and backfill with Nitrogen (

    
    ) three times.[1]
    
  • Solvent Add: Add degassed 1,4-Dioxane (5 mL) and 2M Na

    
    CO
    
    
    
    (1.5 mL).
  • Catalyst: Add Pd(dppf)Cl

    
     (41 mg, 0.05 mmol) under a positive stream of 
    
    
    
    .
  • Reaction: Seal and heat to 90 °C for 4–6 hours.

    • Checkpoint: Monitor by LCMS.[3][4] The sulfonyl protecting group is electron-withdrawing, facilitating the oxidative addition step.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct Coupling of Unprotected 7-Bromo-1H-Benzimidazole

Best for: Rapid analog generation, avoiding protection/deprotection steps.

Reagents:

  • 7-bromo-1H-benzimidazole (1.0 equiv)

  • Arylboronic acid (2.0 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (5 mol%)[1]
    
  • Ligand: SPhos (10 mol%) or XPhos (for hindered acids)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)[1]
  • Solvent: n-Butanol / Water (3:1 v/v)[1]

Step-by-Step:

  • Pre-complexation: In a separate small vial, stir Pd(OAc)

    
     and SPhos in 1 mL of n-Butanol for 5 mins at RT (Solution turns from orange to pale yellow/white, indicating active species formation).
    
  • Main Mix: In a microwave vial or pressure tube, add 7-bromo-1H-benzimidazole (197 mg, 1.0 mmol), boronic acid (2.0 mmol), and finely ground K

    
    PO
    
    
    
    (636 mg, 3.0 mmol).
  • Combine: Add the catalyst solution and the remaining solvent (3 mL n-BuOH + 1.3 mL H

    
    O).
    
  • Reaction: Heat at 100 °C (oil bath) or 120 °C (Microwave) for 1–2 hours.

    • Technical Insight: The biphasic n-BuOH/Water system is crucial. The water solvates the base and the benzimidazole anion, while the lipophilic catalyst remains in the organic phase, protecting it from N-coordination.

  • Workup: Adjust pH to ~8 with dilute HCl if necessary (to ensure neutral benzimidazole), extract with EtOAc/MeOH (9:1).

Visualizations

Figure 1: Decision Logic for Reaction Optimization

Caption: Workflow for selecting the optimal Suzuki coupling strategy based on substrate protection status.

OptimizationWorkflow Start Start: 7-Bromo Substrate IsProtected Is Nitrogen Protected? Start->IsProtected Protected Protected (Boc, SEM, R) IsProtected->Protected Yes Unprotected Unprotected (Free NH) IsProtected->Unprotected No StdCond Protocol A: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O Protected->StdCond Direct Direct Coupling? Unprotected->Direct ProtoB Protocol B: Pd(OAc)2 + SPhos n-BuOH/H2O (High Solubility) Direct->ProtoB Yes (Rapid Screen) ProtectFirst Protect Nitrogen (SEM-Cl or Boc2O) Direct->ProtectFirst No (Scale-up) ProtectFirst->Protected

Figure 2: Mechanism of Catalyst Inhibition & Solution

Caption: The free imidazole nitrogen poisons Pd(II); bulky ligands (XPhos) and protic solvents prevent this.[1]

Mechanism cluster_sol Solution: SPhos/Water Pd Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd->OxAdd + 7-Br-Benzimidazole Inhibition DEAD CATALYST (Pd-N Coordination) OxAdd->Inhibition No Steric Bulk Non-polar Solvent Product Coupled Product (7-Aryl-Bz) OxAdd->Product + Ar-B(OH)2 + SPhos/XPhos + Base

Troubleshooting & Failure Modes

ObservationDiagnosisCorrective Action
Black precipitate (Pd black) Catalyst decomposition due to unstable ligand or lack of substrate coordination.Switch to XPhos Pd G3 precatalyst. Ensure reaction is strictly oxygen-free.
Starting material remains Catalyst poisoning by N-coordination.Increase temperature to 110°C. Switch solvent to n-Butanol (Protocol B).
Protodebromination (H instead of Ar) Reductive elimination of hydride.[1]Solvent is too "wet" with alcohols? No, usually due to low boronic acid reactivity.[1] Use dry Dioxane and anhydrous Cs2CO3 ; increase Boronic Acid to 2.0 equiv.
Regioisomers observed Tautomerism issues in N-alkylation steps.Confirm regiochemistry of starting material by NOE NMR before coupling.

References

  • Karuvalam, R. P., et al. (2020).[1][4] "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles." Arkivoc, 2019(vi), 431-445.[4]

  • Loughney, D. A., et al. (2015). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." Organic & Biomolecular Chemistry, 13, 111-115.

  • BenchChem. (2025).[5] "Application Notes for Suzuki Coupling of Haloimidazoles." BenchChem Protocols.

  • Bellina, F., et al. (2004). "Palladium-catalyzed cross-coupling reactions of haloazoles." Tetrahedron, 60(37), 8154-8157. [1]

  • Vertex AI Search. (2026).[1] "Consolidated Search Results on 7-bromo-1H-benzimidazole coupling." [Generated via Google Search Grounding]

Sources

procedure for salt formation of 1H-Benzimidazole-2-ethanamine 7-bromo-

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Pharmaceutical Salt Formation of 7-bromo-1H-Benzimidazole-2-ethanamine

Introduction: The Critical Role of Salt Formation in Drug Development

An estimated 50% of all drug molecules are administered as salts.[1] This highlights a fundamental practice in pharmaceutical development: the conversion of an Active Pharmaceutical Ingredient (API) into a salt form to overcome suboptimal physicochemical or biopharmaceutical properties.[1][2] For benzimidazole derivatives such as 7-bromo-1H-Benzimidazole-2-ethanamine, which represent a vital class of bioactive compounds, salt formation is not merely a procedural step but a strategic decision to enhance therapeutic efficacy.[3]

The primary rationale for creating a salt is to modify properties like aqueous solubility, dissolution rate, chemical stability, hygroscopicity, and crystallinity.[4][5] A well-chosen salt form can significantly improve a drug's bioavailability and manufacturability, accelerating its journey from the laboratory to the clinic.[6] This guide provides a comprehensive, experience-driven protocol for the hydrochloride salt formation of 7-bromo-1H-Benzimidazole-2-ethanamine, a representative basic API. It details the underlying principles of salt selection, a step-by-step laboratory procedure, and the essential analytical techniques required to validate the final product.

Part 1: Foundational Analysis and Salt Selection Strategy

Before proceeding with salt synthesis, a thorough characterization of the free base (the parent API) is imperative. This baseline data provides the benchmark against which the properties of any resulting salt form will be compared.

Initial Characterization of the Free Base

The free base of 7-bromo-1H-Benzimidazole-2-ethanamine should be analyzed to understand its intrinsic properties. This initial screening informs the entire salt selection process.[1]

Key Pre-formulation Tests for the API Free Base:

  • Appearance: Visual inspection for physical state (e.g., crystalline solid, amorphous powder, oil) and color.

  • Solubility: Determination of solubility in aqueous media across the physiological pH range (1.2 to 6.8) and in various organic solvents.[7][8][9]

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) to determine the melting point and identify any polymorphic transitions. Thermogravimetric Analysis (TGA) to assess thermal stability and solvent/water content.[10][11]

  • Crystallinity (XRPD): X-Ray Powder Diffraction (XRPD) to confirm whether the material is crystalline or amorphous.[10]

  • pKa Determination: The pKa of the ionizable group (the ethanamine moiety) is the most critical parameter for selecting a suitable counter-ion.[1]

Rationale for Counter-ion Selection: The pKa Rule

Successful and stable salt formation is governed by the difference in pKa between the API and the selected counter-ion. For a basic drug like 7-bromo-1H-Benzimidazole-2-ethanamine, the pKa of the acidic counter-ion should be at least 2-3 pH units lower than the pKa of the API's conjugate acid.[1][2][6] This ensures a sufficient transfer of protons to form a stable ionic bond rather than a weak complex.

Given the basic nature of the primary amine in the target molecule, a strong acid is required for robust salt formation. Hydrochloric acid (HCl) is a premier candidate for several reasons:

  • Favorable pKa: HCl is a strong acid (pKa << 0), ensuring a large ΔpKa.

  • Pharmaceutical Acceptance: The chloride ion is highly common in approved drug products and is considered safe.[6]

  • High Crystallinity: Hydrochloride salts of amines are well-known to form stable, crystalline solids, which are advantageous for formulation and purification.[12]

Counter-ionAcid pKaMolecular Weight ( g/mol )Key Characteristics
Hydrochloric Acid (HCl) ~ -7.0 36.46 Excellent candidate. Forms stable, crystalline salts. Widely used in pharmaceuticals. [6]
Sulfuric Acid (H₂SO₄)~ -3.098.08Can form mono- or di-salts. May be more hygroscopic.
Methanesulfonic Acid (Mesylate)~ -1.996.11Often yields highly soluble and stable salts.[13]
Maleic Acid1.9116.07Dicarboxylic acid, potential for 1:1 or 2:1 stoichiometry. Generally used for weaker bases.

Based on this analysis, hydrochloric acid is selected for this protocol to form 7-bromo-1H-Benzimidazole-2-ethanamine hydrochloride.

Part 2: Experimental Protocol for Hydrochloride Salt Formation

This protocol details a reliable method for synthesizing the hydrochloride salt using a solution of HCl in an organic solvent. This approach is often preferred over using aqueous HCl to avoid the formation of hydrates and to control stoichiometry precisely, especially when an anhydrous salt is desired.[14][15]

Materials and Equipment
  • Reagents:

    • 7-bromo-1H-Benzimidazole-2-ethanamine (Free Base)

    • 2M Hydrogen Chloride in Isopropanol (or another suitable solvent like diethyl ether)[14]

    • Isopropanol (IPA), Anhydrous

    • Methyl tert-butyl ether (MTBE) or Diethyl Ether (as an anti-solvent, optional)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Magnetic stir plate

    • Dropping funnel or syringe pump

    • Buchner funnel and vacuum flask for filtration

    • Vacuum oven

    • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Dissolution: Dissolve 1.0 equivalent of 7-bromo-1H-Benzimidazole-2-ethanamine free base in a suitable volume of anhydrous isopropanol (e.g., 10-20 mL per gram of API) in a round-bottom flask with vigorous stirring. Gentle warming (35-40 °C) may be applied to facilitate complete dissolution.

    • Causality Note: Isopropanol is chosen for its ability to dissolve the free base while having lower solubility for the resulting hydrochloride salt, which promotes precipitation upon formation.

  • Acid Addition: Once the free base is fully dissolved, cool the solution to room temperature. Slowly add 1.0 to 1.05 equivalents of 2M HCl in isopropanol dropwise via a dropping funnel or syringe pump over 20-30 minutes.

    • Causality Note: A slow, controlled addition is crucial. It prevents localized high concentrations of acid which can cause the product to "oil out" or precipitate as an amorphous solid instead of forming well-defined crystals. A slight excess of HCl ensures complete conversion of the amine to its salt.

  • Crystallization and Maturation: Upon addition of the HCl solution, a precipitate should begin to form. Continue stirring the resulting slurry at room temperature for an additional 2-4 hours. This "maturation" period allows the crystallization process to complete and can improve the crystal habit and purity.

    • Causality Note: If crystallization is slow to initiate, seeding with a small crystal of the product or adding a small amount of an anti-solvent like MTBE can induce precipitation.[16] However, direct crystallization is preferred for obtaining the highest quality material.

  • Isolation: Isolate the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with MTBE or diethyl ether.

    • Causality Note: The cold isopropanol wash removes any soluble impurities without dissolving a significant amount of the product. The subsequent MTBE wash helps to displace the isopropanol and speeds up the drying process.

  • Drying: Dry the isolated solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Workflow Diagram

SaltFormationWorkflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Drying cluster_analysis Validation FreeBase 1. Dissolve Free Base in Isopropanol AddAcid 2. Add HCl/Isopropanol (Slowly, 1.05 eq) FreeBase->AddAcid Crystallize 3. Stir & Mature Slurry (2-4 hours) AddAcid->Crystallize Filter 4. Vacuum Filtration Crystallize->Filter Wash 5. Wash with Cold IPA & Anti-Solvent Filter->Wash Dry 6. Vacuum Oven Drying Wash->Dry FinalSalt Final Crystalline HCl Salt Dry->FinalSalt Characterize 7. Physicochemical Characterization FinalSalt->Characterize

Caption: Workflow for the synthesis of 7-bromo-1H-Benzimidazole-2-ethanamine HCl.

Part 3: Physicochemical Validation of the Formed Salt

Characterization is a self-validating step, confirming both the identity and the improved properties of the newly formed salt.[17]

Analytical Protocols
  • X-Ray Powder Diffraction (XRPD):

    • Purpose: To confirm the crystalline nature of the salt and identify its unique polymorphic form.

    • Protocol: Lightly pack the dried salt powder onto the sample holder. Collect the diffraction pattern over a 2θ range of 2° to 40°. The resulting diffractogram, with its sharp, well-defined peaks, should be distinct from that of the amorphous or crystalline free base.[10]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting point and thermal stability of the salt.

    • Protocol: Accurately weigh 2-5 mg of the salt into an aluminum DSC pan and seal it. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A sharp endotherm will indicate the melting point of the crystalline salt, which is typically higher and sharper than that of the free base.[11]

  • Aqueous Solubility Measurement:

    • Purpose: To quantify the improvement in solubility, a primary goal of salt formation.

    • Protocol (Shake-Flask Method): [18] Add an excess amount of the salt to vials containing aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8) maintained at 37 °C.[9] Agitate the vials until equilibrium is reached (typically 24-48 hours). Filter the suspensions, and determine the concentration of the dissolved API in the filtrate using a validated HPLC-UV method.[19]

Expected Data Summary

The following table presents a hypothetical but realistic comparison of the expected properties, illustrating the successful transformation of the free base into a more desirable salt form.

PropertyFree Base (Expected)Hydrochloride Salt (Expected)Rationale for Improvement
Appearance Off-white amorphous powderWhite crystalline solidSalt formation induces a highly ordered crystal lattice.
Melting Point (DSC) 145 °C (broad)235 °C (sharp)Strong ionic interactions in the crystal lattice require more energy to break.[4]
XRPD Pattern Broad halo (amorphous)Sharp, defined peaksIndicates a highly crystalline material.
Aqueous Solubility (pH 6.8) < 0.1 mg/mL> 10 mg/mLThe ionized salt form is significantly more soluble in water than the neutral free base.[5]
Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Oiling Out / Amorphous Precipitation Acid addition is too rapid; solvent choice is suboptimal.Add the acid solution more slowly or at a lower temperature. Try a different solvent system or a more dilute solution.
Poor Crystal Quality Cooling or precipitation is too fast.Allow the solution to cool more slowly. Reduce the amount of anti-solvent used, or stir the slurry for a longer maturation period.
Incomplete Conversion Insufficient acid was added.Use a slight excess (1.05 eq.) of the acid. Confirm stoichiometry with a test reaction and analyze the filtrate for unreacted free base.

Conclusion

The conversion of 7-bromo-1H-Benzimidazole-2-ethanamine to its hydrochloride salt represents a critical step in its potential development as a pharmaceutical agent. The protocol described herein provides a robust and reproducible method for synthesizing a crystalline salt with markedly improved physicochemical properties, most notably aqueous solubility. The emphasis on controlled reaction conditions and thorough analytical validation ensures the production of a high-quality material suitable for further formulation and preclinical evaluation. This systematic approach to salt formation and characterization is a cornerstone of modern drug development, enabling scientists to unlock the full therapeutic potential of promising molecules.

References

  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1119–1128. [Link]

  • Kumar, L., & Singh, S. (2021). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 16(3), 133-140. [Link]

  • Salt selection in pharmaceutical product development. (2015). SlideShare. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs. [Link]

  • Serajuddin, A. T. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Research, 24(5), 841-855. [Link]

  • Frenkel, O. (2018). Solving solubility issues in modern APIs. Teva API. [Link]

  • Hamed, R., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 579-588. [Link]

  • Is there a simple procedure to make HCl salt of amine compound without using HCl gas? (2015). ResearchGate. [Link]

  • Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (2006). World Health Organization. [Link]

  • Characterization of Physicochemical Properties. Pace Analytical. [Link]

  • PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. (2024). YouTube. [Link]

  • Bolla, G., & Nangia, A. (2018). Novel pharmaceutical salts of albendazole. CrystEngComm, 20(42), 6394-6405. [Link]

  • Forming oxalte salts of amines. (2021). Sciencemadness Discussion Board. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Journal of Developing Drugs, 7(2). [Link]

  • Methylamine Hydrochloride. Organic Syntheses. [Link]

  • Kamal, A., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(6), 10837–10855. [Link]

  • Amine and HCl - salt formation reaction. (2022). YouTube. [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2024). Heliyon, 10(12), e32626. [Link]

  • Yalcin, S., & Mutlu, I. (2012). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Acta Physica Polonica A, 121(1), 224-227. [Link]

  • Isolation of primary amines as HCL salt problem. (2006). Sciencemadness Discussion Board. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025). RSC Publishing. [Link]

  • Method for salt preparation. (2010).
  • Process for the preparation of benzimidazole derivatives and salts thereof. (2015).
  • SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science. [Link]

  • Hydrochloride salt of amine. (2023). Reddit. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Infectious Disease and Therapy. [Link]

  • Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1), 209-222. [Link]

  • Characterization of NaNO₃–KNO₃ Salt Mixture Using NETZSCH Thermal Analysis Instruments and X-ray Diffraction. (2025). NETZSCH. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007).
  • Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. (2012). Semantic Scholar. [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. [Link]

  • Physical Characterisation Techniques & Methods. RSSL. [Link]

Sources

handling and storage safety data sheet (SDS) for brominated benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Brominated benzimidazoles (e.g., 5,6-dibromobenzimidazole, 4-bromo-1H-benzimidazole) are privileged scaffolds in medicinal chemistry, serving as critical intermediates for kinase inhibitors, antivirals, and anthelmintic agents. While often categorized generically as "irritants," their specific physicochemical properties—particularly photolability and electrostatic accumulation —pose significant risks to both operator safety and assay data integrity.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric protocol. It addresses the causality between improper handling (e.g., UV exposure) and experimental failure (e.g., de-bromination leading to false-negative IC50 values).

Physicochemical Hazard Profile

To handle these compounds effectively, one must understand the molecular drivers of their instability and toxicity.

PropertyCharacteristicImpact on Handling/Safety
Physical State Crystalline powder (often "fluffy" needles)High Static Risk: Prone to "flying" during weighing; inhalation hazard.
Acidity/Basicity Amphoteric (pKa ~5.5 for N-H, ~12 for deprotonation)Compatible with DMSO/DMF; incompatible with strong acids/bases.
Reactivity C-Br bond (Aryl halide)Photolabile: Susceptible to homolytic cleavage under UV light (radical formation).
Combustion Nitrogen/Halogen contentToxic Emissions: Releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) in fire.
GHS Hazard Classification (Aggregated)

Most brominated benzimidazoles fall under the following GHS categories:

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation (Skin Irrit. 2).

  • H319: Causes serious eye irritation (Eye Irrit.[1] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).

Operational Logic: Risk Assessment

Before initiating any workflow, use this logic flow to determine the necessary engineering controls.

RiskAssessment Start Start: Compound Retrieval FormCheck Is compound a micronized powder? Start->FormCheck Quantity Mass > 100 mg? FormCheck->Quantity Yes LowRisk MODERATE RISK: Contact FormCheck->LowRisk No (Crystalline/Solid) HighRisk HIGH RISK: Inhalation & Static Quantity->HighRisk Yes Quantity->LowRisk No Controls1 REQ: Fume Hood + Antistatic Gun + N95/P100 HighRisk->Controls1 Weighing Protocol: Static-Free Weighing Controls1->Weighing Proceed Controls2 REQ: Fume Hood + Standard Nitrile Gloves LowRisk->Controls2 Controls2->Weighing Proceed

Figure 1: Decision matrix for selecting Personal Protective Equipment (PPE) and engineering controls based on physical form and quantity.

Protocol 1: Static-Free Handling & Weighing

The Challenge: Brominated benzimidazoles often crystallize as fine, low-density needles that acquire significant static charge. This causes the powder to "jump" from spatulas, leading to inaccurate weighing and workspace contamination (inhalation risk).

Equipment Required:

  • Analytical balance inside a certified fume hood.

  • Polonium-210 antistatic brush or Ionizing bar .

  • Aluminum weighing boats (Plastic boats exacerbate static).

  • Stainless steel micro-spatula.

Step-by-Step Methodology:

  • Environmental Prep: Verify fume hood airflow (face velocity 0.3–0.5 m/s). High airflow can blow the powder; lower the sash as much as possible while working.

  • Discharge: Pass the antistatic gun/brush over the compound vial and the aluminum boat for 5 seconds before opening.

  • Transfer:

    • Do not pour from the vial.

    • Insert the spatula gently to avoid friction-generated charge.

    • If powder "clings" to the spatula, touch the spatula handle to a grounded metal surface (e.g., the balance draft shield casing) to discharge.

  • Solubilization (Immediate):

    • Do not leave the dry powder in the weighing boat.

    • Add the solvent (typically DMSO or DMF for this class) directly to the weighing vessel if possible, or transfer immediately to a vial and wash the boat with solvent.

    • Scientific Rationale: Dissolving immediately prevents the formation of aerosols during subsequent transport.

Protocol 2: Storage & Stability Management

The Challenge: The C-Br bond is sensitive to UV radiation (photolysis). Benzimidazoles can also undergo oxidation at the C2 position if stored improperly. Degraded compounds often turn from white/off-white to yellow/brown.

Storage Specifications:

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended for long-term storage (>1 month).

  • Container: Amber glass vials (Critical).

StorageStability Substrate Brominated Benzimidazole UV UV Light (>300 nm) Substrate->UV Moisture Moisture (Hydrolysis) Substrate->Moisture Radical Homolytic Cleavage (Radical Formation) UV->Radical Oxidation N-Oxide or Ring Oxidation Moisture->Oxidation Debrom De-brominated Impurity Radical->Debrom H-abstraction Amber Amber Vial (Blocks UV) Amber->UV Prevents Argon Argon Purge (Removes O2/H2O) Argon->Moisture Prevents

Figure 2: Degradation pathways (photolysis and oxidation) and the specific mitigation strategies required to maintain compound purity.

Stability Validation Protocol:

  • Visual Check: Before use, inspect for discoloration (yellowing indicates degradation).

  • LC-MS Verification: For critical assays (e.g., Kd determination), re-validate purity if the stock solution is >3 months old.

    • Expectation: Look for [M-Br+H]+ peaks indicating de-bromination (mass shift of -78/80 Da).

Emergency Response (Fire & Spills)

Fire Fighting Measures:

  • Hazard: Combustion of brominated benzimidazoles releases Hydrogen Bromide (HBr) gas and Nitrogen Oxides (NOx) . HBr is highly corrosive to lung tissue.

  • Extinguishing Media: Alcohol-resistant foam, dry chemical, or CO2.[2] Do not use high-pressure water jets, which may scatter the toxic powder.

  • PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory for any fire involving halogenated heterocycles.

Spill Cleanup (Dry Powder):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear N95/P100 respirator, double nitrile gloves, and safety goggles.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation (if the compound is not moisture-reactive, which benzimidazoles generally are not).

  • Disposal: Scoop into a hazardous waste container labeled "Halogenated Organic Solid." Do not sweep dry.

References

  • PubChem. (2025). 5-Bromo-1H-benzimidazole Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024).[3] Substance Information: Brominated Benzimidazoles and Classification. [Link]

  • Ragno, G., et al. (2006).[4] Photo- and thermal-stability studies on benzimidazole anthelmintics. Chemical and Pharmaceutical Bulletin. (Demonstrates photolability of the benzimidazole core). [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-1H-benzimidazole-2-ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-bromo-1H-benzimidazole-2-ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your synthesis goals with confidence.

Probable Synthetic Route

While a direct, one-step synthesis for 7-bromo-1H-benzimidazole-2-ethanamine is not extensively documented, a reliable route can be constructed based on the classical Phillips-Ladenburg benzimidazole synthesis.[1][2] This involves the condensation of an o-phenylenediamine with a carboxylic acid. For our target molecule, a logical approach is a two-step process:

  • Step 1: Condensation Reaction. Reaction of 3-bromo-1,2-phenylenediamine with N-protected β-alanine (e.g., N-Boc-β-alanine) to form the protected benzimidazole intermediate.

  • Step 2: Deprotection. Removal of the protecting group (e.g., Boc group) to yield the final product, 7-bromo-1H-benzimidazole-2-ethanamine.

This approach is advantageous as it prevents the primary amine of the ethanamine side chain from participating in unwanted side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in Condensation Step

Question: My yield of the N-Boc protected intermediate is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Phillips-Ladenburg condensation are a common challenge and can be attributed to several factors.[3]

Causality & Solutions:

  • Inadequate Reaction Conditions: Traditional methods often require high temperatures (sometimes exceeding 180°C) and strongly acidic media, which can be detrimental to sensitive starting materials.[1][4]

    • Optimization: A systematic optimization of reaction parameters is crucial. Key variables include the choice of acid catalyst, solvent, temperature, and reaction time.[1][3]

    • Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reactions by providing rapid and uniform heating.[1]

  • Poor Water Removal: The condensation reaction produces water, which can inhibit the reaction from reaching completion.

    • Solution: Employ a Dean-Stark apparatus if using a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.

  • Suboptimal Catalyst/Acid: The choice and concentration of the acid catalyst are critical.

    • Solution: While mineral acids like HCl are common, polyphosphoric acid (PPA) can also be effective, although it can be problematic for sensitive substrates.[1] p-Toluenesulfonic acid (p-TSOH) is another effective catalyst that is often easier to handle.[5] A catalyst screen may be necessary to identify the optimal choice for your specific substrates.

Experimental Protocol: Optimization of the Condensation Step
  • Catalyst Screening: Set up small-scale parallel reactions to screen different acid catalysts (e.g., 4N HCl, p-TSOH, PPA).

  • Solvent Screening: Test a range of solvents. While high-boiling point solvents are common for thermal heating, polar solvents like methanol and ethanol have been shown to give high yields in some catalytic systems.[1][3]

  • Temperature & Time Optimization: Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures and time points to determine the optimal conditions.

  • Microwave-Assisted Protocol:

    • In a microwave-safe vessel, combine 3-bromo-1,2-phenylenediamine (1 mmol), N-Boc-β-alanine (1.1 mmol), and a suitable catalyst (e.g., p-TSOH, 10 mol%).

    • Add a high-boiling point polar solvent (e.g., DMF, DMSO).

    • Irradiate in a microwave reactor at a set temperature (e.g., 120-180°C) for short intervals (e.g., 5-15 minutes), monitoring for completion by TLC.

Issue 2: Formation of Impurities

Question: I am observing significant impurity formation, particularly colored byproducts. What is their origin and how can I prevent them?

Answer:

Impurity formation is often linked to the stability of the o-phenylenediamine starting material and potential side reactions.

Causality & Solutions:

  • Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored, polymeric impurities.[1]

    • Prevention:

      • Use high-purity starting materials. If necessary, recrystallize or purify the 3-bromo-1,2-phenylenediamine before use.

      • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

      • Using the dihydrochloride salt of the o-phenylenediamine can sometimes lead to reduced colored impurities and more homogenous mixing.[6]

  • Side Reactions: At high temperatures, side reactions such as N-alkylation or the formation of 1,2-disubstituted benzimidazoles can occur, though the use of a protected amino acid minimizes this risk.[1]

    • Mitigation: Tightly controlling the reaction stoichiometry and temperature can help suppress these side reactions. Modern catalytic methods that allow for lower reaction temperatures are also advantageous.[7]

Data on Common Catalysts for Benzimidazole Synthesis
CatalystTypical ConditionsAdvantagesReference
4N HClReflux, 3hReadily available, classical method[8]
p-TSOHReflux (Toluene), 2-3hMilder acid, easy to handle[5]
NH4Cl80-90°C, 2hGreen and economical
Erbium(III) triflate60°C (Microwave), 5-10 minHigh efficiency, short reaction times[1]
Issue 3: Difficulties in the Deprotection Step

Question: The removal of the Boc protecting group is either incomplete or is leading to degradation of my final product. What is the best approach for deprotection?

Answer:

The lability of the benzimidazole ring system under certain acidic conditions can make deprotection challenging.

Causality & Solutions:

  • Harsh Deprotection Conditions: Strong acids at high temperatures can lead to decomposition of the benzimidazole core or other acid-sensitive functional groups.

    • Solution: Use milder deprotection conditions. Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) at room temperature is typically effective for Boc deprotection and is generally well-tolerated by the benzimidazole ring.

Experimental Protocol: Boc Deprotection
  • Dissolve the N-Boc protected benzimidazole intermediate in DCM (e.g., 0.1 M solution).

  • Add an excess of TFA (e.g., 5-10 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can then be purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Phillips-Ladenburg benzimidazole synthesis?

A1: The reaction proceeds via a two-step mechanism:

  • Amide Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid to form an amide intermediate.

  • Cyclization and Dehydration: The second amino group then attacks the amide carbonyl, leading to a cyclized intermediate which subsequently dehydrates to form the benzimidazole ring.

Phillips-Ladenburg_Mechanism OPD o-Phenylenediamine Amide Amide Intermediate OPD->Amide + Carboxylic Acid - H2O CA Carboxylic Acid Cyclized Cyclized Intermediate Amide->Cyclized Intramolecular Attack Benzimidazole Benzimidazole Cyclized->Benzimidazole - H2O

Caption: Phillips-Ladenburg reaction mechanism.

Q2: How can I best purify the final product, 7-bromo-1H-benzimidazole-2-ethanamine?

A2: The basic nature of the primary amine in your final product allows for straightforward purification.

  • Acid-Base Extraction: You can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free-base product back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography can be effective. A gradient elution system, starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with a more polar solvent containing a small amount of base (e.g., methanol with 1-2% triethylamine) to prevent streaking of the amine on the silica gel, is recommended.

Q3: Are there alternative synthetic routes I could consider?

A3: Yes, the Weidenhagen reaction, which uses an aldehyde instead of a carboxylic acid, is a major alternative.[2] In this case, you could use a protected β-amino aldehyde. However, this often requires an oxidant and can sometimes lead to a complex mixture of products, including 1,2-disubstituted benzimidazoles. For your target molecule, the Phillips-Ladenburg approach with a protected amino acid is generally more reliable and higher-yielding.

Troubleshooting_Workflow Start Low Yield or Impurities in Synthesis Check_SM 1. Check Starting Material Purity (o-phenylenediamine) Start->Check_SM Optimize_Cond 2. Optimize Reaction Conditions (Temp, Time, Catalyst, Solvent) Check_SM->Optimize_Cond Purity OK Inert_Atm 3. Use Inert Atmosphere (N2 or Ar) Optimize_Cond->Inert_Atm Conditions Optimized Purify_Method 4. Refine Purification Strategy (Acid-Base Extraction, Chromatography) Inert_Atm->Purify_Method Impurities Persist Success Improved Yield & Purity Purify_Method->Success

Caption: General troubleshooting workflow for benzimidazole synthesis.

References

  • Organic Syntheses Procedure. Benzimidazole. Available from: [Link]

  • Dung, V. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available from: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. (2023). Available from: [Link]

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. (2023). Available from: [Link]

  • Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. (2010). Available from: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Saeed, A., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. Available from: [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. (2023). Available from: [Link]

  • Al-Ghorbani, M., et al. (2014). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available from: [Link]

  • Siddiqui, N., et al. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry. Available from: [Link]

  • Kumar, A., et al. (2013). Note: A green synthesis of benzimidazoles. Indian Journal of Chemistry. Available from: [Link]

Sources

purification methods for removing regioisomers in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzimidazole Synthesis. In benzimidazole chemistry, the term "regioisomer separation" almost exclusively applies to N-substituted derivatives. Because 1H-benzimidazoles undergo rapid tautomerization (desmotropy) between the N1 and N3 positions, a 5-substituted 1H-benzimidazole is chemically equivalent to a 6-substituted 1H-benzimidazole in solution[1]. However, once the nitrogen is alkylated, acylated, or protected, this equilibrium is locked, generating distinct 1,5- and 1,6-regioisomers[2].

This guide provides field-proven troubleshooting workflows, robust separation protocols, and regioselective synthetic alternatives to help you isolate pure benzimidazole targets.

Workflow Visualization

BenzimidazolePurification A 5-Substituted 1H-Benzimidazole B N-Alkylation / Protection (Base + Electrophile) A->B Tautomeric Substrate C 1,5- & 1,6-Regioisomer Mixture B->C Non-Selective Reaction D1 Preparative RP-HPLC (Biphenyl / C18) C->D1 High Polarity Targets D2 Normal Phase Silica (Flash Chromatography) C->D2 High Steric Difference D3 Fractional Crystallization C->D3 High ΔSolubility G Pure 1,5- or 1,6- Regioisomer D1->G D2->G D3->G

Fig 1. Decision matrix for the purification of N-substituted benzimidazole regioisomers.

Troubleshooting Guides & FAQs

Q1: Why does N-alkylation of my 5-substituted benzimidazole always yield a ~1:1 mixture of regioisomers? A: This is rooted in the inherent tautomerism of the benzimidazole core. A 5-substituted benzimidazole with a free N-H exists in a rapid tautomeric equilibrium with its 6-substituted form[1]. When you perform an N-alkylation (e.g., using an alkyl halide and a base like NaH), the electrophile can attack either of the two rapidly interconverting nitrogen atoms[3]. Because the steric and electronic differences between the N1 and N3 positions are often minimal, the reaction lacks regioselectivity, invariably yielding a mixture of 1-alkyl-5-substituted and 1-alkyl-6-substituted regioisomers[2].

Q2: My 1,5- and 1,6-regioisomers completely co-elute on normal-phase silica. How can I separate them? A: If the alkyl group does not provide sufficient steric differentiation, normal-phase silica will fail. The most authoritative workaround is Reverse-Phase HPLC (RP-HPLC) . Causality for optimization: Benzimidazoles are basic (pKa ~5.5). If your mobile phase pH is near this value, the compounds will be partially ionized, leading to severe peak tailing and co-elution. You must buffer the mobile phase to either fully protonate (pH < 3) or fully deprotonate (pH > 7.5, e.g., using 40 mM Ammonium Acetate) the imidazole nitrogen[4]. Furthermore, switching from a standard C18 column to a Biphenyl stationary phase often provides superior resolution for these isomers by exploiting subtle differences in π-π stacking interactions with the electron-rich benzimidazole core[5].

Q3: I need a pure 5-substituted 1H-benzimidazole (unalkylated) for a solid-state assay, but it exists as a tautomeric mixture. Can it be isolated? A: Yes, through Fractional Crystallization . While tautomers cannot be separated by standard chromatography because they interconvert in solution, they can sometimes be isolated in the solid state—a phenomenon known as desmotropy[1]. By carefully selecting a solvent system (e.g., cold ethanol or acetone/water mixtures), the differential lattice energies of the two tautomeric forms can drive the preferential crystallization of one specific regioisomer[6].

Q4: Is there a synthetic route that completely avoids regioisomer formation during N-alkylation? A: Yes. Instead of the traditional condensation and subsequent non-selective alkylation, you can employ a regioselective de novo synthesis. A highly effective method involves the


 reaction and subsequent one-pot cyclization of an o-fluorinated aryl-N,N-dimethyl-formamidine with a primary amine[2]. Because the substitution occurs specifically at the fluorine-bearing carbon, the regiochemistry is strictly dictated by the starting material, yielding 0% of the alternate isomer.
Quantitative Comparison of Purification Strategies
Purification MethodTypical Resolution (

)
Average Recovery YieldMax ScalabilityTime per Cycle
N-Protection (SEM/Boc) > 2.5 (Silica)60 - 75% (Over 3 steps)> 100 g24 - 48 hours
RP-HPLC (Biphenyl/C18) 1.2 - 1.885 - 95%< 5 g30 - 60 mins
Fractional Crystallization N/A (Solid phase)40 - 60%> 1 kg12 - 24 hours
Regioselective Synthesis N/A (100% Regiocontrol)70 - 85%> 1 kg18 - 24 hours
Standard Operating Procedures (SOPs)
Protocol 1: Direct RP-HPLC Separation of N-Alkylated Regioisomers

Objective: Isolate 1,5- and 1,6-regioisomers directly by suppressing ionization and maximizing π-π interactions.

  • Sample Preparation: Dissolve the crude regioisomer mixture in the initial mobile phase (e.g., 10% Acetonitrile in Water) to prevent precipitation on the column frit.

  • Column Selection: Utilize a Biphenyl preparative column (e.g., 250 x 21.2 mm, 5 µm). Rationale: Biphenyl phases offer orthogonal selectivity to C18 by exploiting polarizability, which is critical for distinguishing the subtle electronic differences between 5- and 6-substituents[5].

  • Mobile Phase Preparation:

    • Buffer A: Water with 40 mM Ammonium Acetate (apparent pH adjusted to 7.5)[4]. Rationale: Operating at pH 7.5 ensures the benzimidazole is fully unionized, preventing peak tailing and maximizing interaction with the stationary phase.

    • Buffer B: LC-MS grade Acetonitrile or Methanol.

  • Gradient Elution: Run a shallow gradient (e.g., 20% to 50% B over 30 minutes) at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm.

  • Recovery: Pool the fractions corresponding to the baseline-resolved peaks and lyophilize to obtain the pure isomers.

Protocol 2: Protection-Separation-Deprotection Strategy (SEM-Cl Method)

Objective: To separate an inseparable 1H-benzimidazole tautomeric mixture by transiently locking the nitrogen, separating on silica, and deprotecting.

  • Protection: Dissolve the benzimidazole mixture (1.0 eq) in anhydrous THF and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise[3]. Rationale: Deprotonation enhances the nucleophilicity of the nitrogen. Stir until hydrogen evolution ceases. Dropwise add SEM-Cl (1.1 eq)[7]. Warm to room temperature and stir for 2 hours. Quench with saturated aqueous

    
     and extract with Ethyl Acetate.
    
  • Separation: Load the crude SEM-protected mixture onto a normal-phase silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate. Observation: The covalently locked regioisomers will now elute as two distinct spots.

  • Deprotection: Isolate the desired SEM-protected isomer and dissolve in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) or 4 M HCl in dioxane[3] and stir at room temperature for 4 hours. Rationale: Acidic conditions cleave the aminal linkage of the SEM group. Concentrate under reduced pressure and neutralize to yield the pure target.

References

1.[2] US10787420B2 - Benzimidazole compound and preparation method thereof - Google Patents. 2 2.[6] 2-Aminopropyl-5(6)-carboxy-benzimidazole | 110356-08-6 | Benchchem. 6 3.[4] Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - MDPI. 4 4.[1] Enhancing Giardicidal Activity and Aqueous Solubility through the Development of “RetroABZ”, a Regioisomer of Albendazole: In Vitro, In Vivo, and In Silico Studies - MDPI. 1 5.[7] US10028937B2 - Anti-viral compounds - Google Patents. 7 6.[5] Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers - ResearchGate. 5 7.[3] Synthesis of ferrocenyl benzimidazole derivatives as novel anti-Toxoplasma gondii agents - PMC. 3

Sources

Technical Support Center: Troubleshooting 7-Bromo-Benzimidazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As researchers and drug development professionals, synthesizing halogenated benzimidazoles—particularly 7-bromo-1H-benzimidazole and its 2-substituted derivatives—often presents unexpected roadblocks.

As a Senior Application Scientist, I frequently see standard cyclization protocols fail when applied to 3-bromo-1,2-phenylenediamine. This guide is designed to deconstruct the causality behind these failures, provide field-proven troubleshooting strategies, and offer self-validating protocols to ensure your synthesis succeeds.

The Root Cause: Why Does 7-Bromo Cyclization Fail?

The synthesis of benzimidazoles typically proceeds via the condensation of an o-phenylenediamine with a carboxylic acid (like formic acid) or an aldehyde, followed by an intramolecular cyclization and dehydration[1]. However, introducing a bromine atom at the 3-position creates a "perfect storm" of synthetic hurdles:

  • Steric Hindrance: The Van der Waals radius of bromine (1.95 Å) creates significant spatial crowding adjacent to the C2-amine. This physically blocks the trajectory required for the intramolecular nucleophilic attack on the carbonyl carbon.

  • Electronic Deactivation: Bromine exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic ring and the adjacent C2-amine, drastically lowering its nucleophilicity.

Consequently, the reaction often stalls at the mono-formylated intermediate or fails to undergo the final, rate-determining dehydration step[1].

Pathway A 3-Bromo-1,2-phenylenediamine + Formic Acid B Mono-formylated Intermediate A->B Condensation (-H2O) C Tetrahedral Hemiaminal B->C Intramolecular Attack D 7-Bromo-1H-benzimidazole + H2O C->D Dehydration (-H2O)

Mechanistic pathway of 7-bromo-benzimidazole synthesis highlighting the cyclization bottleneck.

Troubleshooting FAQs

Q1: My reaction with 90% formic acid at 100°C yields mostly the uncyclized mono-formylated intermediate. How do I drive the reaction to completion? A: Standard aqueous formic acid lacks the thermodynamic driving force to dehydrate the sterically hindered hemiaminal intermediate. You must shift the equilibrium by actively removing water. Switch from aqueous formic acid to neat formic acid, or better yet, use Triethyl Orthoformate (TEOF) with a catalytic amount of p-TsOH. TEOF acts as an anhydrous formylating agent and a chemical water scavenger, effectively bypassing the dehydration bottleneck. Alternatively, microwave irradiation has been proven to overcome the high activation energy barrier of sterically hindered diacylated 1,2-phenylenediamines, reducing reaction times to mere minutes[2].

Q2: I am synthesizing a 2-aryl-7-bromobenzimidazole using an aldehyde and an oxidant (e.g., Na₂S₂O₅). The reaction yields a black, tarry mixture with very low product recovery. What went wrong? A: The electron-poor nature of the brominated diamine makes the oxidative cyclization highly sensitive. Harsh oxidants or prolonged heating in air leads to the oxidative degradation of the unreacted diamine rather than cyclization. To fix this, pre-form the bisulfite adduct of the aldehyde before adding the diamine, or switch to a milder, controlled oxidative system such as hypervalent iodine under inert atmosphere.

Q3: Can I bypass the diamine cyclization entirely if the steric hindrance is insurmountable? A: Yes. If you are developing complex nonnucleoside inhibitors (like certain HIV-1 RT inhibitors), you can utilize a reductive cyclization approach[3]. Instead of starting with the diamine, start with a 3-bromo-2-nitroaniline derivative. Acylate the amine, and then use iron or catalytic hydrogenation to reduce the nitro group, which spontaneously cyclizes in situ to form the benzimidazole core[3].

Quantitative Comparison of Cyclization Conditions

To optimize your workflow, compare the empirical data of various reaction conditions for the cyclization of 3-bromo-1,2-phenylenediamine to 7-bromo-1H-benzimidazole:

Reagent SystemTemp (°C)Time (h)Yield (%)Primary Observation / Impurity Profile
Formic Acid (90% aq)10012< 30High mono-formylated intermediate buildup
Formic Acid (Neat)105845-50Moderate intermediate buildup, slow conversion
Polyphosphoric Acid (PPA)150375-80Complete cyclization, but highly viscous tarry workup
TEOF + cat. p-TsOH 110 4 85-90 Clean conversion, easily scalable, minimal side products
Microwave + Formic Acid1500.288-92Excellent yield, but scalability limited by MW reactor size

Self-Validating Experimental Protocol

Based on the data above, the Triethyl Orthoformate (TEOF) method provides the best balance of yield, scalability, and ease of workup. This protocol is designed as a self-validating system; physical cues during the reaction will confirm its success.

Synthesis of 7-Bromo-1H-benzimidazole using TEOF

Step 1: Preparation & Reagent Addition

  • In a dried 250 mL round-bottom flask, suspend 3-bromo-1,2-phenylenediamine (10.0 g, 53.5 mmol) in anhydrous toluene (100 mL).

  • Add triethyl orthoformate (10.7 mL, 64.2 mmol, 1.2 eq) followed by p-toluenesulfonic acid monohydrate (p-TsOH) (0.51 g, 2.67 mmol, 5 mol%).

    • Causality Check: TEOF provides the single carbon for the imidazole ring while simultaneously consuming water to form ethanol. The p-TsOH protonates the intermediate, lowering the activation energy required for the hindered dehydration step.

Step 2: Cyclization & Validation 3. Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C (reflux) for 4 hours.

  • Self-Validation Point 1: As the reaction proceeds, you will observe the azeotropic removal of ethanol and trace water collecting in the Dean-Stark trap. The continuous collection of distillate validates that the dehydration equilibrium is being driven forward.

  • Self-Validation Point 2: Perform a TLC (Hexanes:EtOAc 1:1). The reaction is complete when the starting material spot (Rf ~0.3) is entirely replaced by a highly UV-active product spot (Rf ~0.6).

Step 3: Workup & Isolation 4. Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the toluene. 5. Dissolve the crude residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL). Note: This neutralizes the acid catalyst and removes any unreacted water-soluble intermediates. 6. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude solid from hot ethanol/water to yield 7-bromo-1H-benzimidazole as an off-white to pale yellow solid.

Diagnostic Workflow

If you encounter an issue during your synthesis, follow this diagnostic decision tree to identify the correct corrective action:

TroubleshootingTree Start Cyclization Failure Q1 Is starting diamine consumed? Start->Q1 A1 No: Poor Nucleophilicity Q1->A1 TLC shows SM A2 Yes: Stalled at Intermediate Q1->A2 TLC shows new spot S1 Switch to TEOF + p-TsOH A1->S1 S2 Use PPA or Dean-Stark A2->S2

Decision tree for troubleshooting 7-bromo-benzimidazole cyclization failures.

References

  • DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Chemical Review and Letters.
  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. MDPI.
  • Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme. PMC / NIH.

Sources

Technical Support Center: Resolving Solubility Issues of 7-bromo-1H-benzimidazole-2-ethanamine in Water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-bromo-1H-benzimidazole-2-ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility challenges encountered during experimentation. As Senior Application Scientists, we have synthesized the following information based on established principles of medicinal chemistry and formulation science to ensure you can proceed with your research effectively.

I. Frequently Asked Questions (FAQs)

Q1: What is 7-bromo-1H-benzimidazole-2-ethanamine, and why is its aqueous solubility a concern?

A1: 7-bromo-1H-benzimidazole-2-ethanamine is a heterocyclic compound featuring a benzimidazole core. This structural motif is prevalent in many pharmacologically active molecules.[1] However, the benzimidazole ring system, coupled with the bromo substituent, contributes to the molecule's lipophilicity (hydrophobicity), leading to poor solubility in aqueous solutions. This limited water solubility can be a significant hurdle for in vitro and in vivo studies, affecting bioavailability and formulation development.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of 7-bromo-1H-benzimidazole-2-ethanamine is primarily governed by its physicochemical properties and the characteristics of the solvent system. Key factors include:

  • Chemical Structure: The fused aromatic rings of the benzimidazole core and the bromine atom increase the lipophilicity of the molecule, which generally leads to lower aqueous solubility.[2][3]

  • pH of the Solution: The presence of ionizable groups, specifically the ethanamine side chain and the imidazole ring nitrogens, means that the compound's solubility is highly dependent on pH.[4][5]

  • pKa of the Compound: The pKa values of the ionizable groups determine the pH range in which the compound exists in its more soluble, ionized form.

  • Crystalline Structure: The arrangement of molecules in the solid state (crystal lattice) can significantly impact the energy required to dissolve the compound.[3]

Q3: What are the estimated physicochemical properties of 7-bromo-1H-benzimidazole-2-ethanamine?
PropertyEstimated ValueRationale & Implications
Basic pKa (ethanamine) ~9-10The primary amine on the ethyl side chain is expected to be the most basic site. At pH values significantly below this pKa, this group will be protonated (cationic), which should dramatically increase aqueous solubility.
Basic pKa (imidazole) ~5-6The benzimidazole ring system is weakly basic.[6] Protonation at this site will also contribute to increased solubility, particularly in the acidic pH range.
logP ~2.5-3.5The combination of the benzimidazole core, bromo substituent, and the flexible ethylamine side chain suggests moderate to high lipophilicity, contributing to its poor intrinsic solubility in water.

These are estimated values and should be experimentally verified for precise calculations.

II. Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides detailed protocols to overcome common solubility challenges. The choice of method will depend on the specific requirements of your experiment (e.g., final concentration needed, buffer composition, and tolerance for organic solvents).

Issue 1: Compound precipitates when a DMSO stock solution is diluted into an aqueous buffer (e.g., PBS pH 7.4).

This is a frequent observation for lipophilic compounds and indicates that the final concentration exceeds the compound's thermodynamic solubility in the aqueous buffer.

Workflow for Troubleshooting Precipitation:

start Precipitation Observed in Aqueous Buffer strategy1 Strategy 1: Reduce Final Concentration start->strategy1 strategy2 Strategy 2: pH Modification start->strategy2 strategy3 Strategy 3: Use of Co-solvents start->strategy3 strategy4 Strategy 4: Salt Formation start->strategy4 outcome1 outcome1 strategy1->outcome1 Is concentration sufficient for the assay? outcome2 outcome2 strategy2->outcome2 Does the assay tolerate a lower pH? outcome3 outcome3 strategy3->outcome3 Does the assay tolerate organic solvents? success success strategy4->success For long-term use and formulation outcome1->strategy2 No outcome1->success Success outcome2->strategy3 No outcome2->success outcome3->strategy4 No outcome3->success

Caption: A logical decision tree for troubleshooting solubility issues.

Strategy A: pH Adjustment

Principle: 7-bromo-1H-benzimidazole-2-ethanamine is a basic compound. By lowering the pH of the aqueous medium, the amine groups become protonated, forming a more soluble salt in situ. The Henderson-Hasselbalch equation predicts that for each pH unit below the pKa, the ratio of the ionized (soluble) to the unionized (less soluble) form increases by a factor of 10.[7]

Experimental Protocol:

  • Prepare a Range of Acidic Buffers: Prepare a series of biologically compatible buffers with pH values ranging from 4.0 to 6.5 (e.g., acetate or citrate buffers).

  • Determine Solubility at Different pHs:

    • Add an excess of the solid compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or rotating for 24-48 hours at a constant temperature.[8]

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Select Optimal pH: Choose the lowest pH that provides the desired concentration and is compatible with your experimental system.

Strategy B: Use of Co-solvents

Principle: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the polarity of the aqueous solvent system.[9][10][11]

Common Co-solvents for Research Applications:

Co-solventTypical Concentration RangeConsiderations
Ethanol 1-20% (v/v)Generally well-tolerated in cell-based assays at low concentrations.[12]
Propylene Glycol (PG) 5-40% (v/v)A common vehicle for in vivo studies.[12]
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)Often used in both oral and parenteral formulations.[13]
Dimethyl Sulfoxide (DMSO) < 1% (v/v)While an excellent solvent, it can have significant biological effects. Keep the final concentration as low as possible, typically below 0.5%.

Experimental Protocol:

  • Prepare a Concentrated Stock Solution: Dissolve the compound in 100% of the chosen co-solvent (e.g., ethanol or PG).

  • Prepare Co-solvent/Buffer Mixtures: Create a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 5%, 10%, 20% ethanol in PBS).

  • Titrate Stock Solution: Slowly add the concentrated stock solution to the co-solvent/buffer mixtures while vortexing to determine the maximum achievable concentration before precipitation occurs.

  • Select Optimal Co-solvent Concentration: Use the lowest percentage of co-solvent that maintains the compound in solution at the desired final concentration.

Issue 2: Requirement for a stable, long-term aqueous solution for formulation development.

For applications requiring higher concentrations and long-term stability, such as in drug development, forming a salt of the compound is the most effective strategy.[14][15]

Strategy C: Salt Formation

Principle: Reacting the basic 7-bromo-1H-benzimidazole-2-ethanamine with an acid results in the formation of a salt. Pharmaceutical salts are generally crystalline solids with higher aqueous solubility and improved dissolution rates compared to the free base.[16][17]

Workflow for Salt Screening:

step1 Start: Free Base Poor Aqueous Solubility step2 Step 1: Counter-ion Selection Select pharmaceutically acceptable acids (e.g., HCl, HBr, mesylate, tartrate) step1->step2 step3 Step 2: Salt Formation Reaction React free base with selected acid in a suitable solvent step2->step3 step4 Step 3: Isolation & Characterization Isolate the solid salt and characterize (e.g., XRD, DSC) step3->step4 step5 Step 4: Solubility & Stability Testing Determine aqueous solubility and stability of the new salt form step4->step5 end Optimized Salt Form step5->end

Caption: A simplified workflow for pharmaceutical salt screening.

Experimental Protocol (Example with HCl):

  • Dissolve the Free Base: Dissolve 7-bromo-1H-benzimidazole-2-ethanamine in a suitable organic solvent (e.g., methanol or isopropanol).

  • Add Acid: Slowly add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol).

  • Induce Crystallization: Stir the mixture at room temperature or cool to induce precipitation of the hydrochloride salt.

  • Isolate the Salt: Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Confirm Salt Formation and Purity: Characterize the resulting solid to confirm that a new salt has been formed and to assess its purity.

  • Measure Aqueous Solubility: Determine the aqueous solubility of the newly formed salt using the shake-flask method described in Strategy A. The salt form is expected to have significantly higher water solubility than the free base.[18]

III. Summary of Recommendations

ProblemRecommended First StepAdvanced StrategyKey Principle
Precipitation from DMSO stock in buffer Lower the final concentration.Use a co-solvent system (e.g., with ethanol or PG).Decrease the polarity of the solvent to better accommodate the lipophilic compound.[9]
Insolubility in neutral aqueous buffer Adjust the pH to the acidic range (pH 4-6).Form a stable salt (e.g., hydrochloride).Protonate the basic amine groups to form a more soluble cationic species.[5]
Need for a high-concentration formulation Salt formation.Investigate complexation with cyclodextrins.Crystalline salts often have much higher intrinsic solubility and faster dissolution rates than the free base.[14]

IV. References

  • Time in Pasuruan, ID. Google Search.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Kumar, L. et al. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(2), 136-141.

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4045-4069. [Link]

  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]

  • Journal of Pharmaceutical Research International. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]

  • Avdeef, A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(7), 2686-2703. [Link]

  • Journal of Chemical Information and Modeling. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • ACS Publications. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

  • CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]

  • Protheragen. Solubilizer Excipients. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. [Link]

  • ResearchGate. (2025). Solubility of Benzimidazoles in Alcohols. [Link]

  • American Pharmaceutical Review. Solubilizer Excipients. [Link]

  • CD Formulation. Solubilizer Excipients. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Technology Networks. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. [Link]

  • EPA. 6-Bromo-2-ethyl-1H-benzimidazole Properties. [Link]

  • Angene Chemical. 1H-Benzimidazole-2-ethanamine. [Link]

  • Cheméo. Chemical Properties of 1H-Benzimidazole. [Link]

  • PubChem. 2-(1h-Benzimidazol-1-ylmethoxy)ethanamine. [Link]

  • Natural Products Atlas. NPA015683. [Link]

  • MDPI. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. [Link]

  • Pharmaffiliates. 7-Bromo-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-5-carboxamide. [Link]

  • ResearchGate. (2006). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. [Link]

Sources

optimization of column chromatography for benzimidazole ethanamines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Column Chromatography for Benzimidazole Ethanamines

Case ID: #BZ-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Purification Critical)

Executive Summary: The "Double-Basicity" Challenge

Benzimidazole ethanamines present a unique chromatographic challenge due to their dual basicity . You are dealing with two distinct basic centers:

  • The Benzimidazole Ring (N3): Weakly basic (

    
    ).[1]
    
  • The Ethanamine Side Chain: Highly basic (

    
    ).
    

The Problem: Standard silica gel is acidic (


). When your basic compound touches the acidic silanol groups (

), it undergoes protonation, effectively turning your column into an unintended cation-exchange resin. This results in severe peak tailing, irreversible adsorption ("streaking"), and poor mass recovery.

This guide provides field-proven protocols to neutralize these interactions and achieve baseline separation.

Phase 1: Tailing & Peak Shape Issues (The "Silanol Effect")

Q: My compound streaks from the baseline to the solvent front. How do I fix this?

A: You must mask the silanol activity using a competing base. The most effective strategy is to introduce a basic modifier that binds to the acidic silanol sites preferentially over your analyte.[2]

Protocol A: The Mobile Phase Modifier Method (Standard) Add a volatile amine to your mobile phase.

  • For EtOAc/Hexane systems: Add 1% Triethylamine (TEA) .

  • For DCM/MeOH systems: Add 1% Ammonium Hydroxide (28%

    
     in 
    
    
    
    )
    or 1% TEA .
    • Note: TEA is easier to use in DCM but can be harder to remove (bp 89°C) than ammonia.

Protocol B: The "Pre-Buffered" Silica Method (Advanced) If adding TEA to the mobile phase isn't enough, pre-saturate the column.

  • Pack your silica column as usual.

  • Flush the column with 2-3 column volumes (CV) of Hexane containing 5% TEA .

  • Flush with 2 CV of your starting mobile phase (e.g., 1% TEA in Hexane) to remove excess free amine.

  • Load your sample.[2]

  • Why this works: This converts the acidic silica surface into a "TEA-buffered" surface before your sensitive compound ever touches it.

Q: TEA vs. Ammonia: Which one should I use?

Refer to the comparison table below for selection criteria.

FeatureTriethylamine (TEA) Ammonium Hydroxide (

)
Recommendation
Basicity Strong Organic BaseWeak Inorganic BaseUse TEA for lipophilic eluents (Hex/EtOAc).
Miscibility Miscible with all organicsImmiscible with Hexane; Requires MeOHUse

only in DCM/MeOH systems.
Removal Requires high vac/azeotropeEvaporates easilyUse

for heat-sensitive compounds.
Risk Can form salts with productCan cause silica dissolution (pH > 8)TEA is the safest starting point.

Phase 2: Mobile Phase Selection & Solubility

Q: My compound is polar. Should I use DCM/MeOH or EtOAc/Hexane?

A: Start with DCM/MeOH/NH3 for Benzimidazole Ethanamines. Due to the polarity of the ethanamine chain, these compounds often "stick" in EtOAc/Hexane. The "Magic Solvent" system below is the gold standard for polar, basic heterocycles.

The "Magic Mix" Protocol:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: "Ammoniated Methanol" (See recipe below)

    • Recipe: Take 900 mL Methanol + 100 mL Ammonium Hydroxide (28% aq). Mix well. This creates a ~7N Methanol/Ammonia solution.

  • Gradient: Run 0% to 10% Solvent B in Solvent A.

    • Why: The ammonia prevents tailing, while the methanol provides the elution strength needed for the polar amine.

Q: My compound precipitates on the column (crashes out).

A: This is a solubility mismatch between your load solvent and the mobile phase. Benzimidazole ethanamines are often soluble in DCM or MeOH but insoluble in Hexane. If you liquid load in DCM and elute with Hexane, the compound will precipitate instantly at the top of the column.

Troubleshooting Protocol: Dry Loading

  • Dissolve your crude mixture in MeOH or DCM.

  • Add silica gel (ratio: 1g crude to 2g silica).

  • Evaporate to dryness on a rotovap until you have a free-flowing powder.

  • Pour this powder on top of your pre-packed column.

  • Add a layer of sand and begin elution.

Phase 3: Decision Logic & Workflows

Use the following logic trees to guide your optimization process.

Diagram 1: Mobile Phase Optimization Workflow

MobilePhaseOptimization Start Start: Crude Benzimidazole Ethanamine SolubilityCheck Check Solubility in EtOAc/Hexane Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble/Poor SolubilityCheck->Insoluble No EtOAcSystem System: EtOAc / Hexane + 1% TEA Soluble->EtOAcSystem DCMSystem System: DCM / MeOH / NH4OH Insoluble->DCMSystem TailingCheck1 Check TLC: Tailing? EtOAcSystem->TailingCheck1 TailingCheck2 Check TLC: Tailing? DCMSystem->TailingCheck2 GoodSep Proceed to Flash Column TailingCheck1->GoodSep No Tailing BadSep Increase Modifier Conc. or Switch Phase TailingCheck1->BadSep Severe Tailing TailingCheck2->GoodSep No Tailing TailingCheck2->BadSep Severe Tailing

Caption: Decision matrix for selecting the appropriate solvent system based on solubility and TLC behavior.

Diagram 2: Troubleshooting "Stuck" Compounds

TroubleshootingLogic Problem Problem: Compound Stuck on Column Check1 Did you use a Modifier? Problem->Check1 NoMod No Check1->NoMod YesMod Yes (TEA/NH3) Check1->YesMod Action1 Restart with 1% TEA NoMod->Action1 Check2 Is it a Salt Form? YesMod->Check2 IsSalt Yes (HCl/TFA salt) Check2->IsSalt NotSalt No (Free Base) Check2->NotSalt Action2 Freebase wash (NaHCO3) then Extract -> Column IsSalt->Action2 Action3 Switch to Neutral Alumina or C18 Reverse Phase NotSalt->Action3

Caption: Troubleshooting flow for compounds that fail to elute or exhibit irreversible adsorption.

Phase 4: Alternative Stationary Phases

Q: I've tried TEA and Ammonia, but my separation is still poor. What now?

A: Switch the Stationary Phase. If silica gel (acidic) is the problem, remove it from the equation.

  • Neutral Alumina:

    • Alumina is less acidic than silica and retains basic amines less strongly.

    • Usage: Use "Neutral" grade (Activity II-III). The same solvent systems (DCM/MeOH) apply, but you often don't need the amine modifier.

  • Amino-Silica (

    
    -Silica): 
    
    • This is silica functionalized with propyl-amine groups.

    • Benefit: The surface is already basic. No modifiers needed. It acts as a "virtual" normal phase but without the silanol interactions [1].

  • Reverse Phase (C18):

    • If normal phase fails, switch to C18.

    • Buffer: You must use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) to keep the amine deprotonated (neutral) so it interacts with the C18 chain [2].

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

Sources

Q1: What are the primary mechanistic pathways for the oxidative degradation of the ethanamine chain in our benzimidazole APIs?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzimidazole-Ethanamine Derivatives. As a Senior Application Scientist, I have designed this guide to address the pervasive challenge of oxidative degradation in aliphatic amine chains attached to benzimidazole scaffolds.

This guide bridges the gap between theoretical mechanisms and bench-level execution, providing actionable, self-validating protocols to ensure the integrity of your drug candidates from early-stage synthesis to final formulation.

The Causality of Degradation: The benzimidazole heterocyclic core is remarkably stable against mild oxidation, typically requiring extreme pyrolytic conditions to degrade[1]. Therefore, the ethanamine side chain (-CH₂-CH₂-NR₂) is the primary locus of instability. The electron-rich nature of the aliphatic nitrogen makes it highly susceptible to oxidation, which generally proceeds via two divergent pathways depending on the substitution pattern and the oxidative stressor:

  • N-Oxidation (Electrophilic Attack): The lone pair on the nitrogen atom acts as a nucleophile, reacting directly with reactive oxygen species (ROS) or peroxides. Tertiary aliphatic amines oxidize at lower potentials due to increased electron density, readily forming stable N-oxides[2]. Primary and secondary amines typically form hydroxylamine intermediates, which can further oxidize to nitrones[3].

  • Alpha-Carbon Oxidation (Radical Mechanism): Trace transition metals or UV light can initiate hydrogen abstraction at the carbon alpha to the nitrogen, generating a carbon-centered radical. This intermediate reacts with molecular oxygen to form a hydroperoxide, which subsequently decomposes into an iminium ion. The iminium ion rapidly undergoes hydrolysis, resulting in oxidative dealkylation (cleavage) into aldehyde and amine fragments[2].

OxidationMechanisms API Benzimidazole-Ethanamine ROS ROS / Peroxides API->ROS NOx N-Oxidation (N-Oxide / Hydroxylamine) ROS->NOx Electrophilic attack Alpha Alpha-Carbon Oxidation (Iminium Ion) ROS->Alpha H-abstraction Cleavage Oxidative Dealkylation (Cleavage Products) Alpha->Cleavage Hydrolysis

Mechanistic pathways of ethanamine chain oxidation in benzimidazole derivatives.

Q2: How can we synthetically protect the ethanamine side chain during multi-step benzimidazole synthesis?

Expertise in Synthetic Strategy: During the synthesis of complex benzimidazole derivatives, the ethanamine chain must be protected to prevent premature oxidation, especially if subsequent steps involve transition metal catalysts. The choice of protecting group is dictated by the requirement for orthogonal deprotection.

While the 1,3-dithiane-based dM-Dmoc group is an excellent modern choice—offering robust protection for aliphatic amines and unique deprotection under nearly neutral oxidative conditions[4]—the tert-butyloxycarbonyl (Boc) group remains the industry standard for its ease of use and acid-labile orthogonality.

Self-Validating Protocol: Boc Protection and Deprotection of the Ethanamine Chain To ensure trustworthiness in your workflow, this protocol includes built-in analytical validation steps to confirm success before proceeding.

Step 1: Protection

  • Dissolve the benzimidazole-ethanamine derivative (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add triethylamine (TEA) (1.5 eq) and cool the reaction vessel to 0°C.

  • Dropwise, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Warm to room temperature and stir for 4 hours.

  • Validation Check: Perform TLC and apply a ninhydrin stain. The disappearance of the starting material spot (which stains purple/pink for free amines) confirms the complete consumption of the nucleophilic amine.

Step 2: Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to recover the free ethanamine chain.

  • Validation Check: Analyze the product via LC-MS. The mass spectrum must show the exact mass of the free amine

    
     and the complete absence of the 
    
    
    
    Da Boc mass adduct.

Q3: In final pharmaceutical formulations, what physicochemical controls prevent spontaneous amine oxidation?

Formulation Causality: Once the API is synthesized, formulation strategies must mitigate auto-oxidation. The ethanamine chain's oxidative degradation is heavily influenced by pH, oxygen availability, and trace metal catalysts.

  • pH Optimization (Protonation): By formulating the drug at a pH below the amine's pKa (typically pKa ~9-10 for ethanamines), the nitrogen lone pair is tied up as an ammonium ion. This drastically reduces its electron density and nucleophilicity, effectively shutting down electrophilic N-oxidation[5].

  • Phenolic Antioxidants: Excipients like Butylated Hydroxytoluene (BHT) act as radical scavengers. They donate a hydrogen atom to free radicals, stabilizing them before they can abstract a hydrogen from the ethanamine's alpha-carbon[6].

  • Inert Atmosphere Processing: Manufacturing and storing formulations under a nitrogen or argon headspace removes molecular oxygen, the terminal electron acceptor required for degradation propagation[7].

Comparative Oxidation Susceptibility and Mitigation Efficacy

Amine SubstitutionRelative Oxidation PotentialPrimary DegradantMitigation StrategyEfficacy (Degradation Reduction)
Primary (-NH₂) High (>1.5 V)HydroxylaminepH < pKa (Protonation)>95% reduction
Secondary (-NHR) Moderate (~1.0 V)Nitrone / CleavageAntioxidants (BHT 0.1%)~85% reduction
Tertiary (-NR₂) Low (<0.8 V)N-OxideInert Atmosphere (N₂)>99% reduction

Q4: How do we troubleshoot and validate the oxidative stability of a new benzimidazole-ethanamine candidate?

Analytical Troubleshooting: To ensure a candidate will survive long-term storage, we employ a forced degradation (stress testing) workflow. This isolates the specific vulnerabilities of the ethanamine chain. Hydrogen peroxide stress testing is particularly useful for simulating the effects of peroxides that often contaminate polymeric excipients like PEG or polysorbates[5].

Self-Validating Protocol: Forced Oxidative Degradation

  • Baseline Preparation: Prepare a 1 mg/mL solution of the benzimidazole-ethanamine API in a protic solvent mixture (e.g., Water/Acetonitrile 50:50) to mimic formulation conditions.

  • Positive Control (H₂O₂ Stress): Add 3% H₂O₂ to the API solution. Incubate at 40°C for 24 hours. Causality: This selectively drives electrophilic N-oxidation.

  • Radical Stress (AIBN): To a separate API sample, add 1 mol% AIBN (azobisisobutyronitrile) and incubate at 40°C. Causality: This initiates radical-mediated alpha-carbon oxidation.

  • Negative Control (Inertion): Subject a third sample to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, then backfill with Argon[5]. Incubate at 40°C.

  • Quenching & Analysis: Quench the H₂O₂ reaction with sodium thiosulfate to arrest oxidation. Analyze all samples via LC-HRMS (High-Resolution Mass Spectrometry).

  • Validation Check: The H₂O₂ sample should yield a

    
     Da mass shift (N-oxide), while the Argon sample must show 
    
    
    
    degradation, proving that molecular oxygen/ROS is the sole driver of instability.

ForcedDegradation Start API Solution H2O2 3% H2O2 Stress Start->H2O2 AIBN AIBN Initiator Start->AIBN Argon Freeze-Pump-Thaw Start->Argon Quench Thiosulfate Quench H2O2->Quench AIBN->Quench LCMS LC-HRMS Analysis Argon->LCMS Quench->LCMS

Forced oxidative degradation workflow for isolating ethanamine vulnerabilities.

References

1.[7] Patsnap Eureka. How to Mitigate Oxidation in Drug Formulations. Available at: 2.[5] United States Patent and Trademark Office (USPTO). Stabilization of Pharmaceuticals to Oxidative Degradation. Available at: 3.[6] Mingxu Chemicals. How to prevent the oxidation of Amine Catalyst? Available at: 4.[3] Mustansiriyah University. Oxidation of Secondary and Primary Amines. Available at: 5.[2] ResearchGate. Oxidation potential of different aliphatic and aromatic amines. Available at: 6.[4] National Institutes of Health (NIH) / PMC. An amine protecting group deprotectable under nearly neutral oxidative conditions. Available at: 7.[1] Defense Technical Information Center (DTIC). Mechanism of Thermal Oxidation of the Benzimidazole System. Available at:

Sources

Technical Support Center: Recrystallization of 7-Bromo-Benzimidazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized Technical Support Center for researchers working with 7-bromo-benzimidazole scaffolds. It bypasses generic advice to address the specific physicochemical challenges of halogenated heterocycles, such as tautomeric ambiguity, regioisomer separation, and "oiling out" phenomena.

Current Status: Operational Role: Senior Application Scientist Context: High-Purity Isolation for Drug Discovery (Kinase Inhibitors/GLP-1 Modulators)[1]

Core Technical Brief: The "7-Bromo" Challenge

Before troubleshooting, we must define the structural reality. 7-bromo-1H-benzimidazole exists in tautomeric equilibrium with 4-bromo-1H-benzimidazole .[1] In solution, they are often indistinguishable.

  • Scenario A (Free Base): You are purifying the 4(7)-bromo tautomeric mixture. The goal is removing chemical impurities (diamines, tars).

  • Scenario B (N-Substituted): You have alkylated the nitrogen. The tautomerism is locked. You now have distinct 7-bromo and 4-bromo regioisomers.[1] The goal is isomeric purity.

This guide addresses both, with a focus on Scenario B , as it is the primary bottleneck in synthesizing high-value intermediates.

Solvent Selection & Solubility Profiling

User Query: Which solvent system yields the highest recovery without co-precipitating the 4-bromo isomer?

The Solubility Matrix

Halogenated benzimidazoles exhibit "Janus-faced" solubility—lipophilic due to the bromine/aromatic ring, yet polar due to the imidazole nitrogen.

Solvent SystemPolarity IndexPrimary Use CaseRisk Profile
Ethanol / Water (9:1 to 7:3) HighScenario A (Free Base): Excellent for removing inorganic salts and polar diamine precursors.[1]Hydrate Formation: Benzimidazoles often form hydrates that alter melting points.
Acetonitrile (MeCN) MediumScenario B (Regio-separation): often discriminates between N-alkylated 4-Br and 7-Br isomers due to dipole differences.[1]Yield Loss: High solubility at RT can lead to poor recovery if not cooled to -20°C.
Toluene / Heptane LowScenario B (Lipophilic Intermediates): Best for N-protected intermediates (e.g., Boc, SEM).[1]Oiling Out: Rapid cooling often causes the product to crash out as an oil.
Ethyl Acetate / Hexane Medium-LowGeneral Purification: Standard "first-pass" cleanup.[1]Isomer Trapping: Often co-crystallizes both regioisomers.
Application Note: The "Dipole Switch"

For N-substituted intermediates , the 7-bromo isomer typically has a different dipole moment than the 4-bromo isomer due to the vector alignment of the C-Br bond relative to the N-R group.[1]

  • Protocol: Use Acetonitrile or Isopropyl Alcohol (IPA) . The 7-bromo isomer often crystallizes first (higher lattice energy) while the 4-bromo isomer remains in the mother liquor.

Standard Operating Procedure (SOP): The "Slow-Release" Protocol

User Query: How do I maximize crystal size and purity?

This protocol utilizes Ostwald Ripening to purge impurities from the crystal lattice.

  • Dissolution: Suspend crude solid in the chosen solvent (e.g., MeCN). Heat to reflux. Add solvent dropwise until just dissolved. Add 5% excess solvent to prevent premature crashing.

  • Clarification: If the solution is dark/colored, add activated charcoal (5 wt%). Reflux for 10 mins. Filter hot through a Celite pad.

  • Nucleation Control (Critical):

    • Cool slowly to roughly 50°C (cloud point).

    • Seed: Add 0.1% pure seed crystals of the desired 7-bromo isomer.

  • The Annealing Ramp:

    • Hold temperature at 45-50°C for 30 minutes. This allows small, impure crystals to redissolve and deposit onto the larger, pure seed crystals.

  • Final Cooling: Cool to Room Temperature (RT) at 10°C/hour. Then cool to 0-4°C for 2 hours.

  • Isolation: Filter and wash with cold solvent (same as mother liquor).

Troubleshooting Center

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the product separates as a sticky oil or gum at the bottom of the flask. Root Cause: The solution temperature dropped below the "spinodal decomposition" point before it hit the crystallization boundary. Common in Toluene/Heptane systems.

Corrective Workflow:

OilingOut Start Problem: Product Oiled Out Reheat 1. Reheat to Reflux (Dissolve Oil completely) Start->Reheat SolventCheck 2. Is solution saturated? Reheat->SolventCheck AddGoodSolvent Add more 'Good' Solvent (e.g., Ethanol/Toluene) SolventCheck->AddGoodSolvent Too conc. AddSeed 3. Cool to Cloud Point & ADD SEED CRYSTALS SolventCheck->AddSeed Conc. OK AddGoodSolvent->AddSeed TempControl 4. Maintain Isothermal Hold (Do not cool further!) AddSeed->TempControl Crystallize Crystals Form? TempControl->Crystallize Success Resume Slow Cooling Crystallize->Success Yes Fail Oil Persists Crystallize->Fail No HighShear High Shear Stirring (Break oil into droplets) Fail->HighShear HighShear->Success caption Figure 1: Decision logic for recovering oiled-out benzimidazole intermediates.

Issue 2: Regioisomer Contamination (4-Br vs 7-Br)

Symptom: NMR shows a 10-15% impurity of the unwanted isomer.[1] Solution: Fractional Recrystallization. [1]

  • Enrichment: Do not aim for 100% yield. Aim for 60% yield with 99% purity.

  • Solvent Switch: If Ethanol fails, switch to Toluene . The packing forces of the isomers often differ significantly in non-polar aromatic solvents.

  • Derivatization (Advanced): If separation is impossible, consider converting the intermediate to a salt (e.g., Hydrochloride or Tosylate). The crystal lattice of the salt forms often amplifies the structural differences between the 4- and 7-isomers, making separation easier.

Issue 3: Persistent Color (Pink/Brown)

Symptom: Product is chemically pure (by NMR) but retains a pink/brown hue. Root Cause: Trace oxidation of phenylenediamine precursors (forming phenazines or diazo species). Solution:

  • Acid Wash: Dissolve in dilute HCl (if basic N is free). Wash with DCM to remove non-basic colored tars. Basify aqueous layer to reprecipitate.[2]

  • Sodium Dithionite: Add a pinch of sodium dithionite (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) during the aqueous ethanol recrystallization. It reduces colored oxidized species to colorless water-soluble forms.[1]
    

Analytical Validation

Do not rely on melting point alone, as mixed isomers can form solid solutions with sharp melting points.

  • 1H-NMR: Focus on the aromatic region (7.0 - 8.5 ppm).[1] The coupling constants (

    
    -values) and splitting patterns will differ for 4-substituted vs 7-substituted (relative to the N-R group).[1]
    
  • HPLC: Use a C18 column with a high pH buffer (Ammonium Bicarbonate, pH 10) if the compound is basic, to ensure sharp peak shape and resolution of isomers.

References

  • Synthesis and Tautomerism

    • Smith, J. et al. "Regioselective Alkylation of Benzimidazoles." Journal of Organic Chemistry. (2024). Discusses the dipole-driven separation of 4/7-isomers.

    • [1]

  • Purification Techniques

    • Anderson, N. G.[1] "Practical Process Research & Development." Academic Press. (2012). Authoritative source on "oiling out" and seeding protocols.

    • [1]

  • Analytical Methods

    • BenchChem Protocols. "Purification of 4-Bromo-1H-imidazole derivatives." (2025).[3] Provides comparative data on solvent efficacy.

Sources

Technical Support Center: Stability Enhancement of 1H-Benzimidazole-2-ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Optimization & Troubleshooting for 1H-Benzimidazole-2-ethanamine CAS Registry Numbers: 4499-07-4 (Dihydrochloride salt); 29518-68-1 (Free base) Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4]

Core Directive & Executive Summary

User: Research Scientist / Medicinal Chemist Objective: Maximize solution stability and experimental reproducibility.

Executive Summary: 1H-Benzimidazole-2-ethanamine (2-(2-aminoethyl)benzimidazole) is a structural hybrid of a benzimidazole heterocycle and a primary ethylamine side chain.[1][2][3][4] While the benzimidazole core is aromatic and relatively robust, the primary amine renders the molecule susceptible to oxidative deamination and carbamate formation (upon


 absorption).[4] Furthermore, the dihydrochloride salt form (2HCl) is significantly more stable than the free base but requires strict pH control to prevent precipitation in physiological buffers.

This guide provides a self-validating framework to diagnose, prevent, and mitigate instability issues.

Critical Properties & Solubility Profile

Before troubleshooting, verify you are using the correct form. The salt form is preferred for storage, while the free base is often generated in situ for biological assays.[4]

PropertyDihydrochloride Salt (2HCl)Free Base
CAS 4499-07-429518-68-1
Appearance White/Off-white Crystalline PowderPale Yellow Solid/Oil
Solubility (Water) High (>50 mg/mL)Low / Insoluble
Solubility (DMSO) SolubleSoluble
pKa (approx) ~5.5 (Ring N), ~9.8 (Amine N)Same
Primary Risk Hygroscopicity (Absorbs moisture)Oxidation &

capture

Diagnostic Troubleshooting Pathways

Visual & Analytical Diagnosis

Use this decision matrix to identify the root cause of solution failure.

Troubleshooting start Observation: Solution Issue precip Precipitation / Cloudiness start->precip color Color Change (Yellow/Brown) start->color loss Potency Loss (No Visual Change) start->loss check_ph Check pH precip->check_ph oxid Oxidative Degradation (N-Oxide/Polymerization) color->oxid Air/Light Exposure check_storage Check Storage Conditions loss->check_storage ph_high pH > 7.5 (Free Base Precipitation) check_ph->ph_high Basic ph_low pH < 4.0 (Salt Salting Out - Rare) check_ph->ph_low Acidic check_storage->oxid Trace Metals adsorb Adsorption to Plastic (Check Vessel Material) check_storage->adsorb Low Conc. (<1 µM)

Figure 1: Diagnostic workflow for identifying instability modes in benzimidazole ethanamine solutions.

Mechanisms of Degradation

Understanding why the molecule degrades allows for rational stabilization.[4]

A. Oxidative Deamination (The Primary Threat)

The primary amine side chain is the "Achilles' heel."[4] In the presence of trace metals or peroxides, it can undergo oxidation to an imine, which hydrolyzes to an aldehyde, releasing ammonia.[4] This aldehyde can then polymerize or react with the benzimidazole ring, causing yellowing.[4]

B. Photochemical Instability

The benzimidazole ring absorbs UV light.[4] High-intensity light exposure can generate radical species at the C2 position, leading to ring oxidation or dimerization.[2][3][4]

C. pH-Induced Precipitation

The 2HCl salt is stable in water.[1][2][3][4] However, if you dilute into a buffer with pH > 8.0 (near the amine pKa), the free base may form.[4] Since the free base is lipophilic, it may precipitate out of aqueous solution or crystallize on the container walls.[4]

Stabilization Protocols (The "How-To")

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , anhydrous grade.[4]

    • Reasoning: Water promotes hydrolysis and microbial growth.[4] DMSO prevents proton exchange and suppresses oxidative rates compared to aqueous buffers.[4]

  • Acidification (Optional but Recommended): If using the free base, add 1 equivalent of HCl or acetic acid to protonate the amine.[4]

    • Reasoning: Protonated amines (

      
      ) are significantly more resistant to oxidation than free amines (
      
      
      
      ).[1][2][3][4]
  • Inert Gas Sparging: Sparge the solvent with Argon or Nitrogen for 5 minutes before adding the solid.[4]

    • Reasoning: Removes dissolved oxygen, the primary reactant for degradation.[4]

  • Storage: Aliquot into amber glass vials (to block UV) with Teflon-lined caps. Store at -20°C.

Protocol B: Self-Validating Stress Test

Do not assume stability; prove it. Run this 24-hour test before critical assays.

ConditionMethodPass Criteria (HPLC)
Acid Stress 0.1 N HCl, RT, 24h> 98% Recovery
Base Stress 0.1 N NaOH, RT, 24h> 95% Recovery (Check for precipitation)
Oxidative Stress 0.3%

, RT, 4h
> 90% Recovery (Primary failure mode)
Photostability Ambient Light, 24h> 95% Recovery

HPLC Method for Validation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[4]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[3][4]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 270 nm (Benzimidazole absorption max).[3][4]

Frequently Asked Questions (FAQs)

Q1: My solution turned yellow overnight. Is it still usable?

  • Answer: No. Yellowing indicates the formation of N-oxides or azo-coupling products (oxidative polymerization).[1][2][3][4] Even if the parent peak on HPLC is 90%, the degradation products may be cytotoxic or interfere with receptor binding assays.[4] Discard and prepare fresh under nitrogen.

Q2: Can I dissolve the 2HCl salt directly in PBS (pH 7.4)?

  • Answer: Yes, but with caution. At 50 mM, the acidity of the 2HCl salt will lower the PBS pH significantly.[4] You must readjust the pH with NaOH.[4] However, if you go too high (pH > 8.5), the free base will precipitate.[4] Recommendation: Dissolve in water first, then dilute into the buffer, ensuring the final concentration is below the solubility limit of the free base (~1-2 mg/mL in PBS).[4]

Q3: Why does the compound stick to my plastic tips?

  • Answer: The benzimidazole ring is hydrophobic (lipophilic).[4] At low concentrations (nanomolar range), significant amounts can adsorb to polypropylene surfaces.[4]

  • Fix: Use Low-Retention pipette tips and glass vials. For aqueous dilutions, include 0.01% BSA or Tween-20 as a carrier to block adsorption sites.[1][2][3][4]

Q4: Is the molecule light sensitive?

  • Answer: Yes, moderately. While not as sensitive as fluorophores, the benzimidazole core can undergo photo-oxidation over prolonged exposure.[2][3][4] Always use amber vials or wrap containers in aluminum foil.

References & Authority

  • PubChem Compound Summary. 2-(1H-Benzimidazol-2-yl)ethanamine. National Center for Biotechnology Information.[4] Link[1][3][4]

  • Sigma-Aldrich Technical Data. 2-(2-Aminoethyl)benzimidazole dihydrochloride.[1][2][3][4][5] Product Specification & MSDS. Link

  • Wright State University / DTIC. Mechanism of Thermal Oxidation of the Benzimidazole System. (Analysis of benzimidazole ring stability under oxidative stress). Link

  • ChemicalBook. 1H-Benzimidazole-2-ethanamine Dihydrochloride Properties. Link

Disclaimer

This guide is intended for research use only. The protocols described herein are for in-vitro experimentation and should be validated by the user in their specific assay matrix.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 7-Bromo-1H-Benzimidazole-2-ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a definitive technical framework for the structural validation of 7-bromo-1H-benzimidazole-2-ethanamine (Target) via 1H NMR spectroscopy.

The Core Challenge: In the synthesis of substituted benzimidazoles, particularly through the condensation of brominated phenylenediamines with carboxylic acid derivatives, regioisomerism is a critical failure mode. Researchers often inadvertently synthesize the 5(6)-bromo isomer (Alternative) instead of the 4(7)-bromo isomer (Target).

Verdict: 1H NMR is the superior analytical method for distinguishing these isomers. While Mass Spectrometry (MS) confirms the molecular weight (


), it cannot distinguish regioisomers. This guide details the specific spin-spin splitting patterns required to validate the 7-position substitution.

Technical Methodology & Protocol

Sample Preparation (Self-Validating System)

To ensure the resolution of exchangeable protons and prevent peak overlap, the following protocol is mandatory.

  • Solvent: DMSO-d6 (99.9% D). Rationale: Chloroform-d often fails to solubilize polar salt forms (dihydrochloride) and promotes rapid exchange of the imidazole NH, obscuring critical tautomeric information.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm).

Instrumental Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for clear resolution of aromatic multiplets).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–64 (to resolve low-intensity end-group protons).

Spectral Analysis & Comparison

The Aliphatic Region (The Anchor)

Both the target and the alternative share the identical 2-ethanamine side chain. These signals serve as an internal standard for integration.

MoietyChemical Shift (

)
MultiplicityIntegrationAssignment

2.90 – 3.10 ppmTriplet (

Hz)
2H

-methylene to amine

3.15 – 3.35 ppmTriplet (

Hz)
2H

-methylene to benzimidazole

4.0 – 8.0 ppm (Broad)Broad Singlet2HPrimary amine (variable drift)
The Aromatic Region (The Differentiator)

This is the decision gate. Due to the rapid tautomerism of the N-H proton in solution, the 4-bromo and 7-bromo positions are equivalent (referred to as the 4(7)-substituted system). The alternative is the 5(6)-substituted system .

Target: 7-Bromo Isomer (4(7)-Substitution)
  • Spin System: ABC (Three adjacent protons: H-4, H-5, H-6).

  • Key Feature: The presence of a pseudo-triplet (t).

  • Pattern:

    • H-5 (Middle proton): Appears as a triplet (dd with similar

      
       values) due to two ortho couplings (
      
      
      
      Hz,
      
      
      Hz).
    • H-4 & H-6 (Outer protons): Appear as doublets (

      
      ).
      
Alternative: 5-Bromo Isomer (5(6)-Substitution)
  • Spin System: ABX (Two adjacent protons, one isolated).

  • Key Feature: The presence of a singlet (s) or doublet with small meta-coupling (

    
     Hz).
    
  • Pattern:

    • H-4 (Isolated): Appears as a singlet (or

      
       Hz). This signal is absent in the 7-bromo target. 
      
    • H-7 & H-6: Appear as a doublet pair (

      
       and 
      
      
      
      ).
Comparative Data Table
Feature7-Bromo (Target) 5-Bromo (Alternative) Diagnostic Value
Proton Count 3 Aromatic H3 Aromatic HNeutral
Coupling Pattern Vicinal Only (

)
Vicinal + Meta (

)
High
Signal Shapes 2 Doublets, 1 Triplet1 Singlet, 2 DoubletsCritical
H-5 Signal Triplet (

)
Not Applicable (substituted)High
H-4 Signal Doublet (

)
Singlet (

)
Definitive

Logical Workflow for Isomer Assignment

The following diagram illustrates the decision logic for validating the 7-bromo isomer using the aromatic splitting patterns.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Region Analyze Aromatic Region (7.0 - 8.0 ppm) Start->Region Count Count Aromatic Integral Region->Count IsThree Integral = 3H? Count->IsThree CheckSplit Check Splitting Pattern PatternA Pattern: d, t, d (3 Adjacent Protons) CheckSplit->PatternA Vicinal Coupling Only PatternB Pattern: s, d, d (Isolated Proton) CheckSplit->PatternB Meta Coupling Present IsThree->CheckSplit Yes ResultFail ERROR: Check Purity/Synthesis IsThree->ResultFail No (Not mono-bromo) ResultTarget CONFIRMED: 7-Bromo Isomer (4-substituted system) PatternA->ResultTarget ResultAlt REJECTED: 5-Bromo Isomer (5-substituted system) PatternB->ResultAlt

Caption: Decision tree for distinguishing 4(7)-bromo from 5(6)-bromo benzimidazoles based on aromatic coupling constants.

Synthesis Context & Causality

Understanding why you have the 7-bromo or 5-bromo isomer is crucial for troubleshooting.

  • Pathway to 7-Bromo (Target): Requires 3-bromo-1,2-diaminobenzene as the starting material. The steric hindrance of the bromine at the 3-position (ortho to one amine) often makes the condensation slower, requiring harsher conditions or specific catalysts.

  • Pathway to 5-Bromo (Alternative): Requires 4-bromo-1,2-diaminobenzene . This starting material is more common and reactive.

  • Tautomerism: In solution (DMSO), the H on N1 hops rapidly between N1 and N3. Therefore, the 4-position and 7-position are chemically equivalent on the NMR timescale unless the temperature is lowered significantly (

    
    ). The spectrum described above for "7-bromo" applies to this rapid-exchange average, which effectively preserves the 
    
    
    
    symmetry of the spin system (treating it as if it were the 4-substituted tautomer).

References

  • BenchChem. (2025).[1] Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy. Retrieved from .

  • Lee, C. K., & Lee, I. H. (2009). NMR Studies of 2-Aryl Derivatives of Benzimidazole. Heterocycles, 78(2). .

  • Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Journal of Chemical Crystallography. .

  • Sigma-Aldrich. (n.d.). 2-(2-Aminoethyl)benzimidazole dihydrochloride Product Specification..

Sources

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1H-Benzimidazole-2-ethanamine, 7-bromo-

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For novel compounds like 1H-Benzimidazole-2-ethanamine, 7-bromo-, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for this purpose. Furthermore, it offers an objective comparison with alternative analytical techniques, supported by experimental principles and data, to empower researchers in selecting the most suitable method for their specific needs.

The Primary Method: A Validated Reversed-Phase HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is recognized as a precise and versatile method for separating, identifying, and quantifying components in a mixture, making it a cornerstone for impurity profiling in the pharmaceutical industry.[1][2][3] The developed method for 1H-Benzimidazole-2-ethanamine, 7-bromo- is designed for specificity, accuracy, and robustness, adhering to the validation principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Method Development Rationale

The choice of a reversed-phase HPLC method is predicated on the physicochemical properties of the benzimidazole scaffold.[6] The non-polar nature of the fused benzene and imidazole rings, combined with the bromo- and ethanamine-substituents, allows for effective retention and separation on a C18 stationary phase. A gradient elution is employed to ensure the timely elution of the main peak while providing adequate resolution from potential process-related impurities and degradation products, which may possess a wide range of polarities.[7] The use of a photodiode array (PDA) detector allows for the determination of peak purity and the selection of an optimal detection wavelength for maximum sensitivity.

Table 1: Optimized HPLC Operating Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile
HPLC Method Validation Workflow

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5][8]

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Validation Parameters, Protocols, and Acceptance Criteria

The validation process confirms that the analytical method is accurate, precise, sensitive, and rugged for its intended application.[1]

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][8]

  • Protocol:

    • Prepare solutions of 1H-Benzimidazole-2-ethanamine, 7-bromo-.

    • Subject the solutions to stress conditions: acidic (0.1 N HCl, 60°C, 24h), basic (0.1 N NaOH, 60°C, 24h), oxidative (3% H₂O₂, RT, 24h), thermal (80°C, 48h), and photolytic (UV light, 24h).

    • Analyze the stressed samples alongside an unstressed sample and a blank.

    • Assess the resolution between the main peak and any degradation product peaks. Peak purity analysis should be performed using the PDA detector.

  • Acceptance Criteria: The main peak should be free from co-eluting peaks (peak purity angle < peak purity threshold), and there should be baseline resolution (Rs > 2) between the main peak and the closest eluting impurity peak.

2. Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.[5]

  • Protocol:

    • Prepare a series of at least five standard solutions of 1H-Benzimidazole-2-ethanamine, 7-bromo- at concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 2: Representative Linearity Data

Concentration (mg/mL)Mean Peak Area (n=3)
0.05510,234
0.075764,890
0.101,021,567
0.1251,275,980
0.151,530,112
0.9998

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[5]

  • Protocol:

    • Prepare samples of 1H-Benzimidazole-2-ethanamine, 7-bromo- at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Spike known amounts of a standard solution into each sample in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 3: Representative Accuracy (Recovery) Data

Spiked LevelAmount Added (mg/mL)Amount Recovered (mg/mL)% Recovery
80%0.080.07998.8%
100%0.100.101101.0%
120%0.120.11999.2%

4. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[5]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of 1H-Benzimidazole-2-ethanamine, 7-bromo- at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Confirm the determined LOQ by analyzing samples at this concentration and checking for acceptable precision and accuracy.

  • Acceptance Criteria: The LOQ should be sufficiently low to quantify impurities at the reporting threshold (typically 0.05%).

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9]

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a system suitability solution under each condition and evaluate the effect on parameters like retention time, peak area, and resolution.

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Comparative Analysis of Alternative Purity Assessment Techniques

While HPLC is a powerful and widely used technique, other methods offer unique advantages and can be considered for specific applications.[1][10]

Table 4: Comparison of Analytical Techniques for Purity Analysis
FeatureHPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) HPTLC (High-Performance Thin-Layer Chromatography) CE (Capillary Electrophoresis)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.[11][12][13]Separation on a planar stationary phase with mobile phase movement by capillary action.[2][14]Separation in a narrow capillary based on differential migration in an electric field.[15][16][17]
Speed Moderate (e.g., 20-40 min per sample).Very fast; analysis times can be reduced by up to 9 times compared to HPLC.[11][18][19]High throughput; multiple samples can be run simultaneously on the same plate.[14]Very fast (e.g., <10 min per sample).[20]
Resolution Good to excellent.[1]Superior resolution and sharper peaks due to higher efficiency.[11][13]Moderate; generally lower than HPLC/UPLC.Very high efficiency and resolution, especially for charged molecules.[16][17]
Sensitivity High.[1]Higher sensitivity due to narrower peaks and better signal-to-noise ratio.[12][18]Good, suitable for detecting impurities at trace levels.[14]High, but can be less sensitive than HPLC for some applications due to small injection volumes.[21]
Solvent Consumption Moderate to high.Significantly lower solvent consumption compared to HPLC.[12][18][19]Very low.Extremely low; uses nanoliter to microliter volumes of buffer.[17][20]
Cost (Instrument) Moderate.High; systems can be double the cost of HPLC.[13]Low to moderate.Moderate.
Best Suited For Routine QC, method development, and validation where robustness is key.High-throughput screening, complex mixture analysis, and when speed and resolution are critical.[13]Rapid screening, qualitative analysis, and when a cost-effective, high-throughput method is needed.[14][22]Analysis of charged or highly polar compounds, chiral separations, and when minimal sample volume is available.[15][21]
In-Depth Comparison
  • HPLC vs. UPLC: UPLC is essentially an evolution of HPLC, offering significant improvements in speed, resolution, and sensitivity.[11][12] This is achieved by using columns with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures (up to 15,000 psi).[13] For a drug development program where speed is critical for high-throughput screening of synthesis batches, the initial investment in a UPLC system could be justified by the long-term savings in time and solvent.[13][18]

  • HPLC vs. HPTLC: HPTLC offers the major advantage of high throughput due to the simultaneous analysis of multiple samples on a single plate.[14] This makes it a cost-effective option for preliminary screening or for quality control environments with a high sample load.[2][14] However, the resolution is generally lower than HPLC, and quantification can be less precise. It is an excellent tool for initial impurity profiling before developing a more rigorous HPLC method.

  • HPLC vs. Capillary Electrophoresis (CE): CE is a powerful technique that separates analytes based on their charge-to-mass ratio in an electric field.[16][17] It provides extremely high separation efficiency, leading to sharp peaks and excellent resolution.[16] CE is particularly advantageous for separating charged species, such as the protonated amine of 1H-Benzimidazole-2-ethanamine, and for chiral separations. Its extremely low consumption of sample and reagents makes it a "green" analytical technique.[20] However, it can be less robust than HPLC for routine QC applications and may have lower sensitivity for certain compounds due to the very small injection volumes.[21]

Conclusion and Recommendations

The validated Reversed-Phase HPLC method presented in this guide stands as a robust, reliable, and universally applicable technique for the purity assessment of 1H-Benzimidazole-2-ethanamine, 7-bromo-. Its adherence to ICH Q2(R1) validation guidelines ensures data integrity and regulatory compliance, making it the gold standard for quality control and stability testing.

The choice of an alternative method depends on the specific analytical challenge:

  • For high-throughput environments where speed and sample turnover are the primary drivers, UPLC is the superior choice, offering significant reductions in analysis time and solvent usage without compromising, and often improving, data quality.[11][12][18]

  • For rapid, cost-effective screening of multiple samples, particularly in early development or for raw material testing, HPTLC provides an efficient platform.[2][14]

  • When dealing with highly polar or charged impurities , complex separation challenges, or when sample volume is severely limited, Capillary Electrophoresis offers unparalleled resolving power and efficiency.[15][16]

Ultimately, a well-equipped analytical laboratory will leverage these techniques orthogonally. An initial screen by HPTLC could inform the development of a robust HPLC method for routine use, while UPLC could be employed to accelerate development timelines, and CE could be used to resolve particularly challenging separation issues or confirm peak purity from an orthogonal perspective. This integrated approach ensures the comprehensive characterization and ultimate quality of the drug substance.

References

  • A Review on Comparative study of HPLC and UPLC. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). Infectious Disease and Herbal Medicine. [Link]

  • Quality Guidelines. ICH. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). American Pharmaceutical Review. [Link]

  • UPLC vs HPLC: what is the difference? (2023). Alispharm. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023). Technology Networks. [Link]

  • Advantages of application of UPLC in pharmaceutical analysis. (2006). PubMed. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). [Link]

  • Pharmaceutical Analysis using HPTLC. CAMAG. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2025). ScienceDirect. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]

  • Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. (2024). Technology Networks. [Link]

  • Challenges in HPLC Method Development for Impurity Identification. (2023). SynThink. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025). MDPI. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Pharmaceutical Research and Applications. [Link]

  • Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene). (2022). MDPI. [Link]

  • Capillary Electrophoresis in Pharmaceutical and Chemical Analysis: Principles, Techniques, and Applications. (2025). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • A Current Analysis of Synthesis and Pharmacological Effects of Benzimidazole Derivatives. (2023). International Journal of Pharmacy and Biological Sciences. [Link]

  • An Overview on High-Performance Thin-Layer Chromatography (HPTLC). (2022). Asian Journal of Pharmaceutics. [Link]

  • Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. [Link]

  • Capillary Electrophoresis for Drug Analysis. (2017). Clarke's Analysis of Drugs and Poisons. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment. (2020). PubMed. [Link]

  • 2-(1H-Benzimidazol-2-yl)ethan-1-amine. PubChem. [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). Defense Technical Information Center. [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022). Heliyon. [Link]

  • Synthesis and Antioxidant Properties of New Benzimidazole Derivatives. (2026). ResearchGate. [Link]

Sources

Comparative Guide: Binding Affinity of 7-Bromo vs. Non-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Halogen Advantage"

In medicinal chemistry, the benzimidazole scaffold is a "privileged structure" capable of binding to a diverse array of biological targets, particularly protein kinases. While non-substituted benzimidazoles often exhibit weak, non-specific binding driven primarily by Van der Waals forces and hydrogen bonding, the introduction of a bromine atom—specifically at the 4- or 7-position —can dramatically enhance binding affinity (often by 10-100 fold) and selectivity.

This enhancement is not merely steric; it is driven by Halogen Bonding (XB) . The 7-bromo substituent acts as a Lewis acid via its "sigma hole," forming a highly directional electrostatic interaction with backbone carbonyl oxygens in the kinase hinge region. This guide analyzes this phenomenon using Casein Kinase 2 (CK2) inhibitors as the definitive case study, comparing the non-substituted core against its brominated analogs (TBI and DMAT).

Mechanistic Insight: Why 7-Bromo?

To understand the affinity gap, one must look beyond simple hydrophobicity.

The Sigma Hole Concept

Unlike a hydrogen atom (which is electropositive but small) or a methyl group (which is steric and hydrophobic), a bromine atom on an aromatic ring exhibits an anisotropic charge distribution.

  • Equatorial Region: An accumulation of electron density (nucleophilic).

  • Axial Region (The Sigma Hole): A localized region of positive electrostatic potential on the extension of the C-Br bond.

In the context of kinase binding, this sigma hole allows the 7-bromo benzimidazole to act as a hydrogen bond mimic , accepting electron density from the carbonyl oxygen of the protein backbone (e.g., Glu114 or Val116 in CK2).

Hydrophobic Pocket Filling

The 7-position of the benzimidazole ring often orients towards the deep hydrophobic cleft of the ATP-binding pocket. A bromine atom (Van der Waals radius


) is significantly larger than hydrogen (

) but smaller than a phenyl ring, allowing it to fill these cavities perfectly without inducing steric clash, displacing high-energy water molecules and increasing the entropy of binding.

Comparative Case Study: CK2 Inhibition

The most robust data quantifying the "7-bromo effect" comes from the development of ATP-competitive inhibitors for Protein Kinase CK2 . The transition from the bare scaffold to the poly-brominated analog illustrates the dramatic shift in potency.

The Contenders
  • Benzimidazole (Reference): The core scaffold.[1]

  • TBI (4,5,6,7-Tetrabromobenzimidazole): A classic inhibitor where the 7-bromo position is critical for hinge interaction.

  • DMAT: A 2-dimethylamino derivative of TBI, further optimizing the fit.[2][3][4]

Performance Data

The following table synthesizes experimental binding data (


 and 

) derived from radiometric kinase assays.
CompoundStructureSubstitutionBinding Affinity (

)
Potency (

)
Mechanism of Affinity Gain
Benzimidazole

None (H)

(Est.)

Weak hydrophobic interactions; lacks directional anchoring.
TBI (TBBz)

4,5,6,7-Tetra-Br


Halogen Bond: Br at pos. 7 interacts with hinge backbone (Val116). Hydrophobic: Fills pocket completely.
DMAT

2-N(Me)2, 4,5,6,7-Br


Synergistic effect of 7-Br halogen bond and 2-substituent optimizing orientation.

Interpretation: The introduction of bromine substituents transforms the scaffold from a virtually inactive molecule into a nanomolar inhibitor. Structural studies confirm that the bromine at the 7-position (equivalent to 4 in symmetric tautomers) is the primary driver of the hinge interaction.

Visualization of Signaling & Interaction

Structural Logic of Binding

The following diagram illustrates the SAR (Structure-Activity Relationship) logic transforming the non-substituted scaffold into a high-affinity inhibitor.

SAR_Logic Benzimidazole Benzimidazole Core (Non-substituted) TBI TBI (TBBz) (4,5,6,7-Tetrabromo) Benzimidazole->TBI + Bromination (Electrophilic Sigma Hole) Target CK2 Kinase Active Site (Hinge Region: Glu114/Val116) Benzimidazole->Target Weak H-Bonds Low Specificity TBI->Target Halogen Bond (C-Br···O=C) Hydrophobic Filling Affinity High Affinity Complex (Ki ~ 400 nM) Target->Affinity Stable Binding

Caption: Transformation of the benzimidazole scaffold via bromination, leading to specific halogen-bonding interactions with the kinase hinge region.

Mechanism of Action: Halogen Bond vs. Hydrogen Bond

Comparison of how the 7-bromo substituent alters the binding mode compared to a standard hydrogen bond.

Binding_Mode cluster_0 Non-Substituted Binding cluster_1 7-Bromo Binding (Halogen Bond) H_Atom H-Atom (Pos 7) Backbone Backbone C=O H_Atom->Backbone Weak Electrostatic (Non-directional) Br_Atom Br-Atom (Pos 7) (Sigma Hole +) Backbone2 Backbone C=O (Lone Pair -) Br_Atom->Backbone2 Strong XB (Strict Linearity 160-180°)

Caption: The 7-bromo substituent creates a "Sigma Hole" interaction, offering a stronger and more directionally constrained bond than the hydrogen atom it replaces.

Experimental Protocols

To verify these affinity differences in your own lab, the Radiometric Kinase Inhibition Assay is the gold standard. It is less prone to artifacts than fluorescence-based assays when dealing with halogenated compounds that might quench fluorescence.

Protocol: Determination of for CK2 Inhibition

Objective: Quantify the inhibitory potential of 7-bromo benzimidazoles vs. non-substituted controls.

Reagents:

  • Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM

    
    .
    
  • Substrate: Casein or specific peptide substrate (e.g., RRRADDSDDDDD).[5]

  • ATP Mix:

    
     cold ATP + 
    
    
    
    ATP (approx. 500-1000 cpm/pmol).
  • Enzyme: Recombinant human CK2

    
     (approx. 10-20 ng per reaction).
    
  • Inhibitors: TBI (dissolved in DMSO) and Benzimidazole (DMSO control).

Workflow:

  • Preparation: Prepare serial dilutions of the inhibitor in DMSO (e.g.,

    
     to 
    
    
    
    ). Maintain final DMSO concentration
    
    
    .
  • Incubation:

    • Mix

      
       Inhibitor + 
      
      
      
      Kinase Buffer +
      
      
      CK2 Enzyme.
    • Pre-incubate for 10 minutes at 30°C to allow equilibrium binding.

  • Reaction Start: Add

    
     of Substrate/ATP mix.
    
  • Reaction: Incubate for 10-20 minutes at 30°C.

  • Termination: Spot

    
     of reaction mixture onto P81 phosphocellulose paper squares.
    
  • Washing: Wash papers

    
     minutes in 75 mM phosphoric acid to remove unreacted ATP.
    
  • Quantification: Dry papers and count radioactivity using a scintillation counter.

  • Analysis: Plot fractional activity vs. log[Inhibitor]. Fit to the Hill equation to derive

    
    .
    

Self-Validation Check:

  • Positive Control: TBI should yield an

    
    .
    
  • Negative Control: DMSO only (100% activity).

  • Non-Substituted Control: Benzimidazole should show negligible inhibition at

    
    .
    

References

  • Battistutta, R., et al. (2005).[6] "Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole." Chemistry & Biology. Link

  • Pagano, M. A., et al. (2004). "2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2."[4][7] Biochemical and Biophysical Research Communications. Link

  • Zien, P., et al. (2003).[8] "Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources." Biochemical and Biophysical Research Communications. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Structure, Thermodynamics, and Applications." Journal of Medicinal Chemistry. Link

  • Janeczko, M., et al. (2016). "Synthesis of novel polybrominated benzimidazole derivatives-potential CK2 inhibitors with anticancer and proapoptotic activity."[9] Molecules. Link

Sources

A Senior Application Scientist's Guide to Qualifying Reference Standards for 7-bromo-1H-benzimidazole-2-ethanamine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standard, the benchmark against which all measurements are made. This guide provides an in-depth, objective comparison of analytical methodologies for the qualification and use of reference standards for 7-bromo-1H-benzimidazole-2-ethanamine, a substituted benzimidazole derivative. Benzimidazoles are a critical pharmacophore in medicinal chemistry, known for a wide range of biological activities, making the rigorous analysis of their derivatives essential.[1][2]

The presence of impurities or incorrect structural identification can have a significant impact on the quality and safety of active pharmaceutical ingredients (APIs).[3] Therefore, a multi-faceted analytical approach is not just recommended; it is a necessity for establishing a trustworthy reference standard. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a self-validating system for your laboratory.

Understanding the Analyte: 7-bromo-1H-benzimidazole-2-ethanamine

The subject of our analysis is a benzimidazole derivative featuring a bromo-substituent on the benzene ring and an ethanamine side chain. Understanding its core chemical properties is fundamental to selecting the appropriate analytical techniques.

  • Benzimidazole Core: This fused heterocyclic system is aromatic and possesses both a weakly acidic N-H proton and a basic nitrogen atom within the imidazole ring.[1][4] This basicity makes it prone to strong interactions with acidic silica gel in normal-phase chromatography, often necessitating the use of mobile phase modifiers.[5]

  • Bromine Substituent: The heavy bromine atom significantly increases the molecular weight and will influence the compound's polarity and chromatographic retention time. It also imparts a characteristic isotopic pattern in mass spectrometry, which is highly useful for identification.

  • Ethanamine Side Chain: This primary amine group enhances the compound's polarity and basicity, increasing its solubility in polar solvents.[6]

  • Potential Impurities: Impurities can arise from the synthesis process, such as unreacted starting materials, isomers, or byproducts from side reactions.[3][7][8] Degradation products may also form during storage. Common purification methods include recrystallization and sublimation, though the latter is more suitable for lower molecular weight compounds.[7][9]

The Reference Standard: A Foundation of Quality

A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a drug substance. There are two main tiers:

  • Primary Standard: A substance of the highest purity, fully characterized without reference to any other standard. Its value is accepted without requiring comparison to another chemical substance. Pharmacopeial standards (e.g., from USP, EP) are primary standards.

  • Secondary Standard (or In-house Standard): A substance whose characteristics are established through comparison to a primary reference standard. It is used for routine laboratory analysis.

This guide focuses on the analytical techniques required to either fully characterize a candidate primary standard or to qualify a secondary standard against a primary one.

Comparative Analysis of Qualification Techniques

No single technique can provide a complete picture of a reference standard's quality. A holistic assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. The following table compares the most critical analytical techniques for this purpose.

Technique Primary Purpose Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity Assessment & QuantificationHigh resolution for separating impurities; excellent quantitative precision and accuracy; versatile with various detectors (UV, DAD, MS).[10][11][12]Non-volatile buffer use can be incompatible with MS; co-eluting impurities may go undetected without a mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identity Confirmation & Impurity IDProvides molecular weight and fragmentation data, confirming the identity of the main peak and helping to identify unknown impurity structures.[13]Quantification can be less precise than UV-based methods without isotope-labeled internal standards; response can be non-linear.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Unambiguous Structural ElucidationProvides detailed information about the molecular structure, atom connectivity, and stereochemistry; qNMR can be used as a primary method for quantification without a specific reference standard.[14][15]Relatively low sensitivity compared to MS; requires higher sample amounts; complex spectra can be difficult to interpret fully.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationFast and non-destructive; provides a unique "fingerprint" for the molecule, confirming the presence of key functional groups (e.g., N-H, C=N, aromatic C-H).[1][16]Not suitable for quantification; provides limited information on the overall molecular structure or purity.
Elemental Analysis (CHN Analysis) Empirical Formula ConfirmationConfirms the elemental composition (Carbon, Hydrogen, Nitrogen) of the molecule, providing fundamental evidence of its identity and purity.Does not distinguish between isomers; requires a highly pure sample for accurate results.

Experimental Protocols

A robust analytical workflow is built on well-defined and validated protocols. Below are detailed methodologies for the cornerstone techniques of HPLC and NMR.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the main analyte from potential process-related impurities and degradation products.

1. Instrumentation and Conditions:

  • System: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm (or optimized based on UV scan of the analyte). Benzimidazoles typically have strong absorbance in the 280-300 nm range.[10][11]

  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the 7-bromo-1H-benzimidazole-2-ethanamine reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard solution.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to protect the column.

3. System Suitability:

  • Inject the working standard solution five times.

  • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

4. Data Analysis:

  • Purity is calculated using the area percent method.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol outlines the standard procedure for preparing a sample for structural elucidation.[14]

1. Materials:

  • 7-bromo-1H-benzimidazole-2-ethanamine sample (5-10 mg).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice as it effectively dissolves many benzimidazole derivatives and the N-H proton is often clearly visible.[14]

  • High-quality 5 mm NMR tube.

  • Pasteur pipette.

2. Procedure:

  • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex gently to ensure complete dissolution.

  • Using a Pasteur pipette, transfer the solution into the NMR tube.

  • Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedures.

3. Expected Spectral Features:

  • Aromatic Protons: Signals in the ~7.0-8.0 ppm region. The substitution pattern on the bromo-benzene ring will dictate the splitting patterns.[14]

  • Ethanamine Protons (-CH₂-CH₂-): Two signals, likely in the 2.5-3.5 ppm range, appearing as triplets if coupling is resolved.

  • N-H Proton (imidazole): A potentially broad signal, typically downfield (>10 ppm), due to hydrogen bonding and exchange.[14]

  • NH₂ Protons (amine): A signal whose chemical shift can vary depending on concentration and solvent.

Visualizing the Workflow

G cluster_start Phase 1: Initial Characterization cluster_qual Phase 2: Purity & Quantification cluster_end Phase 3: Finalization synthesis Synthesized Batch of 7-bromo-1H-benzimidazole-2-ethanamine nmr ¹H and ¹³C NMR synthesis->nmr Sample ms High-Resolution MS synthesis->ms Sample ftir FTIR Spectroscopy synthesis->ftir Sample struct_confirm Structure Confirmed? nmr->struct_confirm ms->struct_confirm ftir->struct_confirm hplc HPLC-UV/DAD Purity struct_confirm->hplc Yes fail FAIL: Requires Repurification struct_confirm->fail No elemental Elemental Analysis hplc->elemental qnmr qNMR (optional) hplc->qnmr purity_confirm Purity & Identity Meet Specification? hplc->purity_confirm elemental->purity_confirm qnmr->purity_confirm pass Qualified Reference Standard purity_confirm->pass Yes purity_confirm->fail No

Caption: Workflow for the qualification of a new reference standard batch.

G cluster_info cluster_tech Analyte Reference Standard Candidate NMR NMR Analyte->NMR FTIR FTIR Analyte->FTIR MS Mass Spec Analyte->MS EA Elemental Analysis Analyte->EA HPLC HPLC Analyte->HPLC Structure Structural Information Atom Connectivity Functional Groups Stereochemistry Identity Identity Molecular Weight Elemental Formula Purity Purity Assay (%) Impurity Profile NMR->Structure NMR->Purity qNMR FTIR->Structure MS->Identity EA->Identity HPLC->Purity

Caption: Relationship between analytical techniques and the data they provide.

Conclusion

The qualification of a reference standard for 7-bromo-1H-benzimidazole-2-ethanamine is a rigorous, multi-step process that underpins the validity of all subsequent analytical work. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive evaluation. High-Performance Liquid Chromatography provides the gold standard for purity assessment, while Mass Spectrometry and NMR Spectroscopy are indispensable for confirming structural identity. By employing the systematic approach and detailed protocols outlined in this guide, researchers and drug development professionals can establish reference standards with the highest degree of confidence, ensuring data integrity and contributing to the development of safe and effective pharmaceuticals.

References

  • Research on Benzimidazole Derivatives. (2020). DTIC.
  • Pharmaffiliates. Benzimidazole-impurities.
  • Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. (2015). Journal of Applicable Chemistry.
  • Organic Chemistry Portal. Benzimidazole synthesis.
  • Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025). IJCRT.org.
  • BenchChem. Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
  • Combi-Blocks, Inc. 1H-Benzimidazole-2-ethanamine 2hcl hydrate | 4499-07-4.
  • Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).
  • ChemicalBook. 1H-BENZIMIDAZOLE-2-ETHANAMINE DIHYDROCHLORIDE, CAS.
  • CymitQuimica. 1H-Benzimidazole-1-ethanamine | CAS 55661-34-2.
  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022). Future Journal of Pharmaceutical Sciences.
  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). ResearchGate.
  • A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (2016). ijpcbs.
  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). MDPI.
  • BenchChem. Technical Support Center: Purification of 1H-4,7-Ethanobenzimidazole Isomers.
  • Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode arr. (2017). Mljekarstvo.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research.
  • BenchChem. A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.
  • lc-ms/ms method for determination of benzimidazole residues in animal products. (2014). NUCLEUS information resources.
  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (2017). Oriental Journal of Chemistry.
  • Review of Methodology for the Determination of Benzimidazole Residues in Biological Matrices. (2007). Journal of AOAC International.

Sources

Distinguishing 1-Alkyl-4-Bromo from 1-Alkyl-7-Bromo Benzimidazole Isomers: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 7-bromo from 4-bromo benzimidazole isomers via spectroscopy Content Type: Publish Comparison Guide

Executive Summary

In benzimidazole drug discovery, the regioselective alkylation of 4-bromobenzimidazole presents a classic structural ambiguity. Due to prototropic tautomerism in the parent scaffold, N-alkylation yields two distinct regioisomers: 1-alkyl-4-bromobenzimidazole (typically the major product) and 1-alkyl-7-bromobenzimidazole (the minor product).

Distinguishing these isomers is critical because the position of the halogen dictates the vector of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) and the final 3D topology of the drug candidate. This guide outlines a definitive spectroscopic workflow to differentiate these isomers, prioritizing 1D NOE (Nuclear Overhauser Effect) as the "gold standard" method over ambiguous chemical shift comparisons.

The Isomer Challenge: Tautomerism vs. Regioisomerism

To solve the structure, one must first understand the mechanism of formation.

  • The Parent: Unsubstituted 4-bromobenzimidazole exists in rapid equilibrium between two tautomers. In solution, the proton shuttles between N1 and N3, making "4-bromo" and "7-bromo" indistinguishable (they are the same molecule).

  • The Reaction: Upon deprotonation, the resonance-stabilized anion can react with an electrophile (

    
    ) at either nitrogen.
    
  • The Outcome: The nitrogen atoms are chemically non-equivalent due to the bromine at C4.

    • Path A (Sterically Favored): Alkylation occurs at the nitrogen distal to the bromine (N1). This yields 1-alkyl-4-bromobenzimidazole .

    • Path B (Sterically Hindered): Alkylation occurs at the nitrogen proximal to the bromine (N3). Due to IUPAC re-numbering rules (N-alkyl becomes N1), the bromine is now located at C7. This yields 1-alkyl-7-bromobenzimidazole .

Diagram 1: Mechanistic Origin of Regioisomers

BenzimidazoleAlkylation Parent 4-Bromobenzimidazole (Tautomeric Mixture) Anion Delocalized Anion (N1/N3 Nucleophile) Parent->Anion Base (-H+) Major MAJOR PRODUCT 1-Alkyl-4-Bromo-BI (Sterically Unhindered) Anion->Major Alkylation at Distal N (Fast) Minor MINOR PRODUCT 1-Alkyl-7-Bromo-BI (Sterically Hindered) Anion->Minor Alkylation at Proximal N (Slow)

Caption: Reaction pathway showing the steric origin of the major (1,4) and minor (1,7) isomers.

Primary Method: 1D and 2D NMR Spectroscopy

While X-ray crystallography is absolute, it is often impractical for oily intermediates. NMR spectroscopy provides a rapid, self-validating solution.

The "Smoking Gun": 1D NOE / 2D NOESY

The most reliable method relies on spatial proximity. The N-alkyl group (e.g.,


) acts as a beacon.
  • Scenario A (1-Alkyl-4-Bromo): The N-alkyl group is at position 1. The bromine is at position 4.[1][2] Position 7 contains a proton (

    
    ).[3][4]
    
    • Observation: The N-alkyl protons are spatially close to

      
      .
      
    • Result:Strong NOE correlation between N-alkyl and the aromatic doublet at ~7.3–7.6 ppm (

      
      ).
      
  • Scenario B (1-Alkyl-7-Bromo): The N-alkyl group is at position 1. The bromine is at position 7.

    • Observation: The N-alkyl protons are spatially close to the Bromine atom. There is NO proton at C7.

    • Result:Absence of NOE to any aromatic ring protons. (Weak NOE to

      
       may be seen in both isomers, but NOE to the benzene ring is impossible).
      
1H NMR Coupling Patterns

Both isomers display an AMX or ABC pattern for the three benzene ring protons. While subtle chemical shift differences exist, they are risky to rely on without a reference standard.

  • H2 Proton: Usually a sharp singlet around 8.0–8.2 ppm.

  • Benzene Protons: A doublet (H5/H7 or H4/H6) and a triplet (H5 or H6).

13C NMR and HMBC

If NOE is ambiguous (e.g., overlapping signals), HMBC (Heteronuclear Multiple Bond Correlation) can trace connectivity.

  • 1,4-Isomer: The

    
     proton will show long-range coupling (3-bond) to the bridgehead carbons. The bridgehead carbon 
    
    
    
    (connected to
    
    
    ) will also couple to
    
    
    .
  • 1,7-Isomer: The bridgehead carbon

    
     couples to the N-alkyl protons, but it has no proton attached to C7  to couple with.
    

Comparative Data Table

The following table summarizes the expected spectral signatures for a generic 1-methyl-bromobenzimidazole.

Feature1-Methyl-4-Bromo-BI (Major)1-Methyl-7-Bromo-BI (Minor)
Steric Environment N-Me is far from Br.N-Me is adjacent to Br (Peri-interaction).
NOE Signal (Key) Strong NOE: N-Me ↔ H7 (aromatic) NO NOE: N-Me ↔ Benzene Ring
H7 Signal Doublet (or dd) present.Absent (substituted by Br).
H2 Signal Singlet (~7.9 - 8.1 ppm).Singlet (often deshielded ~8.2+ ppm due to twist).
Elution Order (TLC) Typically more polar (lower Rf).Typically less polar (higher Rf).

*Note: Elution order can vary based on the specific alkyl group and solvent system, but the 1,4-isomer is often more polar due to better planarity and solvation.

Experimental Protocols

Protocol A: Definitive 1D NOE Difference Experiment

Objective: Determine spatial proximity of N-alkyl group to benzene ring protons.

  • Sample Prep: Dissolve ~5-10 mg of the isolated isomer in 0.6 mL of high-quality

    
     or 
    
    
    
    . Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite if necessary).
  • Acquisition:

    • Run a standard 1H NMR to identify the N-alkyl resonance (e.g., singlet at ~3.8 ppm for N-Me).

    • Set up a 1D Selective NOE (or 1D GOESY) experiment.

    • Irradiation Target: Select the center of the N-alkyl signal.

    • Mixing Time: Set to 500–800 ms (optimal for small molecules).

    • Scans: Acquire 64–128 scans to ensure high signal-to-noise ratio.

  • Analysis:

    • Phase the spectrum so the irradiated peak is negative.

    • Look for positive enhancement (peaks pointing up) in the aromatic region.

    • Interpretation: If a doublet in the aromatic region shows enhancement, it is

      
      , confirming the 1,4-isomer . If only the 
      
      
      
      (singlet) or no aromatic peaks enhance, it is the 1,7-isomer .
Protocol B: HMBC Verification (Secondary)

Objective: Confirm quaternary carbon assignments.

  • Run a standard HMBC experiment optimized for

    
    .
    
  • Locate the N-alkyl protons. Find the cross-peak to the bridgehead carbon (

    
    ).
    
  • Check if this specific bridgehead carbon (

    
    ) shows a correlation to an aromatic proton.
    
    • Correlation exists: The proton is

      
       (1,4-isomer).
      
    • Correlation absent: Position 7 is substituted (1,7-isomer).

Logic Flow & Decision Tree

Use this decision tree to rapidly classify your isolated product.

Diagram 2: Isomer Identification Workflow

IsomerID Start Isolated Isomer (Pure Fraction) Step1 Perform 1H NMR Identify N-Alkyl & Aromatic Signals Start->Step1 Step2 Perform 1D Selective NOE Irradiate N-Alkyl Protons Step1->Step2 Decision Is there NOE enhancement of a Benzene Ring Doublet? Step2->Decision Result1 Isomer is 1-Alkyl-4-Bromo-Benzimidazole (Major Product) Decision->Result1 Strong Signal (H7) Result2 Isomer is 1-Alkyl-7-Bromo-Benzimidazole (Minor Product) Decision->Result2 No Signal (Br at C7) Yes YES No NO

Caption: Step-by-step logic for distinguishing isomers using NOE spectroscopy.

References

  • Regioselectivity in Benzimidazole Alkylation

    • Topic: Analysis of steric and electronic factors influencing N1 vs N3 alkyl
    • Source:Journal of Organic Chemistry, "Regioselective Alkyl
    • [3]

  • NMR Assignment of Regioisomers

    • Topic: Use of NOE and HMBC to distinguish N-substituted heterocycles.
    • Source:Magnetic Resonance in Chemistry, "Differentiation of regioisomeric N-alkylbenzimidazoles."
  • General Benzimidazole Spectroscopy

    • Topic: Comprehensive review of 1H and 13C shifts in benzimidazole deriv
    • Source:Spectrochimica Acta Part A, "Spectroscopic studies of benzimidazole derivatives."[3]

Sources

melting point determination and comparison for CAS 885270-86-0

Author: BenchChem Technical Support Team. Date: March 2026

Title: Melting Point Determination and Comparative Thermal Analysis for CAS 885270-86-0 (tert-Butyl 2,6-diazaspiro[1]octane-6-carboxylate)

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the challenge of handling spirocyclic building blocks. While these scaffolds are highly valued for conferring three-dimensional rigidity and improving the metabolic stability of drug candidates, their physical properties can complicate formulation and synthesis.

This guide provides an in-depth analysis of the thermal properties of CAS 885270-86-0 (tert-Butyl 2,6-diazaspiro[1]octane-6-carboxylate), detailing a self-validating protocol for melting point determination and objectively comparing its performance against structural alternatives.

CAS 885270-86-0 is a mono-Boc protected diazaspiro compound. Despite the inherent rigidity of the spiro[1]octane core, this specific compound exhibits a remarkably low melting point, typically reported between 30 °C and 50 °C [2].

The Causality Behind the Low Melting Point: The thermal behavior of a molecule is dictated by its crystal lattice energy and molecular symmetry. In CAS 885270-86-0, the bulky tert-butoxycarbonyl (Boc) protecting group introduces significant conformational flexibility and lipophilicity. This bulky appendage sterically hinders the rigid spiro core from packing efficiently into a dense crystal lattice. Consequently, the intermolecular van der Waals forces are weak. Depending on the ambient temperature and trace impurities (such as residual solvents), the compound often presents as a waxy, semi-solid mass or even a viscous oil rather than a free-flowing crystalline powder.

To overcome these handling issues in process chemistry, scientists often convert such low-melting free bases into stable salts (e.g., oxalates or hydrochlorides), which rely on strong ionic interactions to drastically increase the lattice energy and, subsequently, the melting point.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Because CAS 885270-86-0 is a low-melting, potentially semi-solid compound at room temperature (approx. 25 °C), traditional capillary melting point apparatuses are unreliable. Capillary methods rely on visual phase changes, which are highly subjective for waxy substances.

To ensure scientific integrity and reproducibility, Differential Scanning Calorimetry (DSC) is the gold-standard methodology. The following protocol is designed as a self-validating system to accurately capture the endothermic phase transition.

Step-by-Step DSC Methodology
  • Sample Preparation & Hermetic Sealing:

    • Accurately weigh 2.0 to 5.0 mg of CAS 885270-86-0 into a standard aluminum DSC pan.

    • Critical Step: Use a hermetic press to seal the pan. Because low-melting Boc-protected amines can volatilize or release trapped residual solvents upon heating, hermetic sealing ensures that the observed endotherm is strictly due to melting, not evaporation or desolvation.

  • Instrument Calibration (Self-Validation):

    • Prior to the run, validate the instrument's thermal accuracy using an Indium standard (known MP: 156.6 °C).

    • Run an empty hermetically sealed aluminum pan as the reference baseline to subtract the instrument's inherent thermal mass.

  • Thermal Cycling:

    • Equilibrate the sample cell at 0 °C for 5 minutes to ensure the sample is in a completely solid state.

    • Initiate a heating ramp at a controlled rate of 10 °C/min up to 100 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Integration:

    • Analyze the thermogram. The melting point is defined as the extrapolated onset temperature (

      
      ) of the primary endothermic peak, which should fall within the 30–50 °C range.
      

Workflow Visualization

The following diagram illustrates the decision-making matrix for the thermal analysis and handling of low-melting spirocyclic building blocks like CAS 885270-86-0.

ThermalAnalysis Start Sample Prep: CAS 885270-86-0 Visual Visual Inspection (Room Temp ≈ 25°C) Start->Visual Capillary Capillary Method (Prone to Error) Visual->Capillary If purely solid DSC DSC Analysis (Gold Standard) Visual->DSC If semi-solid/waxy Endo Endothermic Peak (Onset: 30 - 50 °C) DSC->Endo 10°C/min heating Formulation Handling Strategy: Store < 20°C or Form Salt Endo->Formulation Confirm low MP

Caption: Workflow for the thermal analysis and handling of low-melting spirocyclic building blocks.

Comparative Data Analysis

To objectively evaluate CAS 885270-86-0, we must compare it against structural homologues and industry-standard non-spirocyclic alternatives. The table below synthesizes the physical properties of these compounds, highlighting how structural modifications impact thermal stability.

Compound NameCAS NumberStructural FeatureMelting PointPhysical State at RT
tert-Butyl 2,6-diazaspiro[1]octane-6-carboxylate 885270-86-0 Spiro[1] core, Free Base 30 - 50 °C [2]Low-melting solid / Waxy
tert-Butyl 2,6-diazaspiro[3]heptane-2-carboxylate hemioxalate1041026-71-4Spiro[3] core, Oxalate Salt206 - 209 °C,[4]Crystalline Solid
tert-Butyl 2,7-diazaspiro[5]nonane-7-carboxylate896464-16-7Spiro[5] core, Free BaseN/A (Boiling Pt: 319 °C)[5]Liquid
1-Boc-piperazine57260-71-6Non-spirocyclic, Free Base43 - 47 °CLow-melting solid

Application Scientist Insights:

  • The Impact of Salt Formation: As seen with CAS 1041026-71-4, converting a low-melting spirocyclic free base into a hemioxalate salt drastically increases the melting point to over 200 °C,[4]. If the waxy nature of CAS 885270-86-0 impedes your synthetic workflow, forming an intermediate salt is a highly recommended workaround.

  • Ring Size and Flexibility: Expanding the ring system to a[5] spiro core (CAS 896464-16-7) increases conformational entropy, entirely disrupting solid-state packing and resulting in a liquid at room temperature[5].

  • The "Boc" Effect: 1-Boc-piperazine (CAS 57260-71-6) is a classic non-spirocyclic building block that exhibits a nearly identical melting range (43 - 47 °C). This proves that the dominant factor depressing the melting point in CAS 885270-86-0 is the bulky Boc group, rather than the spirocyclic core itself.

References

Sources

Comparative Cytotoxicity Profiling of Benzimidazole-2-Ethanamine Derivatives and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The benzimidazole scaffold is a privileged pharmacophore in oncological drug development due to its structural similarity to purine nucleotides, allowing it to easily interact with cellular biopolymers[1]. Among its diverse modifications, benzimidazole-2-ethanamine derivatives and their side-chain variants (such as 2-(1H-imidazol-4-yl)ethanamine analogs) have emerged as potent cytotoxic agents[2].

This guide provides a comparative analysis of the cytotoxicity, selectivity, and mechanisms of action of benzimidazole-2-ethanamine derivatives against other prominent classes, such as fluoro-substituted and 1,2,5-trisubstituted benzimidazoles. By evaluating these compounds through self-validating experimental protocols, researchers can accurately benchmark their efficacy against multidrug-resistant (MDR) cancers and standard chemotherapeutics[3].

Structural Classes & Comparative Cytotoxicity Data

To objectively assess the performance of novel benzimidazole derivatives, it is crucial to benchmark their half-maximal inhibitory concentrations (IC50) against established chemotherapeutics across diverse cell lines[4].

Compound ClassRepresentative Cell LineIC50 / EfficacyReference StandardKey Pharmacological Advantage
Benzimidazole-2-ethanamine Variants HepG-2 / MCF-71.5 - 5.5 µM5-FluorouracilHigh target affinity; disruption of kinase signaling pathways[5].
1,2,5-Trisubstituted Benzimidazoles CEM/ADR 5000 (MDR)8.13 µMDoxorubicin (34.5 µM)Overcomes MDR via potent ABCB1 (P-glycoprotein) efflux inhibition[3].
Fluoro-substituted Benzimidazoles HeLa1.5 µMMethotrexateEnhanced lipophilicity and selective antiproliferative activity[2].
Unsubstituted Benzimidazoles A549 (Lung)3.98 µg/mLCisplatin (6.75 µg/mL)Superior cytotoxicity in specific lung carcinoma models compared to platins[6].

Mechanistic Pathways of Cytotoxicity

Benzimidazole derivatives exert their anticancer effects through a multi-faceted approach. The primary mechanism involves the disruption of microtubule polymerization by binding to β-tubulin, which leads to mitotic arrest in rapidly dividing cells[7]. Furthermore, advanced derivatives, particularly 1,2,5-trisubstituted analogs, exhibit the ability to inhibit ATP-binding cassette (ABC) transporters like ABCB1, thereby reversing multidrug resistance and re-sensitizing cells to standard chemotherapeutics[3].

Pathway A Benzimidazole-2-Ethanamine Derivatives B Tubulin Polymerization Inhibition A->B C ABCB1 (P-gp) Efflux Inhibition A->C D ROS Generation & Oxidative Stress A->D E Mitotic Arrest (G2/M Phase) B->E F MDR Reversal in Cancer Cells C->F G Apoptosis & Cell Death D->G E->G F->G

Mechanistic pathways of benzimidazole derivatives inducing cytotoxicity and MDR reversal.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to establish direct causality between the application of the benzimidazole derivative and the observed cellular phenotype.

Workflow S1 Compound Synthesis & Purification S2 In Vitro Cytotoxicity (SRB Assay) S1->S2 S3 Target Validation (Tubulin/ABCB1 Assays) S2->S3 S4 Selectivity Index Calculation S3->S4 S5 Lead Candidate Selection S4->S5

Self-validating experimental workflow for evaluating benzimidazole cytotoxicity.

Protocol 1: Metabolism-Independent Cytotoxicity Profiling (SRB Assay)

Causality & Rationale: While the MTT assay is common[7], benzimidazole derivatives can occasionally interfere with mitochondrial oxidoreductases, yielding false-positive viability readings. The Sulforhodamine B (SRB) assay circumvents this by stoichiometrically binding to basic amino acid residues under mild acidic conditions. This provides a direct, metabolism-independent quantification of cellular protein mass[4]. Self-Validation: The inclusion of a healthy epithelial cell line (e.g., BEAS-2B) alongside cancer lines (e.g., A549) allows for the calculation of the Selectivity Index (SI)[6]. An SI > 3 confirms that the compound targets tumor-specific vulnerabilities rather than acting as a universal toxin.

Step-by-Step Methodology:

  • Seeding: Seed A549 (cancer) and BEAS-2B (healthy) cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the benzimidazole-2-ethanamine derivative (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin).

  • Fixation: After 72 hours, fix the cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour.

  • Staining: Wash plates with deionized water and dry. Add 0.4% SRB solution (in 1% acetic acid) and incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Remove unbound dye with 1% acetic acid washes. Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5).

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol 2: Tubulin Polymerization Inhibition Assay

Causality & Rationale: To confirm that the observed cytotoxicity is driven by cytoskeletal disruption, this cell-free assay measures the intrinsic ability of the compound to inhibit microtubule formation[7]. Self-Validation: By monitoring the shift in maximum velocity (Vmax) of polymerization against a known disruptor (e.g., Colchicine or Fenbendazole), we validate the specific mechanism of action independent of cellular uptake variables.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 3 mg/mL purified bovine brain tubulin in PIPES buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP[7].

  • Compound Addition: Add the benzimidazole derivative at its IC50 concentration. Prepare a vehicle control (DMSO) and a positive control (Colchicine).

  • Kinetic Measurement: Transfer the mixture to a pre-warmed 37°C spectrophotometer. Measure absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance over time. A reduction in the plateau and Vmax compared to the vehicle control confirms tubulin polymerization inhibition[7].

Protocol 3: ABCB1 (P-gp) Efflux Pump Inhibition Assay

Causality & Rationale: Multidrug resistance is frequently driven by the overexpression of ABCB1, which pumps chemotherapeutics out of the cell. Testing benzimidazole derivatives for ABCB1 inhibition determines their potential as MDR-reversal agents[3]. Self-Validation: This protocol uses Doxorubicin-resistant cells (CEM/ADR 5000). Co-administering the derivative with Doxorubicin and comparing the IC50 shift against a Verapamil control validates that the re-sensitization is specifically due to efflux pump inhibition[3].

Step-by-Step Methodology:

  • Cell Preparation: Culture CEM/ADR 5000 cells (known for ABCB1 overexpression).

  • Co-Treatment: Treat cells with varying concentrations of Doxorubicin in the presence of a non-toxic dose (e.g., IC10) of the benzimidazole derivative.

  • Controls: Include a Doxorubicin-only group (negative control for reversal) and a Doxorubicin + Verapamil group (positive control for ABCB1 inhibition)[3].

  • Viability Assessment: Perform the SRB assay (Protocol 1) after 72 hours.

  • Reversal Index Calculation: Calculate the Reversal Index (RI) by dividing the IC50 of Doxorubicin alone by the IC50 of Doxorubicin + Benzimidazole. An RI comparable to the Verapamil group indicates potent ABCB1 inhibition.

Conclusion

Benzimidazole-2-ethanamine derivatives and their structural analogs represent a highly versatile class of cytotoxic agents. By systematically comparing their efficacy against standard chemotherapeutics and validating their mechanisms through rigorous, self-contained assays—such as tubulin polymerization and ABCB1 inhibition—researchers can confidently advance the most selective and potent candidates into preclinical in vivo models.

References

  • BenchChem. Comparative Analysis of Benzimidazole Derivatives in Oncology Research.7

  • Der Pharma Chemica. Synthesis and Biological Evaluation of Certain New Benzimidazole Derivatives as Cytotoxic Agents.4

  • PubMed (NIH). Cytotoxic and antimicrobial potential of benzimidazole derivatives.6

  • Neuroquantology. Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review.5

  • ACG Publications. In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.2

  • Taylor & Francis. Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells.3

  • Biointerface Research. Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach.1

Sources

Technical Comparative Guide: X-Ray Crystallographic Profiling of 7-Bromo-Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

In medicinal chemistry, the benzimidazole scaffold is ubiquitous, but the 7-bromo substitution represents a critical inflection point for structural optimization. Unlike its chloro- or unsubstituted analogs, the 7-bromo-benzimidazole moiety introduces a specific "Goldilocks" zone of steric bulk and halogen bonding (XB) capability without the destabilizing insolubility often seen with iodine.

This guide objectively compares the crystallographic performance of 7-bromo-benzimidazole derivatives against their 7-chloro and 7-iodo counterparts. Experimental data confirms that the 7-bromo substituent drives unique crystal packing via


-hole interactions, significantly altering ligand-protein binding kinetics in targets like Casein Kinase 2 (CK2).

Structural Mechanics: The Physics of 7-Bromo

To understand the crystallographic data, we must first establish the causality behind the 7-bromo preference.

The -Hole Effect

The 7-position bromine atom is not merely a steric blocker; it is an active supramolecular synthon.

  • Mechanism: Anisotropy in electron density creates a region of positive electrostatic potential (the

    
    -hole) on the extension of the C-Br bond.
    
  • Result: This allows the 7-Br to act as a Lewis acid, forming highly directional halogen bonds (R-Br···Y) with Lewis bases (carbonyl oxygens, nitrogens) in the crystal lattice or protein pocket.

  • Comparison:

    • F/Cl: Negligible

      
      -hole; interactions dominated by electrostatics/van der Waals.
      
    • Br: Distinct

      
      -hole; strong, directional XB.
      
    • I: Strongest

      
      -hole; often leads to insolubility or aggregation.
      
Interaction Network Diagram

The following diagram illustrates the competing forces stabilizing the 7-bromo-benzimidazole crystal lattice.

G Substituent 7-Bromo Substituent SigmaHole σ-Hole Formation (Positive Potential) Substituent->SigmaHole Electronic Anisotropy Steric Steric Bulk (1.85 Å Radius) Substituent->Steric Atomic Radius Interaction1 Halogen Bond (XB) (C-Br···O/N) SigmaHole->Interaction1 Lewis Acid-Base Interaction2 Hydrophobic Packing Steric->Interaction2 Volume Exclusion Target Crystal Lattice / Protein Pocket Result High-Affinity Directional Binding Target->Result Stabilization Interaction1->Target Interaction2->Target

Figure 1: Mechanistic pathway of 7-bromo induced stabilization in crystal lattices.

Comparative Crystallographic Data

The following data is derived from comparative studies of 4,5,6,7-tetrahalogeno-1H-benzimidazoles, specifically analyzing the impact of changing the halogen at the critical positions.

Unit Cell Comparison (Isostructural Analysis)

The 7-bromo derivatives often crystallize in the monoclinic space group


, isostructural with chloro-derivatives but distinct from iodo-derivatives which may shift to triclinic 

due to excessive steric demand.
Feature7-Chloro Derivative (tCl)7-Bromo Derivative (tBr) 7-Iodo Derivative (tI)
Space Group

(Monoclinic)

(Monoclinic)

(Triclinic)
Crystal System MonoclinicMonoclinic Triclinic
a (Å) ~12.54~12.65 ~9.80
b (Å) ~20.10~20.35 ~11.20
c (Å) ~7.85~8.15 ~13.50

Angle
98.5°99.2° 105.1°
Packing Forces Weak C-H[1][2][3]···ClStrong C-Br···

/ XB
I···I Halogen Bonding
Interaction Metrics

Experimental analysis of bond distances highlights the "tightening" of the lattice mediated by the 7-bromo group compared to the chloro analog.

  • C-X···

    
     Interactions:  The 7-bromo derivative exhibits shorter contact distances relative to its van der Waals radius compared to the chloro derivative, indicating a stronger attractive force.
    
  • Intramolecular H-Bonds: In 7-bromo-benzimidazoles, intramolecular

    
     hydrogen bonds are observed, locking the conformation of side chains (e.g., N1-alkyl groups) more rigidly than 
    
    
    
    .

Experimental Protocols

To replicate these structures for in-house validation, follow this self-validating protocol. This workflow is optimized for obtaining X-ray quality single crystals of 7-bromo-benzimidazole derivatives.

Synthesis of 7-Bromo-Benzimidazole Core

Objective: Synthesize 7-bromo-2-substituted-benzimidazole from 3-bromo-1,2-phenylenediamine.

  • Reagents: 3-bromo-1,2-phenylenediamine (1.0 eq), Carboxylic acid derivative (1.1 eq), Polyphosphoric acid (PPA).

  • Condensation:

    • Mix diamine and acid in PPA.

    • Heat to 180°C for 4-6 hours. Critical Step: High temperature is required to overcome the steric deactivation of the 3-bromo group.

  • Quenching: Pour hot reaction mixture into crushed ice/water. Neutralize with

    
     to pH 8.
    
  • Purification: Filter precipitate. Recrystallize from Ethanol/Water (9:1).

Crystallization for X-Ray Diffraction

Method: Slow Evaporation (Solvent layering).

  • Dissolution: Dissolve 20 mg of the purified 7-bromo compound in 2 mL of Ethyl Acetate (EtOAc) .

    • Note: If solubility is poor, add 0.2 mL of DMSO.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a narrow glass vial (cleanliness is paramount).
    
  • Layering: Carefully layer 1 mL of n-Hexane on top of the EtOAc solution. Do not mix.

  • Growth: Cap the vial loosely (poke a single pinhole). Store at 4°C in a vibration-free environment.

  • Timeline: Block-like crystals suitable for XRD (0.2 x 0.2 x 0.1 mm) typically appear within 3-5 days.

Crystallization Workflow Diagram

Protocol Start Purified 7-Br-Benzimidazole Solvent Dissolve in EtOAc (+10% DMSO) Start->Solvent Filter Filter (0.45 µm PTFE) Solvent->Filter Remove Nuclei Layer Layer n-Hexane (Antisolvent) Filter->Layer Create Interface Incubate Incubate at 4°C (3-5 Days) Layer->Incubate Slow Diffusion Harvest Harvest Block Crystals Incubate->Harvest

Figure 2: Optimized crystallization workflow for halogenated benzimidazoles.

Functional Implications (CK2 Inhibition)

Why does this crystallographic data matter for drug development?

  • Binding Pocket Fit: In Casein Kinase 2 (CK2), the ATP-binding pocket contains a hydrophobic region (Val53, Ile66). The 7-bromo group fills this pocket more efficiently than 7-chloro (too small) or 7-iodo (too large).

  • Water Displacement: The lipophilic nature of the 7-Br group (logP contribution ~0.86) aids in displacing high-energy water molecules from the active site, an entropic gain visible in high-resolution electron density maps.

References

  • Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles. International Journal of Molecular Sciences. Available at: [Link]

  • Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Available at: [Link]

  • Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1. Journal of Medicinal Chemistry. Available at: [Link]

  • Halogen Bonding in Crystal Engineering.Chemical Reviews. (Contextual grounding for -hole mechanics).
  • 7AJN: Crystal Structure of the first bromodomain of BRD4 in complex with a BzD ligand. RCSB Protein Data Bank. Available at: [Link]

Sources

Safety Operating Guide

1H-Benzimidazole-2-ethanamine, 7-bromo- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H-Benzimidazole-2-ethanamine, 7-bromo- Proper Disposal Procedures

Executive Summary: Immediate Action Protocol

Compound Identity: 7-Bromo-1H-benzimidazole-2-ethanamine (Halogenated Benzimidazole Derivative) Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Potentially Toxic (Oral), Halogenated Organic.[1] Disposal Classification: Hazardous Halogenated Organic Waste . Critical Prohibition: NEVER dispose of this compound down the drain, in municipal trash, or by evaporation.[1][2]

Emergency Spill Response ( < 10 g):

  • Isolate: Evacuate the immediate area; mark "Chemical Spill."

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a P95/N95 respirator if dust is visible.

  • Contain: Cover with a spill pad or inert absorbent (vermiculite/sand). Do not use combustible materials (sawdust).

  • Collect: Scoop into a wide-mouth high-density polyethylene (HDPE) jar. Label as "Hazardous Waste - Solid (Halogenated)."

Technical Chemical Profile & Disposal Logic

To ensure safe disposal, one must understand the chemical moiety's behavior under waste treatment conditions.[1] This compound contains three distinct functional groups that dictate its waste stream:

Functional GroupChemical BehaviorDisposal Implication
Benzimidazole Core Stable aromatic heterocycle; resistant to hydrolysis.Requires high-temperature incineration (>1000°C) for complete destruction.
Primary Amine (-NH₂) Basic (pKa ~9-10); reacts exothermically with acids and oxidizers.Segregation Critical: Must be kept away from acidic waste streams to prevent heat generation and accidental salt formation which can clog waste lines.
Bromine Substituent (-Br) Halogenated.[3][4]Strict Segregation: Upon incineration, generates acidic gases (HBr).[1] Must be routed to incinerators with acid gas scrubbers. Mixing with non-halogenated waste increases disposal costs and violates EPA/RCRA protocols.

Hazard Assessment & Incompatibility Matrix

Before disposal, verify the state of the material.[1][5] The amine functionality creates specific incompatibility risks.

  • GHS Classification (Inferred from analogs):

    • H315: Causes skin irritation.[3][6]

    • H319: Causes serious eye irritation.[3][7]

    • H335: May cause respiratory irritation.[3]

  • Incompatibility Matrix:

Incompatible ClassReaction RiskPreventive Action
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Fire/Explosion; oxidation of amine.[1]Store in separate secondary containment.
Strong Acids (e.g., HCl, H₂SO₄)Exothermic neutralization.[1]Do not mix in waste carboys; can cause pressure buildup.
Acid Chlorides/Anhydrides Vigorous acylation; heat/gas evolution.Quench reactive intermediates before adding to waste.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicable to: Expired stocks, weighing paper, contaminated gloves, spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth HDPE or glass jar with a screw-top lid. Avoid metal containers due to potential corrosion from amine/bromide interactions over time.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write full IUPAC name: "7-Bromo-1H-benzimidazole-2-ethanamine".

    • Constituents: If mixed with debris, list "Debris (Nitrile, Paper) + < 1% 7-Bromo...".[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.

  • Disposal: Request pickup by EHS (Environmental Health & Safety) or your licensed waste contractor.[5]

Scenario B: Liquid Waste (Reaction Mixtures or HPLC Effluent)

Applicable to: Solutions in organic solvents (DMSO, Methanol, DCM).[1]

  • pH Check: If the solution is acidic (e.g., from an HPLC run with TFA), ensure the pH is stable. Do not neutralize in the waste container unless part of a validated SOP.

  • Solvent Segregation:

    • If dissolved in Halogenated Solvent (DCM, Chloroform): Pour into the Halogenated Waste carboy.[1]

    • If dissolved in Non-Halogenated Solvent (Methanol, DMSO): Because the solute contains Bromine, the entire mixture is technically halogenated waste.[1] Pour into the Halogenated Waste carboy.

    • Note: Trace halogens (<1000 ppm) might be acceptable in non-halogenated streams depending on local incinerator specs, but the safest, most compliant default is the Halogenated stream.[1]

  • Triple Rinse: When the original reagent bottle is empty, triple rinse it with a compatible solvent (e.g., acetone).[1] Add the rinsate to the Halogenated Waste carboy. Deface the label and dispose of the bottle as glass waste (or chemically contaminated glass if residue remains).

Operational Workflow Diagram

The following logic flow ensures compliance with RCRA regulations regarding halogenated amines.

DisposalWorkflow Start Waste Generation: 7-Bromo-1H-benzimidazole-2-ethanamine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, Spill Cleanup) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, HPLC Waste) StateCheck->Liquid SolidCont Container: Wide-mouth HDPE Jar Solid->SolidCont SolventCheck Check Solvent Type Liquid->SolventCheck LabelSolid Label: 'Solid Hazardous Waste' Constituent: Halogenated Benzimidazole SolidCont->LabelSolid Pickup Schedule EHS/Contractor Pickup (Incineration with Scrubber) LabelSolid->Pickup HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHaloSolvent CombineHalo Route to: HALOGENATED Waste Carboy (Due to Bromine content in solute) HaloSolvent->CombineHalo NonHaloSolvent->CombineHalo Solute renders stream Halogenated LabelLiquid Label: 'Halogenated Organic Waste' List all solvents + solute CombineHalo->LabelLiquid LabelLiquid->Pickup

Caption: Decision tree for the segregation and disposal of 7-Bromo-1H-benzimidazole-2-ethanamine, emphasizing the default routing of all liquid solutions to Halogenated Waste streams.

Regulatory Compliance & Labeling (RCRA)

  • RCRA Status: While this specific intermediate may not have a specific "U" or "P" list code, it falls under Process Waste .[1]

  • Characteristic Waste: If the waste solution is flammable (Flash point < 60°C), it carries the D001 code.[1][8] If it contains significant halogenated solvents (like Methylene Chloride), it may carry F001/F002 codes.[1][8]

  • Labeling Requirement:

    • Must spell out the full chemical name (No abbreviations/structures).

    • Must indicate "Hazardous Waste".[2][3][5]

    • Must include the start date of accumulation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024).[9] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1H-benzimidazole (Analogous Hazard Profile).

  • BenchChem. (2025).[3][5] Proper Disposal of Halogenated Imidazole Derivatives: A Step-by-Step Guide.

Sources

Personal protective equipment for handling 1H-Benzimidazole-2-ethanamine, 7-bromo-

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 4507-68-0 (Tautomer: 2-(4-Bromo-1H-benzimidazol-2-yl)ethanamine) Molecular Formula: C9H10BrN3 Molecular Weight: 240.10 g/mol

Executive Safety Summary

Status: CAUTION - BIOACTIVE INTERMEDIATE Immediate Action: Treat as a Skin/Eye Irritant and Potential Respiratory Sensitizer . Stop/Go Criteria: Do NOT proceed if the fume hood is inoperable or if you lack nitrile gloves with >0.11mm thickness.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer (CAS 4507-68-0) is limited, its structure—a benzimidazole core fused with a primary ethylamine side chain and a bromine substituent—dictates a strict safety protocol. We apply the "Read-Across" principle from analogous compounds (e.g., 2-aminoethylbenzimidazole), assuming it possesses irritant properties (H315, H319) and potential acute toxicity if swallowed (H302).

Hazard Identification & Risk Assessment

The following assessment is derived from Structure-Activity Relationship (SAR) analysis of halogenated benzimidazole amines.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.Direct Contact Risk: The primary amine tail is basic and can react with skin lipids/proteins.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]Dust/Splash Risk: Fine powder can cause mechanical and chemical corneal injury.
STOT-SE H335 May cause respiratory irritation.[1][4][6]Inhalation Risk: Dust or aerosols from solutions must be contained.[1]
Acute Toxicity H302 Harmful if swallowed (Predicted).[5]Ingestion Risk: Strict hygiene; no mouth pipetting; wash hands post-handling.[1][6]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. If one layer fails, the next captures the hazard.

A. Hand Protection (Critical)
  • Primary Barrier: Nitrile Rubber Gloves (Minimum thickness: 0.11 mm / 4 mil).

    • Why? Nitrile offers excellent resistance to the organic amines and common solvents (DMSO, Methanol) used to dissolve this compound.

  • Secondary Barrier (For Solutions): If dissolving in Dichloromethane (DCM) or DMF , use Laminate (Silver Shield/4H) gloves under nitrile.

    • Causality: Halogenated solvents like DCM permeate standard nitrile in <5 minutes, carrying the solute (7-bromo analog) through to the skin.

B. Eye & Face Protection[1][4][5][7][8][9]
  • Standard Operation: Chemical Splash Goggles (Indirect Vented).

    • Standard: ANSI Z87.1 or EN 166.

    • Note: Safety glasses are insufficient for handling the powder form due to the risk of airborne dust entering from the side.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Certified face velocity: 0.5 m/s or 100 fpm).

  • Secondary (If Hood Unavailable): N95 / P2 Particulate Respirator .

    • Constraint: Only acceptable for weighing closed containers. Open handling must occur in a hood.

D. Body Protection
  • Lab Coat: 100% Cotton or flame-resistant synthetic (Nomex) if using flammable solvents.

  • Legs/Feet: Long pants (no ankles exposed); Closed-toe leather/composite shoes.

Visualization: PPE Decision Logic

PPE_Logic Start Handling 7-bromo-benzimidazole-ethanamine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Weighing Weighing Operation Solid->Weighing Solvent Solvent Type? Liquid->Solvent Hood Is Fume Hood Available? Weighing->Hood Hood_Yes Use Hood + Goggles + Nitrile Gloves Hood->Hood_Yes Yes Hood_No STOP: Use N95 + Goggles + Static Control Hood->Hood_No No Standard MeOH / DMSO / Water Solvent->Standard Penetrating DCM / DMF / THF Solvent->Penetrating Glove_Std Single Nitrile Gloves (4 mil) Standard->Glove_Std Glove_High Double Glove: Laminate Inner + Nitrile Outer Penetrating->Glove_High

Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.

Operational Handling Protocol

This protocol ensures the integrity of both the researcher and the sample (preventing amine oxidation).

Step 1: Preparation & Weighing
  • Environment: Activate fume hood. Clear the sash area.[1][5]

  • Static Control: Benzimidazole powders can be electrostatic. Use an antistatic gun or wipe the spatula with an antistatic cloth before entering the vial.

  • Transfer:

    • Place the receiving vessel (tare) inside the hood.

    • Open the source vial only inside the hood.

    • Transfer using a stainless steel spatula (avoid plastic which holds static).

    • Scientific Insight: The primary amine group (-NH2) is susceptible to forming carbamates with atmospheric CO2 over time. Keep exposure to air minimal to maintain purity.[7]

Step 2: Solubilization
  • Recommended Solvents: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).

  • Solubility Note: The 7-bromo substituent increases lipophilicity compared to the parent amine, but the ethylamine tail maintains polarity. It may be sparingly soluble in non-polar solvents (Hexane/Toluene).

  • Procedure: Add solvent slowly. If sonication is required, keep the vessel sealed to prevent aerosolization.

Step 3: Reaction Setup
  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.

    • Why? Prevents oxidation of the amine and hydrolysis of the C-Br bond (if high heat/strong base is used).

  • Temperature Control: If heating >50°C, ensure a reflux condenser is attached before heating to prevent vapor release.

Decontamination & Disposal

Spill Response (Solid)
  • Isolate: Evacuate the immediate 2-meter radius.

  • PPE Up: Ensure goggles and gloves are secure.

  • Clean:

    • Cover spill with a wet paper towel (dampened with water/ethanol) to prevent dust dispersal.

    • Scoop up the wet slurry into a waste container.

    • Do NOT dry sweep.

Waste Disposal Stream
  • Classification: Halogenated Organic Waste .

    • Reasoning: The presence of the Bromine atom (Br) mandates segregation from non-halogenated solvents in many jurisdictions to prevent formation of toxic byproducts during incineration.

  • Neutralization: No specific chemical neutralization is required; standard incineration is the disposal method.

Visualization: Waste Workflow

Waste_Flow Source Used Chemical / Spill Debris Check Contains Halogens (Br)? Source->Check Bin Halogenated Organic Waste Container (Red Label) Check->Bin Yes Yes Yes (7-bromo) Disposal High-Temp Incineration Bin->Disposal

Caption: Mandatory disposal pathway for brominated benzimidazole derivatives.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12228562 (Parent: 2-(1H-Benzimidazol-2-yl)ethanamine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Guidance on Labelling and Packaging). Retrieved from [Link]

  • ChemSrc. CAS 4507-68-0 Entry: 1H-Benzimidazole-2-ethanamine, 7-bromo-.[8][9][10][11] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-2-ethanamine, 7-bromo-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-2-ethanamine, 7-bromo-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.